Benzo[b]thiophen-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYIBVSSKQMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Benzo[b]thiophen-7-amine
An In-depth Technical Guide to the Synthesis and Characterization of Benzo[b]thiophen-7-amine
Abstract
Benzo[b]thiophene and its derivatives represent a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. While direct synthetic routes are not extensively documented, this paper outlines a robust and logical pathway leveraging well-established organic transformations. We delve into a proposed multi-step synthesis, detailing the underlying chemical principles and experimental considerations. Furthermore, a thorough guide to the structural characterization of the target molecule is presented, including predicted spectroscopic data based on extensive analysis of analogous structures. This document is intended for researchers, chemists, and professionals in drug development seeking to synthesize, identify, and utilize this versatile compound.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core, an aromatic heterocycle formed by the fusion of a benzene ring and a thiophene ring, is a structure of profound interest in pharmaceutical sciences. Its rigid, planar structure and electron-rich nature facilitate interactions with various biological targets. Consequently, benzo[b]thiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2]
This compound, specifically, features a primary amine group at the 7-position of the benzene ring. This functional group is of strategic importance as it serves as a versatile chemical handle for the construction of compound libraries through reactions such as amidation, alkylation, and diazotization. The ability to readily derivatize this position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug discovery.[3] This guide provides the foundational knowledge required to synthesize and validate the structure of this key intermediate.
Synthetic Strategy: A Proposed Route via Rearrangement
Direct synthesis of this compound is not commonly reported. Standard electrophilic substitution reactions on the parent benzo[b]thiophene ring do not favor functionalization at the 7-position. Therefore, a more strategic approach is required, beginning with a precursor that is already functionalized at the target position. A highly effective and chemically sound strategy involves the conversion of a C7-carboxylic acid derivative via a classical name reaction such as the Hofmann or Curtius rearrangement. Both reactions provide a pathway to a primary amine from a carboxylic acid or its corresponding amide, with the loss of one carbon atom.
The Curtius rearrangement, involving the thermal decomposition of an acyl azide to an isocyanate followed by hydrolysis, is a particularly versatile method.[4][5] This pathway is chosen for our detailed protocol due to its reliable nature and the accessibility of the required reagents.
dot
Caption: Synthetic workflow via the Curtius Rearrangement.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the principles of the Curtius Rearrangement.[6] Researchers should perform optimization based on their specific starting materials and laboratory conditions.
Step 1: Synthesis of Benzo[b]thiophene-7-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Benzo[b]thiophene-7-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) in excess, which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should be performed in a fume hood due to the release of HCl and SO₂ gases.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude Benzo[b]thiophene-7-carbonyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.
Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution, forming a highly reactive acyl chloride that is primed for the next step.
Step 2: Synthesis of Benzo[b]thiophene-7-carbonyl azide
-
Dissolve the crude acyl chloride from Step 1 in a suitable solvent such as acetone.
-
In a separate beaker, prepare a solution of sodium azide (NaN₃, ~1.5 eq) in a minimal amount of water.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the sodium azide solution dropwise to the cooled acyl chloride solution with vigorous stirring. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including a blast shield.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
The product can be extracted with a solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed carefully under reduced pressure at low temperature.
Causality: The azide ion (N₃⁻) is a potent nucleophile that readily displaces the chloride from the acyl chloride. This S_N_Acyl reaction forms the critical acyl azide intermediate required for the rearrangement.
Step 3 & 4: Curtius Rearrangement and Hydrolysis to this compound
-
Dissolve the crude Benzo[b]thiophene-7-carbonyl azide in an inert, high-boiling solvent such as toluene.
-
Heat the solution to reflux (approx. 110 °C). The rearrangement will proceed with the evolution of nitrogen gas (N₂), forming the intermediate Benzo[b]thiophen-7-yl isocyanate. The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After the rearrangement is complete (typically 1-3 hours), cool the solution.
-
Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture.
-
Heat the biphasic mixture to reflux for several hours to hydrolyze the isocyanate. The isocyanate is first converted to a carbamic acid, which then decarboxylates to yield the primary amine.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to deprotonate the amine salt.
-
Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality: Heating the acyl azide provides the energy for a concerted rearrangement where the C7-aryl group migrates to the nitrogen atom as N₂ gas is expelled.[4] The resulting isocyanate is an electrophile that is readily attacked by water (hydrolysis). The intermediate carbamic acid is unstable and spontaneously loses CO₂ to furnish the final primary amine.
Characterization and Structural Elucidation
dot
Caption: A logical workflow for compound characterization.
Physical and Spectroscopic Data (Predicted)
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₈H₇NS | Based on the chemical structure. |
| Molecular Weight | 149.21 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for aromatic amines. |
| Melting Point | Data not available | Must be determined experimentally. |
| ¹H NMR | See Table 2 below | Predicted chemical shifts (δ) in ppm. |
| ¹³C NMR | ~8 signals in aromatic region | Expect 8 distinct signals for the 8 carbon atoms. |
| Mass Spec (EI) | M⁺ at m/z = 149 | Corresponds to the molecular ion. |
| IR Spectroscopy | ~3450-3300 cm⁻¹ (N-H stretch) | Doublet typical for primary amines. |
| ~1620 cm⁻¹ (N-H bend) | Scissoring vibration of the -NH₂ group. | |
| ~1600-1450 cm⁻¹ (C=C stretch) | Aromatic ring vibrations. |
Spectroscopic Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the substitution pattern. The predicted chemical shifts and multiplicities are detailed below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Notes |
| H2, H3 | 7.2 - 7.5 | Doublets | J₂₃ ≈ 5.5 Hz | Protons on the thiophene ring. |
| H4 | ~7.6 | Doublet | J₄₅ ≈ 8.0 Hz | Ortho coupling to H5. |
| H5 | ~7.2 | Triplet/dd | J₅₄ ≈ 8.0 Hz, J₅₆ ≈ 7.5 Hz | Coupled to both H4 and H6. |
| H6 | ~6.8 | Doublet | J₆₅ ≈ 7.5 Hz | Upfield shift due to ortho-amino group. |
| -NH₂ | 4.0 - 5.0 | Broad singlet | - | Chemical shift is solvent-dependent and proton is D₂O exchangeable. |
¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the amine group (C7) would be expected at a higher field (~145 ppm), while the other carbons will appear in the typical aromatic region.
Mass Spectrometry: In electron ionization (EI) mass spectrometry, the primary peak observed will be the molecular ion (M⁺) at m/z = 149. Common fragmentation patterns for benzo[b]thiophenes can include the loss of acetylene (C₂H₂) or a CS unit.
Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum will be the N-H stretching vibrations of the primary amine group. This typically appears as a doublet (one peak for symmetric stretch, one for asymmetric stretch) in the region of 3450-3300 cm⁻¹. The N-H bending vibration around 1620 cm⁻¹ and characteristic aromatic C=C and C-H stretches will also be present.
Applications and Future Directions
This compound is not merely a synthetic target but a valuable starting material for creating novel molecules with therapeutic potential. Its utility stems from the "privileged" nature of the benzo[b]thiophene scaffold and the reactive amine handle. This combination allows for its incorporation into a diverse range of larger molecules targeting various biological pathways. For example, derivatives of the related 6-aminobenzo[b]thiophene have been investigated as STAT3 inhibitors for glioblastoma therapy.[3][9] Similarly, other aminobenzothiophenes are precursors to kinase inhibitors.[7][10]
The 7-amino isomer provides a unique vector for substitution, allowing medicinal chemists to explore chemical space not accessible from other isomers. Future work will undoubtedly focus on using this building block to synthesize libraries of amides, sulfonamides, and ureas for screening against targets in oncology, infectious diseases, and neurodegenerative disorders. The synthetic and characterization framework provided in this guide serves as a reliable starting point for these research and development endeavors.
References
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-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
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Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. Retrieved from [Link]
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Pore, V. H., & Aher, N. G. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Gas-phase Curtius and Wolff rearrangement reactions investigated by tandem-MS, IR ion spectroscopy and theory. (n.d.). Retrieved from [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. Retrieved from [Link]
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Sestak, V., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]
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da Silva, A. B., & da Silva, F. M. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. Retrieved from [Link]
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Macdowell, D. W. H., & Greenwood, T. D. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(1), 44–48. Retrieved from [Link]
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Sestak, V., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central. Retrieved from [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. PubMed. Retrieved from [Link]
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Sestak, V., et al. (2024). Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed. Retrieved from [Link]
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Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. (2024). Atmiya University. Retrieved from [Link]
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Representative Synthetic Methods for Benzo[b]thiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Le, T. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. Retrieved from [Link]
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Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. Retrieved from [Link]
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Zhang, W., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PubMed Central. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-Aminobenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
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Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization of Benzo[b]thiophen-7-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzo[b]thiophen-7-amine (C₈H₇NS), a significant heterocyclic amine in medicinal chemistry and materials science.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical framework for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system for scientists engaged in the synthesis and characterization of novel benzothiophene derivatives.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with an amine group substituted at the 7-position.[3] The molecular weight of this compound is 149.21 g/mol .[3] Spectroscopic analysis is crucial for confirming the identity and purity of this molecule after synthesis. This guide will cover the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-donating nature of the amino group will cause a general upfield shift (lower ppm) for the protons on the benzene ring compared to the unsubstituted benzo[b]thiophene.[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.35 - 7.45 | Doublet | ~5.5 |
| H-3 | 7.20 - 7.30 | Doublet | ~5.5 |
| H-4 | 7.60 - 7.70 | Doublet | ~8.0 |
| H-5 | 6.80 - 6.90 | Triplet | ~8.0 |
| H-6 | 7.15 - 7.25 | Doublet | ~8.0 |
| -NH₂ | 3.50 - 4.50 | Broad Singlet | - |
Interpretation:
-
Thiophene Protons (H-2, H-3): These protons on the thiophene ring typically appear as doublets with a coupling constant of approximately 5.5 Hz.
-
Benzene Protons (H-4, H-5, H-6): The protons on the benzene ring will exhibit characteristic ortho and meta couplings. H-5 is expected to be the most upfield-shifted proton due to the strong ortho and para directing effects of the amino group.
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic system.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 123.0 - 125.0 |
| C-3 | 120.0 - 122.0 |
| C-3a | 138.0 - 140.0 |
| C-4 | 125.0 - 127.0 |
| C-5 | 110.0 - 112.0 |
| C-6 | 128.0 - 130.0 |
| C-7 | 145.0 - 147.0 |
| C-7a | 130.0 - 132.0 |
Interpretation:
-
C-7: The carbon directly attached to the nitrogen of the amino group is expected to be the most downfield-shifted carbon in the benzene portion of the ring system due to the deshielding effect of the nitrogen atom.
-
C-5: This carbon, para to the amino group, will be significantly shielded (shifted upfield) due to the electron-donating resonance effect of the -NH₂ group.
-
Thiophene Carbons (C-2, C-3): These carbons will appear in the typical aromatic region.
-
Quaternary Carbons (C-3a, C-7a): These carbons, at the ring fusion, will generally have lower intensities compared to the protonated carbons.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512 to 2048 scans, as the natural abundance of ¹³C is low.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | N-H bend | Primary Amine |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| ~850 - 750 | C-H out-of-plane bend | Substituted Benzene |
| ~700 | C-S stretch | Thiophene |
Interpretation:
-
The most characteristic peaks will be the two N-H stretching bands of the primary amine in the 3450-3300 cm⁻¹ region.
-
The presence of the aromatic rings will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
The C-N stretching of the aromatic amine will be a strong band in the 1335-1250 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound onto the crystal of the ATR accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample using the anvil.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 149 | [M]⁺ (Molecular Ion) |
| 150 | [M+1]⁺ (Isotope Peak) |
| 122 | [M - HCN]⁺ |
| 105 | [M - CS]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The most important peak will be the molecular ion peak at m/z = 149, which corresponds to the molecular weight of this compound.
-
Isotope Peaks: Due to the natural abundance of ¹³C and ³³S, an [M+1] peak at m/z = 150 and an [M+2] peak at m/z = 151 will be observed with predictable relative intensities.
-
Fragmentation: Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for aromatic amines include the loss of HCN (27 Da) from the ring containing the amine, leading to a fragment at m/z 122. Loss of CS (44 Da) from the thiophene ring could also occur, resulting in a fragment at m/z 105.
Caption: Predicted EI-MS Fragmentation of this compound
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (approximately 1 mg/mL).
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).
-
Mass Spectrometer (MS): Use an electron ionization (EI) source at 70 eV. Set the mass range to scan from m/z 40 to 300.
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra across the entire chromatogram.
-
Processing: Extract the mass spectrum from the chromatographic peak corresponding to this compound.
Conclusion
The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. While publicly available experimental data is scarce, a combination of ¹H and ¹³C NMR provides the structural backbone, IR spectroscopy confirms the key functional groups (notably the primary amine), and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability. The predicted data and standard protocols outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this important heterocyclic compound.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7221, Benzo(B)Thiophene. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
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Chapman, N. B., & Scrowston, R. M. (1969). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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National Institute of Standards and Technology. Benzo[b]thiophene. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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ACS Publications. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Royal Society of Chemistry. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases. Retrieved from [Link]
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John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to Benzo[b]thiophen-7-amine: Properties, Synthesis, and Applications
Introduction: The Significance of the Benzothiophene Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that are capable of binding to a wide array of biological targets. The benzo[b]thiophene scaffold is a prominent member of this class.[1][2] This bicyclic system, formed by the fusion of a benzene ring and a thiophene ring, is a key pharmacophore found in numerous natural products and synthetic therapeutic agents.[2][3] Its structural rigidity, combined with the electronic properties endowed by the sulfur heteroatom, makes it an ideal foundation for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]
This guide focuses specifically on Benzo[b]thiophen-7-amine (also known as 1-benzothiophen-7-amine), an isomer that serves as a critical building block for the synthesis of novel drug candidates. The strategic placement of the primary amine at the 7-position offers a versatile chemical handle for diversification, allowing researchers to systematically explore the structure-activity relationships (SAR) of new compound libraries. We will delve into its core physical and chemical properties, provide validated protocols for its synthesis and characterization, and explore its utility in the field of drug discovery.
Section 1: Core Physicochemical and Molecular Properties
Understanding the fundamental properties of a molecule is the cornerstone of its application in research and development. This compound is a solid at room temperature, and its key identifiers and computed properties are summarized below. These values are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different reaction conditions.
| Property | Value | Source |
| IUPAC Name | 1-benzothiophen-7-amine | [5] |
| CAS Number | 17402-91-4 | [5] |
| Molecular Formula | C₈H₇NS | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| XLogP3 | 2.3 | [5] |
| H-Bond Donor Count | 1 | [5] |
| H-Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
Table 1: Key Molecular and Physicochemical Properties of this compound.
The XLogP3 value of 2.3 suggests a moderate level of lipophilicity, indicating that the molecule has a balanced solubility profile and a reasonable likelihood of crossing biological membranes—a crucial characteristic for potential drug candidates.
Section 2: Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for this compound and provides a standard protocol for its characterization.
Expected Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The protons on the thiophene ring (at C2 and C3) will typically appear as doublets in the range of δ 7.0-8.0 ppm. The three protons on the benzene portion of the ring will also appear in this aromatic region, with their specific chemical shifts and coupling patterns dictated by the electron-donating effect of the amine group. The amine (-NH₂) protons will present as a broad singlet, typically between δ 3.5-5.0 ppm, the exact position of which is concentration and solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-150 ppm), with the carbon attached to the amino group (C7) being shielded relative to the others. The thiophene carbons will also appear in the aromatic region.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies provide evidence for specific functional groups. For this compound, the most characteristic peaks will be the N-H stretching vibrations of the primary amine, appearing as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic system will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 149). The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.
Protocol: Standard Spectroscopic Analysis
This protocol outlines a self-validating workflow for confirming the identity and purity of a synthesized batch of this compound.
Caption: Workflow for Spectroscopic Characterization.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR and MS, use the neat solid or a solution in a volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a spectrometer with a field strength of at least 400 MHz. The causality for choosing a high-field instrument is to achieve better signal dispersion and resolution, which is critical for unambiguously assigning the closely spaced aromatic proton signals.
-
FT-IR Spectroscopy: Obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Analyze the sample via GC-MS or LC-MS to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is often preferred for its soft ionization, which typically preserves the molecular ion.
-
Data Interpretation and Validation: Compare the obtained chemical shifts, coupling constants, vibrational frequencies, and m/z values with established literature data or predictive software to confirm the structure of this compound. Purity can be assessed from the ¹H NMR by integrating signals and looking for impurities.
Section 3: Synthesis and Reactivity
The utility of this compound as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.
A Plausible Synthetic Route
Direct functionalization of the benzothiophene core at the 7-position is challenging due to the electronic properties of the ring system, which favor substitution at other positions (3 > 2 > 6 > 5 > 4 > 7). Therefore, a more strategic, multi-step synthesis is required. The following protocol is based on the construction of a substituted ring system that is subsequently aromatized, a robust strategy for accessing less-favored isomers.
Caption: Synthetic Pathway to this compound.
Protocol: Synthesis via Tetrahydrobenzothiophene Intermediate
-
Step 1: Oximation of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
To a solution of 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The causality behind using sodium acetate is to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free base needed for the reaction.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid (the oxime intermediate) by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Reduction of the Oxime to the Primary Amine.
-
Suspend the oxime intermediate (1 equivalent) in glacial acetic acid.
-
Add zinc dust (4-5 equivalents) portion-wise while stirring, maintaining the temperature below 40°C with an ice bath. The exothermic nature of the reduction necessitates controlled addition.
-
Stir the mixture at room temperature for 6-8 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5,6,7-tetrahydrothis compound.
-
-
Step 3: Aromatization to this compound.
-
Dissolve the tetrahydro-amine intermediate (1 equivalent) in a high-boiling solvent such as xylene or toluene.
-
Add an appropriate dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equivalents) or elemental sulfur (2 equivalents).
-
Reflux the mixture for 12-24 hours. The choice of a high-boiling solvent is critical to provide the thermal energy required for the dehydrogenation process.
-
Cool the mixture, filter if necessary (if sulfur is used), and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the primary amine and the aromatic nature of the bicyclic ring system.
-
Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (-OH, -CN, -Halogen) via Sandmeyer-type reactions.
-
-
Reactions on the Aromatic Ring: The amino group is an activating, ortho-, para-directing group. However, in the context of the benzo[b]thiophene ring, electrophilic aromatic substitution will be directed to the positions ortho to the amine (C6) and potentially the C2 or C3 positions of the thiophene ring, depending on the reaction conditions. The inherent reactivity order of the parent ring system complicates predictions, often leading to mixtures of products.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its role as a scaffold for generating novel bioactive molecules. The benzothiophene core is present in several FDA-approved drugs, validating its status as a biocompatible and effective pharmacophore.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the enzyme. The 7-amino group provides a perfect attachment point for side chains designed to interact with specific amino acid residues, enabling the development of potent and selective inhibitors for targets implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Researchers have successfully combined the benzothiophene nucleus with other functional groups, such as acylhydrazones, to create potent antibiotics against multidrug-resistant bacteria, including MRSA. The 7-amino isomer serves as a key starting material for creating libraries of such derivatives for screening.
-
Neuroprotective and CNS-Active Agents: The physicochemical properties of the benzothiophene core allow it to be incorporated into molecules designed to cross the blood-brain barrier. Derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease and as other CNS-active agents.
The general strategy involves using the 7-amino group as a point of diversification, as illustrated below.
Caption: Role in Medicinal Chemistry Workflow.
Section 5: Safety and Handling
Hazard Statements: The hydrochloride salt of a related isomer is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable starting material. By leveraging the synthetic pathways and characterization protocols outlined in this guide, researchers can confidently incorporate this privileged scaffold into their discovery programs, paving the way for the development of next-generation therapeutics to address a wide range of human diseases.
References
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Macdowell, D. W. H., & Greenwood, T. D. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(1), 44–48. [Link]
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Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41699-41708. [Link]
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Metwally, M. A., Khalifa, M. E., & El-Hiti, G. A. (2010). Recent trends in the chemistry of aminobenzo[b]thiophenes. Journal of Sulfur Chemistry, 31(3), 205-229. [Link]
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Bordwell, F. G., & Stange, H. (1957). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. Journal of the American Chemical Society, 79(19), 5093–5097. [Link]
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Various Authors. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. Retrieved from [Link]
- U.S. Patent No. 5,569,772. (1996). Process for the synthesis of benzo[b]thiophenes.
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Sasidhar, B. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 813-833. [Link]
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da Silva, F. S., et al. (2021). Synthesis of benzo[b]thiophenes using alkynes as precursors under metal-free conditions. Arkivoc, 2021(part ii), 1-36. [Link]
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Yoshikai, N., et al. (2014). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 5(4), 1461-1466. [Link]
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Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Research in Pharmaceutical Sciences. [Link]
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Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]
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Keri, R. S., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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Joule, J. A. (2010). Chapter 5 Thiophenes and benzo[b]thiophenes. In Cross-Coupling and Heck-Type Reactions 1. [Link]
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Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 84. [Link]
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An In-depth Technical Guide to the Reactivity and Functional Group Transformations of Benzo[b]thiophen-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophen-7-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-rich thiophene ring and the presence of an amino group on the benzenoid portion, give rise to a rich and nuanced reactivity. This guide provides a comprehensive exploration of the synthesis, electrophilic substitution reactions, and functional group transformations of this compound. We will delve into the directing effects of the amino group, the reactivity of both the thiophene and benzene rings, and key transformations of the amino group itself, including diazotization, acylation, and alkylation. Furthermore, this guide will cover modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions to highlight the versatility of this scaffold in the synthesis of complex molecular architectures.
Introduction: The Benzo[b]thiophene Core and the Significance of the 7-Amino Substituent
The benzo[b]thiophene scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom contribute to favorable interactions with biological targets. The introduction of an amino group at the 7-position significantly modulates the electronic landscape of the entire bicyclic system, influencing its reactivity and providing a handle for a wide array of chemical modifications. Understanding the interplay between the thiophene ring, the benzene ring, and the 7-amino group is crucial for the rational design and synthesis of novel benzo[b]thiophene-based molecules.
Synthesis of this compound
The synthesis of this compound is not as straightforward as for some other isomers. Direct electrophilic amination of the parent benzo[b]thiophene is generally not a viable route. The most common and practical approaches involve the construction of the benzo[b]thiophene core with a precursor to the amino group at the 7-position, typically a nitro group, followed by reduction.
Synthesis via Nitration of Benzo[b]thiophene and Subsequent Reduction
A prevalent strategy for accessing aminobenzo[b]thiophenes involves the nitration of the benzo[b]thiophene core, followed by reduction of the resulting nitro derivative. However, the nitration of unsubstituted benzo[b]thiophene is known to yield a mixture of isomers, with the 3-nitro product often predominating.[3][4] Achieving selective nitration at the 7-position can be challenging and may require specific reaction conditions or starting with a pre-functionalized benzo[b]thiophene.
Studies on the nitration of benzo[b]thiophene-3-carboxylic acid have shown the formation of a mixture of nitro isomers on the benzene ring, including the 7-nitro derivative.[3] Separation of these isomers can be difficult.
General Workflow for Synthesis via Nitration and Reduction:
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caution: This is a generalized protocol and requires optimization for the specific substrate.
-
To a flame-dried Schlenk tube, add 7-halobenzo[b]thiophene (1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, cataCXium A, 2-10 mol%).
-
Add a suitable base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a solution of the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
If a protected amine was used, perform the necessary deprotection step.
Reactivity of the this compound Core
The reactivity of this compound is dictated by the electronic interplay of the thiophene ring, the benzene ring, and the powerful electron-donating amino group.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. [5][6]This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions.
In the case of this compound, the positions ortho to the amino group are C6 and C8 (which is part of the thiophene ring fusion), and the para position is C4. Therefore, electrophilic attack is expected to be directed primarily to the C6 and C4 positions of the benzene ring.
Directing Effects of the 7-Amino Group:
Caption: Directing effects of the 7-amino group in electrophilic substitution.
It is important to note that the thiophene ring itself is electron-rich and susceptible to electrophilic attack, typically at the C3 position. [7]The presence of the activating amino group on the benzene ring may further influence the reactivity of the thiophene ring, although substitution on the benzene ring is generally expected to be more favorable due to the strong directing effect of the amino group.
Electrophilic halogenation of this compound is expected to occur at the C4 and/or C6 positions. The reaction conditions will determine the selectivity and the degree of halogenation.
Nitration of this compound is a complex reaction. The strongly activating amino group makes the ring highly susceptible to oxidation by nitric acid. Therefore, it is often necessary to protect the amino group, for example, by acylation, prior to nitration. The resulting acetamido group is still an ortho-, para-director but is less activating and less prone to oxidation. Studies on the nitration of 3-acetylbenzo[b]thiophene show substitution occurring on the benzene ring at positions 4, 5, 6, and 7. [8]
Direct sulfonation of anilines often requires harsh conditions and can lead to complex product mixtures. As with nitration, protection of the amino group is a common strategy.
The amino group complexes with Lewis acids, which deactivates the ring towards Friedel-Crafts reactions. [9]Therefore, the amino group must be protected, typically as an amide, before carrying out Friedel-Crafts acylation or alkylation. The N-acyl group is still an ortho-, para-director.
Functional Group Transformations of the 7-Amino Group
The 7-amino group is a versatile functional handle for a variety of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.
Diazotization and Sandmeyer Reactions
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). [10]These diazonium salts are highly useful intermediates that can be subsequently transformed into a wide range of functional groups through Sandmeyer and related reactions. [11][12] Workflow for Diazotization and Subsequent Transformations:
Caption: Diazotization of this compound and subsequent transformations.
Experimental Protocol: General Procedure for Diazotization
Caution: Diazonium salts can be explosive when isolated and dried. It is highly recommended to use them in solution directly for the subsequent reaction.
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
The resulting solution of the diazonium salt is then used immediately in the subsequent Sandmeyer or other transformation.
N-Acylation
The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. [6]This transformation is not only a common method for protecting the amino group but also a way to introduce a variety of functional groups.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, THF, or even neat acetic anhydride).
-
Add acetic anhydride (1.1-1.5 equivalents). A base such as pyridine or triethylamine can be added to scavenge the acetic acid byproduct.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
N-Alkylation
N-alkylation of this compound can be achieved by reaction with alkyl halides. [13]To avoid over-alkylation, it is often necessary to use a protecting group strategy or carefully control the stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another common method for mono-alkylation.
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the amine.
-
Add the alkyl halide (1.0-1.2 equivalents).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions of 7-Halo- and 7-Aminobenzo[b]thiophenes
Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For the benzo[b]thiophene system, these reactions allow for the introduction of a wide range of substituents at the 7-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. [9][14]7-Bromo- or 7-iodobenzo[b]thiophene can be coupled with various aryl or vinyl boronic acids or their esters to generate 7-aryl- or 7-vinylbenzo[b]thiophenes. A protocol for the selective Suzuki coupling of 3-bromo-7-chloro-1-benzothiophene demonstrates the feasibility of selective cross-coupling on this scaffold. [5] General Suzuki-Miyaura Coupling Scheme:
Caption: Suzuki-Miyaura coupling of 7-halobenzo[b]thiophene.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 7-Bromo-1-tetralone | Phenylboronic acid | Pd[P(tBu)₃]₂ (5) | Cs₂CO₃ | Dioxane | 90 | 14 | 92 |
Table adapted from representative protocols.[1][5]
Conclusion
This compound is a versatile building block with a rich and tunable reactivity. Its synthesis, primarily achieved through the reduction of the corresponding nitro derivative or via modern cross-coupling reactions of 7-halo precursors, provides access to a scaffold of significant interest in medicinal chemistry. The strong directing effect of the 7-amino group governs the outcome of electrophilic substitution on the benzene ring, while the amino group itself serves as a key functional handle for a wide array of transformations, including diazotization, acylation, and alkylation. The strategic application of palladium-catalyzed cross-coupling reactions further expands the synthetic utility of this core. A thorough understanding of the reactivity and functional group transformations of this compound is paramount for the successful design and synthesis of novel and complex molecules for various applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Modern Amination Methods (pp. 1-137). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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Van Zyl, G., Bredeweg, C. J., Rynbrandt, R. H., & Neckers, D. C. (1966). A study of the substitution reactions of benzo[b]thiophene and its derivatives. Canadian Journal of Chemistry, 44(18), 2283-2291. [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 2013, 5(12):104-109. [Link]
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Buchwald–Hartwig amination. In Wikipedia. [Link]
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Sandmeyer reaction. In Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Discovery and isolation of novel Benzo[b]thiophen-7-amine derivatives
The discovery and isolation of novel this compound derivatives represent a fertile ground for therapeutic innovation. The synthetic and purification strategies outlined in this guide provide a robust framework for accessing these compounds with high fidelity. The true potential of this scaffold lies in its capacity for diversification. Future efforts should focus on creating libraries of derivatives by modifying the amine functionality and substituting other positions on the benzo[b]thiophene ring. Subsequent screening of these libraries against a wide range of biological targets, such as kinases, GPCRs, and microbial enzymes, will undoubtedly uncover new lead compounds and advance the field of drug discovery. [1][2]
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Theoretical and Computational Elucidation of Benzo[b]thiophen-7-amine: A Guide for Researchers and Drug Development Professionals
Abstract
Benzo[b]thiophene and its derivatives represent a cornerstone in medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2] The inherent aromaticity and the electron-rich sulfur atom of the benzo[b]thiophene nucleus make it a versatile platform for designing molecules with a wide array of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] Benzo[b]thiophen-7-amine, a key derivative, presents a unique electronic profile due to the interplay between the electron-donating amino group and the fused ring system. This in-depth technical guide provides a comprehensive theoretical and computational framework for understanding the structural, electronic, and reactive properties of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on the benzo[b]thiophene scaffold.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring.[3] This structural motif is present in a variety of pharmacologically active compounds, highlighting its importance in drug discovery.[3][4][5] The versatility of the benzo[b]thiophene scaffold stems from its ability to engage in various non-covalent interactions with biological targets, while also serving as a robust framework for the introduction of diverse functional groups to modulate physicochemical and pharmacokinetic properties.
The introduction of an amino group at the 7-position of the benzo[b]thiophene core, yielding this compound, is expected to significantly influence its electronic properties. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, thereby increasing the electron density of the ring and influencing its reactivity and intermolecular interactions. Understanding these electronic perturbations is crucial for predicting the molecule's behavior in biological systems and for designing derivatives with enhanced target affinity and selectivity.
This guide will delve into the theoretical and computational methodologies that can be employed to elucidate the key characteristics of this compound, providing a roadmap for its exploration as a potential building block in drug development.
Computational Methodology: A Self-Validating Approach
To ensure the reliability and predictive power of our theoretical investigation, a multi-faceted computational approach is proposed. This workflow is designed to be a self-validating system, where insights from one level of theory can be corroborated and refined by others.
Geometry Optimization and Vibrational Analysis
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Quantum Mechanical Optimization: Geometry optimization should be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][6]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a flexible description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.
-
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Caption: Electronic Structure Analysis Workflow.
Predicted Molecular Properties of this compound
Based on established principles of physical organic chemistry and computational studies on analogous systems, we can predict the key molecular properties of this compound.
Structural Parameters
The optimized geometry of this compound is expected to be largely planar, consistent with its aromatic character. The bond lengths and angles will reflect the hybrid nature of the fused ring system.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value (Å or °) | Rationale |
| C-S Bond Lengths | ~1.75 - 1.77 Å | Typical for thiophene rings within fused systems. |
| C-N Bond Length | ~1.38 - 1.40 Å | Shorter than a typical C-N single bond due to resonance participation of the nitrogen lone pair. |
| C-C Bond Lengths (Benzene Ring) | ~1.39 - 1.41 Å | Aromatic character. |
| C-C Bond Lengths (Thiophene Ring) | ~1.37 - 1.44 Å | Variation due to the influence of the sulfur atom and fusion to the benzene ring. |
| C-N-H Bond Angles | ~115 - 120° | sp² hybridization of the nitrogen atom. |
Electronic Properties
The amino group at the 7-position is an electron-donating group (EDG) and is expected to significantly influence the electronic landscape of the benzo[b]thiophene core.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Outcome | Rationale |
| HOMO Energy | Higher (less negative) than unsubstituted benzo[b]thiophene | The electron-donating amino group will raise the energy of the HOMO, making the molecule a better electron donor. [7] |
| LUMO Energy | Minor change compared to the unsubstituted parent | The effect of the amino group on the LUMO is generally less pronounced. |
| HOMO-LUMO Gap (ΔE) | Smaller than unsubstituted benzo[b]thiophene | The increase in HOMO energy will lead to a smaller energy gap, suggesting increased reactivity. [4] |
| MEP Surface | High electron density (red) localized on the amino group and the aromatic rings, particularly ortho and para to the amino group. | The nitrogen lone pair increases the electron density of the π-system. |
| NBO Charges | Negative charge on the nitrogen atom and increased negative charges on specific carbon atoms of the aromatic rings. | Reflects the electron-donating nature of the amino group. |
Reactivity and Potential for Drug Design
The computational analysis provides valuable insights into the chemical reactivity of this compound and its potential as a scaffold in drug design.
-
Electrophilic Aromatic Substitution: The increased electron density on the aromatic rings, as indicated by the MEP and NBO analyses, suggests that this compound will be highly susceptible to electrophilic aromatic substitution reactions. This provides a synthetic handle for further functionalization of the scaffold.
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition and binding to biological targets. Molecular docking studies of benzo[b]thiophene derivatives have highlighted the importance of such interactions. [8][9]* Scaffold for Library Synthesis: The predicted reactivity and the presence of the versatile amino group make this compound an excellent starting point for the synthesis of compound libraries for high-throughput screening.
Caption: Logic Flow from Computation to Drug Design.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By employing a robust and self-validating computational workflow, researchers can gain profound insights into the structural, electronic, and reactive properties of this important heterocyclic compound. The predicted electronic landscape, characterized by the electron-donating nature of the amino group, suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The methodologies and predicted outcomes presented herein are intended to empower researchers and drug development professionals to rationally design and synthesize new benzo[b]thiophene-based molecules with tailored biological activities.
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A Researcher's Guide to the Biological Evaluation of Benzo[b]thiophen-7-amine and Its Analogs
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic biological screening of Benzo[b]thiophen-7-amine and its derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the mechanistic underpinnings of the observed biological effects, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
The Benzo[b]thiophene Core: A Versatile Pharmacophore
The unique structural and electronic properties of the benzo[b]thiophene ring system make it an attractive starting point for the design of novel therapeutic agents. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Furthermore, the presence of the sulfur atom influences the molecule's polarity and metabolic stability, often conferring favorable pharmacokinetic properties. The diverse biological activities reported for benzo[b]thiophene derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscore the immense potential of this chemical class.[4][5][6]
Synthetic Strategies for Analog Generation
The exploration of the biological potential of this compound begins with the synthesis of a diverse library of analogs. Various synthetic routes to the benzo[b]thiophene core have been established, including the oxidative cyclization of o-mercaptocinnamic acids and acid-catalyzed cyclizations of arylthiomethyl ketones.[7] The functionalization of the core, particularly at the 2, 3, and 7-positions, allows for the systematic investigation of structure-activity relationships (SAR). Common synthetic modifications include the introduction of different substituents on the amine group of this compound, as well as alterations to the thiophene and benzene rings.[8][9] A thorough understanding of these synthetic methodologies is crucial for generating a chemically diverse set of compounds for biological screening.
Biological Screening Cascade: A Multi-tiered Approach
A systematic and tiered approach is essential for the efficient biological evaluation of a library of novel compounds. This typically involves initial high-throughput primary screening to identify "hits," followed by more detailed secondary and mechanistic assays to validate and characterize the most promising candidates.
Anticancer Activity Screening
Benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[5][10][11] The mechanism of action for these compounds can be diverse, including the inhibition of tubulin polymerization and the targeting of specific signaling pathways.[10][11]
The initial assessment of anticancer potential is typically performed using cell viability assays, which measure the overall health and metabolic activity of cancer cells after treatment with the test compounds.
Workflow for Primary Anticancer Screening
Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene analog. [12][13]
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. [14]Benzo[b]thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [14][15][16][17][18]
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Workflow for Antimicrobial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard. [19]3. Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a growth indicator like resazurin. [19]
Microorganism Type Relevance Staphylococcus aureus Gram-positive bacterium Common cause of skin and soft tissue infections, including MRSA. Escherichia coli Gram-negative bacterium Can cause a variety of infections, including urinary tract infections and gastroenteritis. Pseudomonas aeruginosa Gram-negative bacterium An opportunistic pathogen often associated with hospital-acquired infections. | Candida albicans | Fungus (yeast) | A common cause of opportunistic fungal infections. |
Some studies have shown that the antibacterial efficacy of benzo[b]thiophene derivatives against Gram-negative bacteria can be enhanced when co-administered with an outer membrane-permeabilizing agent like polymyxin B. [14]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). [1][20]
Initial screening for anti-inflammatory activity often involves in vitro assays to measure the direct inhibition of key inflammatory enzymes.
Protocol: COX-1/COX-2 Inhibition Assay
Commercial kits are readily available for measuring the inhibition of COX-1 and COX-2. These assays typically measure the production of prostaglandins from arachidonic acid.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay components according to the manufacturer's instructions.
-
Compound Incubation: Incubate the this compound analogs with the COX-1 or COX-2 enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorescent method.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.
A common cell-based assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Overproduction of NO is a hallmark of inflammation. [4] Protocol: Griess Assay for Nitrite Determination
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS in the presence or absence of the test compounds.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Add Griess reagent to the supernatants. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: A reduction in absorbance in the presence of the compound indicates inhibition of NO production.
Conclusion
The biological screening of this compound and its analogs is a systematic process that requires a combination of chemical synthesis, in vitro assays, and mechanistic studies. This guide provides a framework for researchers to effectively evaluate the therapeutic potential of this promising class of compounds. By employing a tiered screening approach and carefully selecting appropriate assays, it is possible to identify and characterize novel benzo[b]thiophene derivatives with significant anticancer, antimicrobial, or anti-inflammatory activity. The insights gained from these studies will be instrumental in the development of new and effective therapeutic agents.
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Exploring the chemical space of 7-aminobenzothiophenes
An In-Depth Technical Guide to the Chemical Space of 7-Aminobenzothiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Among its derivatives, 7-aminobenzo[b]thiophene stands out as a versatile building block, offering multiple sites for chemical modification to systematically explore structure-activity relationships (SAR). The presence of the electron-donating amino group on the benzene ring significantly influences the scaffold's electronic properties and reactivity, opening up unique avenues for functionalization. This guide provides a comprehensive exploration of the chemical space of 7-aminobenzothiophenes, detailing core synthesis strategies, reactivity patterns, and applications in modern drug discovery, with a particular focus on the rationale behind synthetic choices and the development of potent therapeutic agents such as kinase inhibitors.
The 7-Aminobenzothiophene Core: A Scaffold of Opportunity
The benzo[b]thiophene system, an isostere of indole, consists of a thiophene ring fused to a benzene ring.[3] This planar, aromatic structure is a key pharmacophore found in drugs like the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton.[4][5] The introduction of an amino group at the 7-position profoundly impacts the molecule's chemical personality. This substituent acts as a powerful electron-donating group, activating the benzene ring towards electrophilic substitution and providing a nucleophilic handle for a wide array of chemical transformations.[6][7] This dual reactivity makes the 7-aminobenzothiophene core an exceptionally valuable starting point for building libraries of diverse molecules for biological screening.[8]
Synthesis of the 7-Aminobenzothiophene Scaffold
Accessing the core 7-aminobenzothiophene structure is the first critical step in exploring its chemical space. Methodologies generally involve either constructing the heterocyclic system with the amino group (or a precursor like a nitro group) already in place or performing a late-stage amination.
Annulation-Based Methodologies
A prevalent and efficient strategy involves the cyclization or annulation of appropriately substituted benzene precursors. The Fiesselmann thiophene synthesis and its variations are adaptable for this purpose. A modern and highly efficient approach employs the reaction of an ortho-halobenzonitrile with a sulfur-containing nucleophile, such as a thioglycolate. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, providing rapid access to the aminobenzothiophene scaffold.[9]
Caption: Synthetic workflow for 7-aminobenzothiophene via a nitro precursor.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[9]
This protocol is adapted from a reported microwave-assisted synthesis, demonstrating a rapid and efficient route to a substituted aminobenzothiophene scaffold.[9]
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-fluoro-5-(trifluoromethyl)benzonitrile (0.50 g, 2.6 mmol), methyl thioglycolate (0.24 mL, 2.73 mmol, 1.05 eq), and dimethyl sulfoxide (DMSO, 5 mL).
-
Base Addition: Add triethylamine (1.14 mL, 8.20 mmol, 3.15 eq) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for a hold time of 20 minutes. The temperature is monitored by the instrument's built-in IR sensor.[9]
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and dry it in a vacuum oven.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Note: This specific example yields a 3-aminobenzothiophene derivative, but the principle is broadly applicable to other isomers based on starting material selection.
Exploring the Chemical Space: Reactivity and Functionalization
The 7-aminobenzothiophene scaffold offers three primary regions for chemical diversification: the amino group, the electron-rich benzene ring, and the thiophene ring.
Reactions at the 7-Amino Group
The nucleophilic amino group is a prime site for modification. These reactions are typically straightforward and high-yielding, making them ideal for library synthesis.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms the corresponding amides and sulfonamides. This modification is crucial for modulating properties like solubility and hydrogen bonding capacity.[10]
-
Alkylation: Direct alkylation can be achieved using alkyl halides, though over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing mono- and di-alkylated derivatives.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These moieties are excellent hydrogen bond donors and acceptors and are frequently incorporated into kinase inhibitors to interact with the hinge region of the ATP binding site.[11]
Electrophilic Aromatic Substitution (SEAr)
The 7-amino group is a strong activating, ortho-para directing group.[12] This significantly influences the regioselectivity of electrophilic substitution on the benzene portion of the scaffold.
-
Regioselectivity: The positions ortho (C6) and para (C8, which is unavailable due to fusion) to the amino group are electronically activated. Therefore, electrophilic attack is strongly directed to the C6 position. The thiophene ring itself is generally more susceptible to electrophilic attack than benzene, with a preference for the C3 position in the parent benzothiophene system.[3][13] However, the powerful activation by the 7-amino group often makes C6 the most reactive site for many electrophiles.
-
Common SEAr Reactions:
-
Halogenation: Introduction of bromine or chlorine at C6 can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Nitration can be performed using standard conditions (e.g., HNO₃/H₂SO₄), though conditions must be carefully controlled to avoid oxidation of the sulfur atom. The nitro group can then serve as a handle for further chemistry.
-
Friedel-Crafts Reactions: Acylation and alkylation are feasible, providing a means to install carbon-based substituents at the C6 position.
-
"Core" [label=<
7-Aminobenzothiophene
"Core" -> "N_Func" [label="Acylation,\nAlkylation,\nUrea Formation"]; "Core" -> "C6_Func" [label="Electrophilic Substitution\n(Halogenation, Nitration)"]; "Core" -> "C3_Func" [label="Halogenation,\nC-H Functionalization"]; "Core" -> "C2_Func" [label="Metalation,\nC-H Functionalization"];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "N_Func" [label="Position 7 (N) Reactivity"]; "C6_Func" [label="Position 6 Reactivity"]; "C3_Func" [label="Position 3 Reactivity"]; "C2_Func" [label="Position 2 Reactivity"]; }
Caption: Reactivity map of the 7-aminobenzothiophene scaffold.
Functionalization of the Thiophene Ring
While the benzene ring is activated by the amino group, the thiophene moiety retains its own characteristic reactivity.
-
Position 3: This position is the most electron-rich in the thiophene ring and is susceptible to electrophilic attack, though this can compete with substitution at C6.[3]
-
Position 2: The C2 proton is the most acidic, allowing for regioselective functionalization via deprotonation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile.[14]
-
Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly palladium-catalyzed reactions, allow for the direct arylation or alkylation of the C-H bonds at positions 2 and 3, providing powerful tools for late-stage diversification.[4]
Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
The structural features of 7-aminobenzothiophenes make them particularly well-suited for the design of kinase inhibitors.[9][15] The flat, aromatic core can mimic the adenine region of ATP, while the various functionalization points allow for the introduction of groups that can interact with specific residues in the kinase active site, such as the hinge region, the DFG motif, and solvent-exposed areas.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For aminobenzothiophene-based inhibitors, several key trends have emerged.[1][16]
| Modification Site | Structural Change | Typical Biological Outcome | Rationale |
| 7-Amino Group | Conversion to urea/amide | Increased Potency | Forms critical hydrogen bonds with the kinase hinge region.[11] |
| Position 2/3 | Introduction of aryl/heteroaryl groups | Modulation of Selectivity & Potency | Occupies the hydrophobic pocket, allowing for fine-tuning of interactions with specific kinase residues.[17] |
| Position 5/6 | Addition of polar/solubilizing groups | Improved Pharmacokinetics | Enhances aqueous solubility and can engage with solvent-front residues.[18] |
| Sulfur Atom | Oxidation to sulfone (SO₂) | Altered Geometry & Polarity | Changes the electronic profile and can introduce new hydrogen bonding capabilities.[19] |
This table synthesizes general trends observed in medicinal chemistry programs involving benzothiophene scaffolds.[11][17][18][19]
One notable example is the development of benzothiophene derivatives as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a target for inflammatory diseases.[17] Another area of intense research is their use as multi-kinase inhibitors for cancer therapy, where derivatives have shown potent activity against targets like VEGFR and PDGFR.[11][20] For instance, a 5-hydroxybenzothiophene hydrazide derivative was identified as a potent multi-kinase inhibitor with significant anti-cancer effects against glioblastoma cells.[15][20]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Outlook
The 7-aminobenzothiophene core represents a rich and underexplored chemical space. Its synthetic tractability and multiple points for diversification have established it as a highly valuable scaffold in medicinal chemistry. While its application as a framework for kinase inhibitors is well-documented, the potential for this core in other therapeutic areas, such as antimicrobials, anti-inflammatory agents, and CNS-active compounds, is vast.[1][21] Future exploration will likely focus on leveraging modern synthetic methods, such as photoredox catalysis and C-H activation, to access novel derivatives with unprecedented structural complexity. Combining these advanced synthetic strategies with computational modeling and high-throughput screening will undoubtedly unlock new therapeutic agents derived from this versatile and powerful scaffold.
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- Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43).
- Electrophilic arom
- 4.
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The Untapped Potential of Benzo[b]thiophen-7-amine: A Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1] While extensive research has focused on substitutions at various positions of this bicyclic heterocycle, the unique potential of the benzo[b]thiophen-7-amine moiety has remained largely underexplored. This guide provides a comprehensive analysis of the this compound scaffold, detailing its synthesis, key derivatization strategies, and its emerging role in the development of targeted therapies, particularly in oncology. By examining the structure-activity relationships of related aminobenzothiophenes and proposing rational design strategies, this document serves as a critical resource for researchers seeking to leverage this promising scaffold for the discovery of novel therapeutics.
Introduction: The Benzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene ring system, an isostere of indole, is a cornerstone in drug discovery due to its rigid, planar structure and the ability of the sulfur atom to engage in unique non-covalent interactions with biological targets.[1][2] This scaffold is present in a diverse range of pharmaceuticals, including the selective estrogen receptor modulator (SERM) raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[3] The broad spectrum of biological activities associated with benzo[b]thiophene derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscores its versatility and therapeutic relevance.[4]
While substitutions at the 2- and 3-positions of the thiophene ring and the 5- and 6-positions of the benzene ring have been extensively investigated, the 7-position has received comparatively less attention. The introduction of an amino group at this position, creating the this compound core, offers a unique vector for chemical modification and a strategic point for influencing molecular properties and biological activity. This guide will illuminate the synthetic pathways to this specific scaffold and explore its potential in modern drug discovery.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through several strategic routes. A foundational method involves the construction of the bicyclic system followed by the introduction of the amino group, often via a nitro precursor.
Classical Synthesis via Ring Formation
A classical approach, reported by Chapman and colleagues in 1965, enables the synthesis of 7-substituted benzo[b]thiophenes from 3-bromothiophene.[5][6] This multi-step synthesis involves the formation of a key intermediate, 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene, which can then be further functionalized.
Conceptual Workflow of the Chapman Synthesis:
Figure 1: Conceptual workflow for the synthesis of this compound based on the Chapman method.
Modern Approach: Nitration and Subsequent Reduction
A more direct and contemporary strategy involves the nitration of a pre-formed benzo[b]thiophene, followed by the reduction of the nitro group to the desired amine. This approach is often more efficient and amenable to larger-scale synthesis.
Experimental Protocol: Synthesis of this compound from 7-Nitrobenzo[b]thiophene
Step 1: Synthesis of 7-Nitrobenzo[b]thiophene
-
Reaction: Electrophilic nitration of benzo[b]thiophene.
-
Reagents: Benzo[b]thiophene, fuming nitric acid, acetic anhydride.
-
Procedure:
-
Dissolve benzo[b]thiophene in acetic anhydride and cool the mixture to 0-5 °C in an ice bath.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield 7-nitrobenzo[b]thiophene.
-
Step 2: Reduction to this compound
-
Reaction: Reduction of the nitro group.
-
Reagents: 7-Nitrobenzo[b]thiophene, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid.
-
Procedure:
-
Suspend 7-nitrobenzo[b]thiophene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.
-
Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
While direct studies on this compound are limited, the extensive body of research on its isomers provides a strong rationale for its application in medicinal chemistry, particularly in the domain of protein kinase inhibition. The 2-amino, 3-amino, and 6-amino benzothiophene scaffolds have been successfully employed to generate potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[3][7][8]
The 6-aminobenzo[b]thiophene 1,1-dioxide scaffold, for instance, is the basis for Stattic, a well-known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Derivatives of this scaffold have been optimized to improve blood-brain barrier penetration and have demonstrated both STAT3 inhibitory and antimitotic activities.[7][9] Similarly, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors targeting Clk1/4, DRAK1, and Dyrk1A/B, showcasing potent anticancer effects.[1]
The 7-amino group of the title scaffold serves as a versatile synthetic handle for introducing a variety of substituents to probe the chemical space around the core. This is particularly relevant for kinase inhibitors, where the amino group can act as a hydrogen bond donor or be acylated or alkylated to introduce moieties that occupy specific pockets of the ATP-binding site.
Proposed Drug Discovery Workflow:
Figure 2: A proposed workflow for the discovery of kinase inhibitors based on the this compound scaffold.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the SAR of related aminobenzothiophenes, several key structural modifications can be proposed for the 7-amino scaffold to develop potent kinase inhibitors.
Table 1: Proposed SAR for this compound Derivatives as Kinase Inhibitors
| Position | Modification | Rationale |
| 7-Amino | Acylation with various carboxylic acids | Introduces hydrogen bond acceptors and lipophilic groups to interact with the hinge region and hydrophobic pockets of the kinase ATP-binding site. |
| 7-Amino | Sulfonylation | Provides alternative geometries and hydrogen bonding patterns for hinge binding. |
| 7-Amino | Reductive amination | Allows for the introduction of substituted benzyl groups to explore deeper pockets of the active site.[7] |
| 2- and 3-Positions | Aryl or heteroaryl substitution (e.g., via Suzuki or Stille coupling of a halogenated precursor) | Can enhance potency and selectivity by targeting specific sub-pockets within the kinase domain. |
| 4-, 5-, 6-Positions | Introduction of small electron-donating or -withdrawing groups | Modulates the electronic properties of the ring system and can influence pharmacokinetic properties. |
Key Signaling Pathways to Investigate:
Given the known activities of related scaffolds, derivatives of this compound should be prioritized for screening against kinases in key oncogenic signaling pathways, such as:
-
MAPK/ERK Pathway: Inhibition of kinases like MEK and ERK is a validated strategy in several cancers.
-
PI3K/AKT/mTOR Pathway: This is one of the most frequently dysregulated pathways in cancer, and inhibitors of PI3K, AKT, and mTOR are of high interest.
-
JAK/STAT Pathway: As demonstrated by the activity of Stattic and its analogs, this pathway is a promising target.[7]
Visual Representation of a Generic Kinase Inhibition Pathway:
Figure 3: A simplified diagram showing the potential inhibition of the PI3K/AKT/mTOR pathway by a this compound-based kinase inhibitor.
Conclusion and Outlook
The this compound scaffold represents a relatively unexplored area of chemical space with significant potential for the development of novel therapeutics. Its structural relationship to other biologically active aminobenzothiophenes strongly suggests its utility as a core for kinase inhibitors and other targeted agents. The synthetic routes outlined in this guide provide a clear path to accessing this scaffold and its derivatives. Future research efforts should focus on the systematic exploration of the SAR of this core, coupled with screening against a broad panel of kinases and other relevant biological targets. The insights gained from such studies are poised to unlock the full therapeutic potential of this promising heterocyclic scaffold.
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Chapman, N. B., Clarke, K., & Iddon, B. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(2), 111-115. [Link][5][6]
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Chapman, N. B., Clarke, K., & Iddon, B. (1965). Synthesis of some 5-substituted benzo[b]thiophens related to gramine. Journal of the Chemical Society (Resumed), 774. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Regioselective Synthesis of 7-Aminobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 7-Aminobenzothiophene Scaffold
The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science, recognized as a privileged structure due to its presence in numerous pharmacologically active compounds and organic electronic materials.[1][2] Derivatives of this scaffold exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[3][4] Among the various substituted benzothiophenes, those bearing an amino group at the 7-position are of particular interest as key intermediates for the synthesis of complex therapeutic agents and novel materials. The strategic placement of the amino group on the benzene ring allows for diverse downstream functionalization, enabling the fine-tuning of a molecule's physicochemical and biological properties.
However, the regioselective synthesis of 7-aminobenzothiophene derivatives presents a significant challenge. The inherent electronic properties of the benzo[b]thiophene ring system favor electrophilic substitution and metalation at the more electron-rich thiophene ring, specifically at the C2 and C3 positions.[5] Consequently, direct functionalization of the C7 position requires carefully designed synthetic strategies that can override these natural reactivity patterns.
This comprehensive guide provides an in-depth exploration of two robust, field-proven strategies for the regioselective synthesis of 7-aminobenzothiophene derivatives:
-
The Directed ortho-Metalation (DoM) Approach: A powerful strategy that builds the benzothiophene core from a pre-functionalized aromatic precursor, ensuring precise regiochemical control.
-
Palladium-Catalyzed Amination of 7-Halobenzothiophenes: A modern cross-coupling method that leverages a pre-formed benzothiophene scaffold, functionalized at the desired position for subsequent amination.
Each section will delve into the mechanistic underpinnings of the methodology, provide detailed experimental protocols, and offer expert insights into critical process parameters.
Strategy 1: Directed ortho-Metalation (DoM) for Regiocontrolled Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6][7] This strategy employs a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species can then be trapped with a suitable electrophile. For the synthesis of 7-substituted benzothiophenes, a DMG is placed on a benzene ring at a position that directs metalation to the future C7 position.
The N,N-diethylamide (-CONEt₂) group is an exceptionally potent DMG, making N,N-diethylbenzamides excellent starting materials for this approach.[5] The following protocol outlines a multi-step synthesis of a 7-aminobenzothiophene derivative starting from a commercially available substituted aniline.
Workflow for Directed ortho-Metalation Route
Caption: Workflow for the synthesis of 7-aminobenzothiophene via Directed ortho-Metalation.
Detailed Experimental Protocol: DoM Route
This protocol is adapted from principles demonstrated in the synthesis of substituted benzothiophenes via DoM.[5]
Part A: Synthesis of N,N-Diethyl-3-methoxybenzamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of acid).
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Amidation: In a separate flask, dissolve N,N-diethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Addition: Add the freshly prepared acid chloride solution dropwise to the diethylamine solution at 0 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N,N-diethyl-3-methoxybenzamide as a colorless oil.
Part B: ortho-Metalation and Thiolation
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve N,N-diethyl-3-methoxybenzamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of amide).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add dimethyl disulfide (DMDS, 1.5 eq) dropwise to the lithiated species at -78 °C. The color should dissipate.
-
Work-up: Stir the reaction for an additional 30 minutes at -78 °C, then allow it to warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield N,N-diethyl-2-(methylthio)-3-methoxybenzamide.
Part C: Cyclization and Reduction to 7-Methoxybenzo[b]thiophene
-
Thioindoxyl Formation: In a flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C. After 30 minutes, add a solution of the product from Part B (1.0 eq) in THF dropwise. Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to effect cyclization.[5]
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The crude product is the thioindoxyl intermediate.
-
Reduction: To a solution of the crude thioindoxyl in anhydrous THF, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C. Stir at room temperature overnight.
-
Quench and Purification: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser work-up). Filter the resulting solids through Celite®, and concentrate the filtrate. Purify by column chromatography to obtain 7-methoxybenzo[b]thiophene.
Part D: Conversion to 7-Aminobenzo[b]thiophene
-
Demethylation: Cleave the methyl ether using a standard reagent such as boron tribromide (BBr₃) in DCM at low temperature to yield 7-hydroxybenzo[b]thiophene.
-
Conversion to Triflate: React the 7-hydroxybenzo[b]thiophene with triflic anhydride in the presence of a non-nucleophilic base (e.g., pyridine) to form the highly reactive 7-triflyloxybenzo[b]thiophene.
-
Buchwald-Hartwig Amination: The resulting triflate can be subjected to palladium-catalyzed amination with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) to yield the final 7-aminobenzo[b]thiophene. A detailed protocol for this type of transformation is provided in the next section.
Strategy 2: Palladium-Catalyzed Amination of 7-Halobenzothiophenes
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of aryl halides or triflates with amines.[8] This strategy is particularly useful when a pre-functionalized benzothiophene core is available. The synthesis of 7-halobenzothiophenes can be achieved through various methods, including the cyclization of appropriately halogenated precursors. A patent describes the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene, indicating the accessibility of such precursors.[9]
Once the 7-halobenzothiophene is in hand, it can be coupled with a variety of nitrogen nucleophiles. For the synthesis of the primary amine, aqueous ammonia or an ammonia surrogate can be used.[10]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for Palladium-catalyzed amination of 7-bromobenzothiophene.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for the amination of aryl halides.[10][11]
Prerequisites: Synthesis of 7-bromobenzo[b]thiophene. This can be achieved through multi-step synthesis starting from a brominated thiophene precursor, as described in the literature.
-
Setup: To an oven-dried Schlenk tube, add 7-bromobenzo[b]thiophene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable biarylphosphine ligand (e.g., tBuXPhos, 0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5 mL/mmol of halide) via syringe, followed by the amine source. If using aqueous ammonia, a biphasic system or the use of a phase-transfer catalyst may be necessary. For a more controlled reaction, a protected amine like N-(diphenylmethylene)glycinate followed by acidic hydrolysis can be employed.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/hexanes) to afford 7-aminobenzo[b]thiophene.
Comparison of Synthetic Strategies
| Feature | Directed ortho-Metalation (DoM) Route | Buchwald-Hartwig Amination Route |
| Regioselectivity | Excellent, controlled by the directing group. | Excellent, determined by the position of the halide. |
| Starting Materials | Readily available substituted benzenes. | Requires synthesis of a 7-halobenzothiophene. |
| Number of Steps | Multi-step synthesis. | Fewer steps if the halo-precursor is available. |
| Reaction Conditions | Requires cryogenic temperatures and strong bases. | Requires transition-metal catalyst and ligands; often high temperatures. |
| Scalability | Can be challenging due to cryogenic conditions. | Generally scalable with appropriate process control. |
| Substrate Scope | Broad, tolerant of various substituents on the ring. | Broad amine scope; halide precursor availability can be a limitation. |
Conclusion and Future Perspectives
The regioselective synthesis of 7-aminobenzothiophene derivatives, while challenging, is achievable through strategic, multi-step approaches. The Directed ortho-Metalation (DoM) route offers unparalleled control over regiochemistry from the outset, building the desired scaffold from simple aromatic precursors. In contrast, the Palladium-Catalyzed Buchwald-Hartwig amination provides a powerful and versatile method for the late-stage introduction of the amino group onto a pre-formed 7-halobenzothiophene core.
The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. As the demand for novel benzothiophene-based pharmaceuticals and materials continues to grow, the development of even more efficient and direct methods for C7-amination, such as regioselective C-H amination, will remain an active and important area of research. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully navigate the synthesis of these valuable molecular building blocks.
References
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- Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046-2067. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19980817)37:15/16%3C2046::AID-ANIE2046%3E3.0.CO;2-L]
- BenchChem Technical Support Center. Benzo[b]thiophene C7-Position Functionalization. [URL: https://www.benchchem.
- Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Org. Biomol. Chem.2015, 13(22), 6349-6361. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00810k]
- Gilchrist, T. L. Heterocyclic Chemistry. 3rd ed.
- Yoshida, H., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chem. Sci., 2020, 11, 10948-10953. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc04450d]
- Sanz, R., et al. Regioselective Benzo[b]thiophene Synthesis. J. Org. Chem.2006, 71 (19), 7443–7446. [URL: https://www.scribd.com/document/369796799/Regioselective-Benzo-b-thiophene-Synthesis]
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010, 12(20), 4438-4441. [URL: https://dspace.mit.edu/handle/1721.1/72118]
- Macdowell, D. W. H., & Greenwood, T. D. A synthesis of 7‐substituted benzo[b]thiophene derivatives. J. Heterocycl. Chem., 1965, 2(1), 44-48. [URL: https://sci-hub.se/10.1002/jhet.5570020109]
- Procter, D. J., et al. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angew. Chem. Int. Ed.2023, 62(5), e202214631. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10108035/]
- Bagley, M. C., et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ob/c5ob00810k]
- Goulart, M. O. F., et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals2022, 15(1), 93. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779647/]
- Buchwald, S. L., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT, 2014. [URL: https://dspace.mit.edu/handle/1721.1/96743]
- ResearchGate. Application of Directed Metalation in Synthesis. Part 4. Expedient Synthesis of Substituted Benzo[b]thiophene and Naphthothiophene. [URL: https://www.researchgate.net/publication/232766336_Application_of_Directed_Metalation_in_Synthesis_Part_4_Expedient_Synthesis_of_Substituted_Benzobthiophene_and_Naphthothiophene]
- ResearchGate. Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [URL: https://www.researchgate.net/publication/257884149_Palladium-Catalyzed_Amination_of_Electron-Deficient_Halothiophenes]
- Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org, 2024. [URL: https://escholarship.org/uc/item/6b85q37t]
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- Procter, D. J., et al. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nat. Commun.2017, 8, 14801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5361138/]
- Google Patents. Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. [URL: https://patents.google.
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Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 2-aryl-benzo[b]thiophen-7-amine
Introduction: The Significance of the 2-aryl-benzo[b]thiophen-7-amine Scaffold
The benzo[b]thiophene motif is a cornerstone in medicinal chemistry and materials science, recognized as a privileged structure in drug discovery.[1][2] These sulfur-containing heterocycles exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-convulsant properties.[1][2] The specific substitution pattern, such as the presence of an aryl group at the C2-position and an amine at the C7-position, can significantly modulate the biological activity of the core structure. The 2-aryl group can engage in crucial π-stacking interactions with biological targets, while the 7-amino group can act as a key hydrogen bond donor or acceptor, or as a site for further derivatization.
The synthesis of these complex molecules often relies on the power and precision of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4][5] This guide provides a detailed protocol for the synthesis of 2-aryl-benzo[b]thiophen-7-amine, leveraging two of the most powerful reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling for the C2-arylation and the Buchwald-Hartwig amination for the installation of the C7-amino group.[5][6][7][8]
This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying mechanisms and rationale for the experimental choices.
Synthetic Strategy: A Two-Step Palladium-Catalyzed Approach
The synthesis of the target compound, 2-aryl-benzo[b]thiophen-7-amine, is most effectively achieved through a two-step sequence starting from a di-halogenated benzo[b]thiophene precursor. The chosen strategy involves the sequential and regioselective functionalization of 2,7-dibromobenzo[b]thiophene.
The workflow for this synthesis can be visualized as follows:
Caption: A two-step synthetic workflow for 2-aryl-benzo[b]thiophen-7-amine.
Part 1: Detailed Experimental Protocol
This protocol outlines the synthesis of a representative target compound, 2-phenyl-benzo[b]thiophen-7-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,7-Dibromobenzo[b]thiophene | ≥97% | Commercially Available | |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Ammonia solution (0.5 M in dioxane) | Commercially Available | ||
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenyl-7-bromobenzo[b]thiophene
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[6][8] The higher reactivity of the C-Br bond at the 2-position of the benzo[b]thiophene ring compared to the 7-position allows for a regioselective coupling.[9]
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add 2,7-dibromobenzo[b]thiophene (1.0 g, 3.42 mmol), phenylboronic acid (0.50 g, 4.11 mmol, 1.2 equiv), and potassium carbonate (1.42 g, 10.27 mmol, 3.0 equiv).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (30 mL) and deionized water (10 mL) via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 100:0 to 95:5) to afford 2-phenyl-7-bromobenzo[b]thiophene as a white to off-white solid.
Step 2: Buchwald-Hartwig Amination for the Synthesis of 2-Phenyl-benzo[b]thiophen-7-amine
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[5][10] The choice of a bulky electron-rich ligand like Xantphos is crucial for facilitating the reductive elimination step and achieving high yields.
Procedure:
-
To a flame-dried Schlenk tube, add 2-phenyl-7-bromobenzo[b]thiophene (from Step 1, e.g., 0.50 g, 1.73 mmol), cesium carbonate (0.85 g, 2.60 mmol, 1.5 equiv), and Xantphos (0.05 g, 0.087 mmol, 5 mol%).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.04 g, 0.043 mmol, 2.5 mol%).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (15 mL) followed by a 0.5 M solution of ammonia in dioxane (5.2 mL, 2.60 mmol, 1.5 equiv) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C in an oil bath for 18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient, e.g., 90:10 to 70:30) to yield 2-phenyl-benzo[b]thiophen-7-amine.
Part 2: Mechanistic Insights
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromobenzo[b]thiophene, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination also operates on a Pd(0)/Pd(II) catalytic cycle.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst to continue the cycle.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Suzuki) | - Inactive catalyst- Insufficient degassing- Poor quality of boronic acid | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture.- Use freshly opened or purified boronic acid. |
| Formation of homocoupled byproducts | - Reaction temperature too high- Oxygen contamination | - Lower the reaction temperature.- Maintain a strict inert atmosphere. |
| Low yield in Step 2 (Buchwald-Hartwig) | - Inactive catalyst or ligand- Insufficiently strong base- Poor quality of solvent | - Use fresh catalyst and ligand.- Consider a stronger base like LiHMDS or NaOtBu.- Use freshly distilled, anhydrous solvent. |
| Incomplete reaction | - Insufficient reaction time or temperature | - Increase reaction time and/or temperature incrementally.- Increase catalyst loading slightly (e.g., to 7.5 mol%). |
Conclusion
The palladium-catalyzed synthesis of 2-aryl-benzo[b]thiophen-7-amine presented here is a robust and reliable method for accessing this important chemical scaffold. By employing a sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently construct these valuable molecules for applications in drug discovery and materials science. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are key to achieving high yields and purity.
References
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Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). National Institutes of Health. [Link]
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Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). ACS Omega. [Link]
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Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. (n.d.). ResearchGate. [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. (2016). National Institutes of Health. [Link]
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Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). Thieme Connect. [Link]
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Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. (2016). Royal Society of Chemistry. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]
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Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]
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Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... (n.d.). ResearchGate. [Link]
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Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2025). ResearchGate. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. [Link]
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Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]
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An overview of benzo [ b ] thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). National Institutes of Health. [Link]
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Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. (n.d.). ACS Publications. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (n.d.). Semantic Scholar. [Link]
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Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). National Institutes of Health. [Link]
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CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. (2024). YouTube. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
Introduction: The Strategic Importance of 3-Aminobenzo[b]thiophenes in Modern Drug Discovery
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals and a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Within this class, 3-aminobenzo[b]thiophenes represent a particularly valuable subclass. These compounds serve as versatile building blocks for the synthesis of complex molecular architectures, especially in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][3][4] Their scaffolds have shown immense potential in fragment-based drug discovery and lead optimization for targets such as LIM kinase (LIMK), p38 mitogen-activated protein kinase 2 (MK2), and PIM kinases.[1][4]
Conventional synthetic routes to these scaffolds often involve lengthy reaction times, harsh conditions, and the use of metal catalysts, which can lead to purification challenges and are less aligned with the principles of green chemistry.[1][5] This application note details a robust and highly efficient protocol for the synthesis of 3-aminobenzo[b]thiophenes utilizing microwave-assisted organic synthesis (MAOS). This modern technique leverages the principles of microwave heating to dramatically accelerate reaction rates, improve yields, and enhance reaction control, offering a greener and more efficient alternative to traditional methods.[6][7][8] We will explore the underlying principles of this method, provide a detailed step-by-step protocol, and discuss its application in the rapid generation of scaffolds for drug development.
The Power of Microwave-Assisted Synthesis: Principles and Advantages
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[6][9] Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[7][10]
This direct energy transfer is primarily governed by two mechanisms: dipolar polarization and ionic conduction.[10] Polar molecules, such as the dimethyl sulfoxide (DMSO) solvent used in this protocol, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[6][10] This volumetric heating minimizes thermal gradients and "hot spots," often resulting in cleaner reactions with fewer side products.[6][8]
The key advantages of employing microwave irradiation for the synthesis of 3-aminobenzo[b]thiophenes include:
-
Dramatic Reduction in Reaction Time: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[6][8]
-
Increased Reaction Yields and Purity: The uniform and rapid heating often leads to higher conversion rates and minimized formation of by-products, simplifying purification.[8][9]
-
Enhanced Reaction Control and Reproducibility: Modern microwave synthesizers allow for precise control over temperature and pressure, leading to highly reproducible results.
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process, aligning with the principles of green chemistry.[5][7]
Reaction Mechanism: An Annulation-Based Approach
The featured protocol employs an efficient annulation strategy to construct the benzo[b]thiophene ring system. The reaction proceeds via the condensation of a substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, triethylamine, under microwave irradiation.
While the detailed mechanism can be complex, it is understood to proceed through a series of key steps facilitated by the high-temperature conditions achieved rapidly with microwave heating. The process begins with the deprotonation of methyl thioglycolate by triethylamine, followed by a nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon of the 2-halobenzonitrile. The subsequent intramolecular cyclization, driven by the attack of the newly formed carbanion onto the nitrile group, forms the thiophene ring. Tautomerization of the resulting intermediate yields the final 3-aminobenzo[b]thiophene product. The microwave irradiation significantly accelerates these steps, allowing for the rapid construction of the desired scaffold.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-Amino-5-bromobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a validated procedure by Bagley et al. and provides a representative example of the synthesis.[1]
Materials and Equipment:
-
Reagents:
-
2-Bromo-5-fluorobenzonitrile (or other suitable 2-halobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), dry
-
Ice-water
-
Deionized water
-
-
Equipment:
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Microwave reaction vial (appropriate size with a stir bar)
-
Standard laboratory glassware
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
-
Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Step-by-Step Procedure:
-
Reagent Preparation: In a suitable microwave reaction vial equipped with a magnetic stir bar, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).
-
Solvent Addition: Add dry DMSO to the vial to achieve a concentration of the limiting reagent (2-halobenzonitrile) of 2 M.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for the time specified for the particular substrate (typically ranging from 10 to 30 minutes). The instrument will automatically modulate the microwave power to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This is often expedited by a stream of compressed air integrated into the synthesizer.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual DMSO and triethylamine salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. The desired 3-aminobenzo[b]thiophene is typically obtained as a solid.
Results and Data
The microwave-assisted protocol provides rapid access to a variety of substituted 3-aminobenzo[b]thiophenes in good to excellent yields. The reaction times are significantly shorter compared to conventional heating methods.
| Entry | 2-Halobenzonitrile Substrate | Time (min) | Yield (%) |
| 1 | 2,5-Difluorobenzonitrile | 10 | 80 |
| 2 | 2-Chloro-5-nitrobenzonitrile | 15 | 96 |
| 3 | 2-Chlorobenzonitrile | 30 | 58 |
| 4 | 2-Fluorobenzonitrile | 30 | 65 |
| 5 | 2-Bromo-5-methylbenzonitrile | 10 | 85 |
| Data adapted from Bagley et al., Org. Biomol. Chem., 2015.[1] |
Troubleshooting and Key Considerations:
-
Dryness of Solvent: The use of dry DMSO is recommended to prevent potential side reactions involving water.
-
Temperature Control: While 130 °C is a robust setpoint, optimization for specific substrates may be beneficial. Exceeding this temperature significantly could lead to decomposition.
-
Precipitation Issues: If the product does not readily precipitate upon addition to ice-water (e.g., if it is oily), extraction with a suitable organic solvent like ethyl acetate may be necessary.
-
Safety: Microwave synthesis should always be conducted in specialized, sealed vessels designed to withstand the pressures generated at elevated temperatures. Never use a domestic microwave oven for chemical synthesis.
Conclusion
The microwave-assisted synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is a highly efficient, rapid, and reliable method.[1] It offers significant advantages over conventional synthetic approaches, including drastically reduced reaction times and high yields.[6][8] This protocol provides medicinal chemists and drug development professionals with a powerful tool for the rapid assembly of diverse libraries of these important heterocyclic scaffolds, accelerating the discovery of novel therapeutics, particularly in the field of kinase inhibitors.[1][4]
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Yadav, P., & Singh, A. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Creative Research Thoughts. [Link]
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Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Sharma, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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Prajapati, A. K., & Chandra, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., & Rand, H. L. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Electronic Supplementary Information for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. The Royal Society of Chemistry. [Link]
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Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 102(10), 1905. [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Bagley, M. C., Dwyer, J. E., et al. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Amanote Research. [Link]
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Various Authors. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF on ResearchGate. [Link]
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Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Bratulescu, G. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
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Li, L., et al. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Request PDF on ResearchGate. [Link]
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Bagley, M. C., Dwyer, J. E., et al. (n.d.). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde Fingerprint. [Link]
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Various Authors. (n.d.). One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes. Request PDF on ResearchGate. [Link]
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Koci, J., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PMC. [Link]
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Kerip, G., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 890–907. [Link]
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Anonymous. (n.d.). PART - 1 INTRODUCTION. Unknown Source. [Link]
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Application Notes and Protocols: Benzo[b]thiophen-7-amine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy. Within the vast landscape of heterocyclic chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged" structure. Its rigid, planar geometry and ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases make it an ideal foundation for the design of potent and selective inhibitors.[1][2]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of benzo[b]thiophen-7-amine as a versatile building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation, supported by mechanistic insights and relevant signaling pathways.
The Unique Advantage of the 7-Amino Functional Handle
While various isomers of aminobenzo[b]thiophene exist, the 7-amino substitution offers a unique vector for chemical elaboration. This primary amine serves as a crucial nucleophilic handle, allowing for the introduction of a wide array of substituents and the construction of diverse heterocyclic systems. This strategic placement of the amino group allows medicinal chemists to probe different regions of the kinase active site, thereby fine-tuning potency and selectivity.
Synthesis of the Key Building Block: this compound
A reliable and scalable synthesis of the this compound starting material is paramount. A common and effective strategy involves the regioselective nitration of a suitable benzo[b]thiophene precursor, followed by reduction of the nitro group.
Protocol 1: Synthesis of 7-Nitrobenzo[b]thiophene-2-carboxylic acid
The nitration of benzo[b]thiophene-2-carboxylic acid provides a mixture of nitro isomers, including the desired 7-nitro derivative.[3]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add benzo[b]thiophene-2-carboxylic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product is a mixture of nitro isomers and can be purified by column chromatography on silica gel to isolate 7-nitrobenzo[b]thiophene-2-carboxylic acid.[3]
Protocol 2: Reduction of 7-Nitrobenzo[b]thiophene to this compound
The reduction of the nitro group to a primary amine is a standard transformation that can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
7-Nitrobenzo[b]thiophene derivative (e.g., 7-nitrobenzo[b]thiophene-2-carboxylic acid)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the 7-nitrobenzo[b]thiophene derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.
-
The product can be purified by recrystallization or column chromatography if necessary.
Application of this compound in the Synthesis of Kinase Inhibitors
The strategic placement of the 7-amino group allows for the construction of various fused heterocyclic systems known to be effective kinase inhibitor scaffolds. This section will highlight the synthesis of inhibitors targeting key cancer-related kinases.
Targeting the PIM Kinase Family
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many human cancers and play a crucial role in cell survival and proliferation.[4][5] The benzo[b]thiophene scaffold has been successfully utilized to develop potent PIM kinase inhibitors.[6][7]
Synthetic Workflow:
The 7-amino group of this compound can be acylated and subsequently cyclized to form a pyrimidine ring, a common core in many kinase inhibitors.
Caption: Synthetic route to PIM kinase inhibitors.
Targeting the MK2 Signaling Pathway
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key downstream effector of the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines.[8][9] Inhibition of MK2 is a promising therapeutic strategy for inflammatory diseases and cancer.[10][11][12][13] Benzothiophene-based compounds have been identified as potent MK2 inhibitors.[10][13]
Synthetic Workflow:
The 7-amino group can be functionalized to build a diazepinone ring, another important scaffold for kinase inhibitors.
Caption: Synthetic route to MK2 inhibitors.
Biological Evaluation of Benzo[b]thiophene-Based Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays and progressing to cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PIM1, MK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (typically contains a buffer, divalent cations like MgCl₂, and a reducing agent like DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the appropriate substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay
This assay assesses the ability of the synthesized compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., a leukemia cell line for PIM kinase inhibitors)
-
Cell culture medium and supplements (FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Relevant Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[14][][16][17][18] They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by activating transcription factors like c-Myc.
Caption: Simplified PIM Kinase Signaling Pathway.
MK2 Signaling Pathway
MK2 is a substrate of p38 MAPK and plays a critical role in the cellular stress response and inflammation.[19][20][21] Upon activation, MK2 phosphorylates various downstream targets, leading to the stabilization of pro-inflammatory cytokine mRNAs and regulation of cell migration.
Caption: Simplified MK2 Signaling Pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers.[22][23][24][25][26] It is a key mediator of signaling by various cytokines and growth factors and promotes tumor cell proliferation, survival, and angiogenesis.
Caption: Simplified STAT3 Signaling Pathway.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the development of novel kinase inhibitors. Its strategic 7-amino functionality provides a key point for diversification, enabling the synthesis of a wide range of derivatives with tailored potency and selectivity profiles. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in the ongoing quest for more effective cancer therapeutics. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel fused heterocyclic systems derived from this versatile starting material.
References
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Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. [Link]
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Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. Cellular & Molecular Biology Letters. [Link]
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PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics. [Link]
-
Simplified MK2 signaling pathway leading to inflammation and... ResearchGate. [Link]
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STAT3 SIGNALING: Anticancer Strategies and Challenges. Cancers. [Link]
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STAT3 Pathway. QIAGEN GeneGlobe. [Link]
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Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. [Link]
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Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology. [Link]
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PIM kinase (and Akt) biology and signaling in tumors. University of Arizona. [Link]
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Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed. [Link]
-
A brief overview of the canonical pathway for p38 MAPK‐MK2 pathway and... ResearchGate. [Link]
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A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. PubMed. [Link]
-
The role of Pim kinase in immunomodulation. PubMed Central. [Link]
-
PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. MDPI. [Link]
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MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate. PNAS. [Link]
-
The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. PubMed Central. [Link]
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Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
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Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. PubMed. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. [Link]
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PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Repurposing of the RIPK1-Selective Benzo[9][22]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PubMed Central. [Link]
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Repurposing of the RIPK1-Selective Benzo[9][22]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Figshare. [Link]
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Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]
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This compound | C8H7NS | CID 14765536. PubChem. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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DNA-Encoded Library Screening Identifies Benzo[b][9][22]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][22]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Publications. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Chapter 12: Synthesis, Properties, and Biological Applic
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Application Notes & Protocols: Leveraging the Benzo[b]thiophene Scaffold for Antimicrobial Drug Discovery
Introduction: The Privileged Scaffold in an Era of Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a paramount global health crisis, urgently necessitating the discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[1][2] Within the arsenal of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," serve as versatile foundations for developing diverse and potent therapeutic agents. The benzo[b]thiophene ring system is one such scaffold.[3][4] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, is a core component in several FDA-approved drugs, including the antifungal agent sertaconazole and the selective estrogen receptor modulator raloxifene.[2][5]
The inherent drug-like properties and broad spectrum of biological activities—spanning antimicrobial, anticancer, and anti-inflammatory effects—make benzo[b]thiophenes a focal point of contemporary drug discovery.[4][5][6] While extensive research has explored the impact of substitutions at the C2 and C3 positions of the thiophene ring, the therapeutic potential of derivatives functionalized on the benzene ring, such as those derived from Benzo[b]thiophen-7-amine , remains a comparatively underexplored frontier.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate benzo[b]thiophene derivatives as novel antimicrobial agents. By synthesizing established methodologies and field-proven insights, we will detail the strategic synthesis, antimicrobial profiling, and mechanistic elucidation applicable to novel derivatives, with a conceptual focus on leveraging the 7-amino functional group as a key diversification point.
Section 1: Scientific Rationale & Strategy
The Benzo[b]thiophene Core: A Foundation for Bioactivity
The antimicrobial potential of benzo[b]thiophene derivatives is well-documented against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as clinically relevant fungi like Candida and Aspergillus species.[1][7] The mechanism of action is often multifaceted and dependent on the specific substitution pattern, with some derivatives reported to disrupt cell membrane potential and induce the production of reactive oxygen species (ROS).[6]
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded critical insights into the SAR of this scaffold, which are essential for guiding rational drug design.[4][8]
-
Substitution at C2 and C3: Functionalization at these positions on the thiophene ring is a key determinant of antimicrobial activity. The introduction of halogens (e.g., chlorine, bromine) at C3 has been shown to enhance potency.[5]
-
Role of Functional Groups: Amine, amide, and acylhydrazone moieties are frequently incorporated into active derivatives, often serving as critical pharmacophores that mediate target binding or improve physicochemical properties.[5][9]
-
The 7-Amino Position as a Strategic Anchor: The amino group at the C7 position provides an ideal chemical handle for generating a library of diverse analogs through well-established synthetic reactions (e.g., acylation, sulfonylation, Schiff base formation). This allows for systematic exploration of the chemical space around the benzene ring portion of the scaffold, potentially leading to novel interactions with microbial targets and improved selectivity profiles.
The Discovery Workflow: A Logic Diagram
The process of discovering a novel antimicrobial agent from a core scaffold follows a logical, multi-stage cascade designed to identify potent, selective, and non-toxic lead compounds.
Caption: High-level workflow for antimicrobial drug discovery.
Section 2: Synthesis and Derivatization Protocols
The foundation of any small molecule drug discovery program is a robust and flexible synthetic chemistry strategy. The protocols below outline a general approach for synthesizing and diversifying the benzo[b]thiophene scaffold.
Protocol 2.1: General Synthesis of Benzo[b]thiophene Precursors
Multiple synthetic routes to the benzo[b]thiophene core exist.[5] A common and effective strategy involves the electrophilic cyclization of 2-alkynyl thioanisoles.[2][5] This method provides a versatile entry point for creating variously substituted scaffolds.
Objective: To synthesize a functionalized benzo[b]thiophene core suitable for further derivatization.
Materials:
-
Substituted thiophenol
-
Appropriately substituted alkyne
-
Palladium and copper catalysts (for Sonogashira coupling)
-
Base (e.g., triethylamine)
-
Solvents (e.g., THF, DMF)
-
Cyclization agent (e.g., I₂, Cu(II) salts)
Methodology:
-
Step 1: Sonogashira Coupling.
-
Rationale: To couple the thiophenol with the alkyne, forming the key 2-alkynyl thioanisole intermediate. This is a highly reliable cross-coupling reaction.
-
In an inert atmosphere (N₂ or Ar), dissolve the substituted thiophenol, palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide in a suitable solvent like THF.
-
Add the alkyne and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product via column chromatography to isolate the 2-alkynyl thioanisole.
-
-
Step 2: Electrophilic Cyclization.
-
Rationale: To induce ring closure to form the benzo[b]thiophene heterocycle. The choice of cyclization agent can directly install different functional groups at the C3 position.
-
Dissolve the purified 2-alkynyl thioanisole intermediate in a solvent such as ethanol or acetonitrile.
-
Add the electrophilic cyclization agent. For example, using sodium halides with copper(II) sulfate can directly install a halogen at the C3 position.[5]
-
Reflux the mixture for several hours, monitoring by TLC.
-
After cooling, isolate and purify the final benzo[b]thiophene product using standard techniques (extraction, crystallization, or chromatography).
-
-
Step 3: Characterization.
Protocol 2.2: Library Generation via Derivatization of this compound
Objective: To create a diverse chemical library from the 7-amino anchor point to explore SAR. The following outlines the synthesis of an acylhydrazone derivative, a class of compounds with noted antimicrobial activity.[9][11]
Methodology:
-
Step 1: Acylation of the Amine.
-
React this compound with a suitable acylating agent (e.g., chloroacetyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent like dichloromethane (DCM). This forms the N-acylated intermediate.
-
-
Step 2: Hydrazinolysis.
-
Step 3: Condensation to form Acylhydrazone.
-
Rationale: The acylhydrazone linkage is a common pharmacophore in antimicrobial agents.[9] This final step allows for the introduction of a wide variety of aromatic and heteroaromatic aldehydes, providing significant structural diversity.
-
Dissolve the carbohydrazide intermediate in ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired aromatic or heteroaromatic aldehyde (e.g., pyridine-2-carboxaldehyde, 4-nitrobenzaldehyde).[9]
-
Reflux the mixture for 2-12 hours. The product often precipitates upon cooling.
-
Filter the solid product, wash with cold solvent, and recrystallize to obtain the pure acylhydrazone derivative.[9][11]
-
-
Step 4: Characterization.
Section 3: Antimicrobial Activity Profiling
Once a library of compounds is synthesized, the next critical phase is to determine their antimicrobial efficacy. The following protocols are foundational for in vitro screening.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[2][5]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Negative control (broth + solvent)
-
Microplate reader or visual inspection
Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of each test compound directly in the 96-well plate. For example, starting from a high concentration of 256 µg/mL down to 0.5 µg/mL.
-
Inoculate Plates: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include Controls:
-
Growth Control: Wells with only broth and inoculum.
-
Sterility Control: Wells with only broth.
-
Solvent Control: Wells with inoculum and the highest concentration of the solvent used (e.g., DMSO) to ensure it has no inhibitory effect.
-
Positive Control: Wells with a standard antibiotic.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[2]
Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum. This distinguishes between static (growth-inhibiting) and cidal (killing) activity.[1]
Methodology:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates overnight.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from these assays should be presented clearly in a tabular format for easy comparison and SAR analysis.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | MBC/MIC Ratio (S. aureus) |
| BZ-7-01 | H | Phenyl | 16 | >128 | 64 | 2 |
| BZ-7-02 | H | 4-NO₂-Ph | 8 | 64 | 32 | 1 |
| BZ-7-03 | H | 2-Pyridyl | 4 | 32 | 16 | 2 |
| Ampicillin | N/A | N/A | 2 | 8 | N/A | 2 |
| Fluconazole | N/A | N/A | N/A | N/A | 4 | 4 |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Section 4: Elucidating the Mechanism of Action (MoA)
Identifying the cellular target or pathway disrupted by a lead compound is a crucial step in drug development. For benzo[b]thiophenes, membrane disruption and ROS induction are plausible mechanisms.[6]
Caption: Potential antimicrobial mechanisms of action.
Protocol 4.1: Assessing Cell Membrane Potential
Objective: To determine if the compound disrupts the bacterial cell membrane's electrochemical potential.
Methodology:
-
Use a membrane potential-sensitive dye such as DiSC₃(5) .[6] This dye accumulates in polarized cells, and its fluorescence is quenched. Membrane depolarization releases the dye, causing a measurable increase in fluorescence.
-
Wash and resuspend bacterial cells (e.g., S. aureus) in a suitable buffer.
-
Add the DiSC₃(5) dye and allow it to equilibrate and quench.
-
Add the test compound at various concentrations (e.g., 1x, 4x, 8x MIC).
-
Monitor the fluorescence intensity over time using a fluorometer. A rapid increase in fluorescence indicates membrane depolarization. A known membrane-disrupting agent should be used as a positive control.
Protocol 4.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS within microbial cells upon exposure to the compound.
Methodology:
-
Use a cell-permeable probe like Carboxy-H₂DCFDA .[6] This non-fluorescent probe is cleaved by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Load the microbial cells with Carboxy-H₂DCFDA.
-
Wash the cells to remove excess probe.
-
Expose the cells to the test compound at various concentrations.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths over time. An increase in fluorescence corresponds to an increase in intracellular ROS.
References
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University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Retrieved from [Link]
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University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. Retrieved from [Link]
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Pinto, E., Queiroz, M. J. R. P., Vale-Silva, L. A., Oliveira, J. F., Begouin, A., Begouin, J. M., & Kirsch, G. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 16(17), 8172–8177. Retrieved from [Link]
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Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. International Journal of Chemical Sciences, 6(4), 2008-2015. Retrieved from [Link]
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Qu, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Retrieved from [Link]
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Le, T., et al. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. Retrieved from [Link]
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Retrieved from [Link]
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Masih, P., D'Souza, M. J., & Török, B. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Retrieved from [Link]
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Anonymous. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Retrieved from [Link]
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Keri, R. S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Anonymous. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Retrieved from [Link]
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Qu, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. Retrieved from [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Retrieved from [Link]
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Pinto, E., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. ResearchGate. Retrieved from [Link]
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Keri, R. S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Various Authors. (n.d.). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. ResearchGate. Retrieved from [Link]
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Melander, R. J., et al. (2017). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. Retrieved from [Link]
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Various Authors. (n.d.). Novel Benzo[ b ]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Benzo[b]thiophen-7-amine Derivatives as Tubulin Polymerization Inhibitors
Introduction: Targeting the Dynamic Cytoskeleton
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous critical cellular functions in eukaryotic cells, including the maintenance of cell shape, intracellular transport, and most notably, the segregation of chromosomes during cell division.[1] This dynamic instability, characterized by rapid phases of polymerization and depolymerization of α- and β-tubulin heterodimers, makes tubulin a highly validated and successful target for cancer chemotherapy.[1][2] The clinical success of microtubule-targeting agents is broadly divided into two classes: stabilizers (e.g., taxanes) that prevent depolymerization, and destabilizers (e.g., vinca alkaloids) that inhibit polymerization.[2][3][4][5] Both mechanisms ultimately disrupt the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][6]
Among the destabilizing agents, those that bind to the colchicine site on β-tubulin have garnered significant interest.[5][7] The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a new generation of potent colchicine site inhibitors.[8][9][10] Previous studies have demonstrated that 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[8][11]
This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel Benzo[b]thiophen-7-amine derivatives as tubulin polymerization inhibitors. We present detailed, field-tested protocols for chemical synthesis and a suite of biological assays essential for characterizing these compounds, from their direct effect on purified tubulin to their impact on cellular microtubule networks and cancer cell viability.
Part 1: Synthesis of this compound Derivatives
Rationale for the Scaffold and Synthetic Strategy
The benzo[b]thiophene core serves as a rigid and synthetically tractable scaffold. The 3,4,5-trimethoxyphenyl moiety, a common feature in many colchicine site inhibitors like combretastatin A-4, is typically incorporated to occupy a key hydrophobic pocket in the tubulin binding site.[8] The strategic placement of an amine group, specifically at the C-7 position, offers a versatile handle for further chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.
Our synthetic approach is a multi-step process designed for flexibility, allowing for the introduction of various substituents. The general workflow involves the construction of the core benzo[b]thiophene ring, followed by functionalization.
General Synthetic Workflow
Caption: General workflow for synthesizing Benzo[b]thiophene derivatives.
Protocol: Synthesis of a Representative 2-(3,4,5-trimethoxybenzoyl)-7-aminobenzo[b]thiophene Derivative
This protocol outlines a representative synthesis. Researchers should apply standard laboratory safety practices. All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [12]
-
Rationale: The Gewald reaction is a robust and efficient one-pot method for constructing the substituted thiophene ring from a ketone, an activated nitrile, and elemental sulfur. Morpholine acts as a catalyst.
-
Procedure:
-
To a stirred mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (5 mL/mmol of ketone), add morpholine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60°C for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Step 2: Aromatization and Acylation
-
Rationale: Aromatization of the tetrahydrobenzo[b]thiophene ring is necessary to form the final scaffold. This is followed by a Friedel-Crafts acylation to install the key 3,4,5-trimethoxybenzoyl group, which is crucial for tubulin binding.
-
Procedure:
-
Aromatization: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dioxane. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq) and heat the mixture to reflux until the starting material is consumed (monitor by TLC). Cool, filter the solid byproduct, and concentrate the filtrate. Purify the crude aromatic intermediate.
-
Acylation: To a solution of the aromatized intermediate (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as AlCl₃ (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Step 3: Introduction of the 7-Amino Group
-
Rationale: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution (nitration) and is subsequently reduced to the desired amine. This is a classic and reliable method for installing an amino group on an aromatic system.
-
Procedure:
-
Nitration: Dissolve the acylated product from Step 2 in concentrated sulfuric acid at 0°C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the low temperature. Stir for a few hours. The regioselectivity of nitration will depend on the existing substituents; separation of isomers may be required.
-
Pour the reaction mixture onto ice and collect the precipitated nitro-derivative by filtration.
-
Reduction: Dissolve the purified nitro-derivative in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂, Pd/C).
-
Heat the reaction as necessary and monitor for completion.
-
After workup and purification, the final this compound derivative is obtained.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation Protocols
The biological evaluation of newly synthesized compounds follows a logical progression from direct target engagement to cellular effects.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[13] It is the primary screen to confirm the compound's mechanism of action.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[14] Alternatively, a more sensitive fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized microtubules, causing an increase in fluorescence intensity.[13] This protocol details the turbidity-based method.
-
Materials:
-
Lyophilized >99% pure tubulin (bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)[14]
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)[14]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer), DMSO (vehicle)[14][15]
-
96-well, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.[14]
-
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of ~4 mg/mL (~40 µM).[14] Prepare a 1 mM GTP working solution. Prepare serial dilutions of the test compound and controls. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Assay Setup: In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.[14]
-
To initiate polymerization, add 90 µL of the ice-cold tubulin/GTP mixture to each well for a final volume of 100 µL.[14] Avoid introducing air bubbles.
-
Data Acquisition: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[14]
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The vehicle control (DMSO) should show a sigmoidal curve. Nocodazole should inhibit the polymerization (flat curve), while paclitaxel should enhance it.
-
Determine the rate of polymerization for each concentration of the test compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit tubulin polymerization by 50%.[14]
-
Protocol 2: Cell-Based Anti-proliferative Assay
This assay determines the compound's ability to inhibit the growth of cancer cell lines.
-
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at ~510 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell growth inhibition versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Immunofluorescence Staining for Microtubule Disruption
This technique provides direct visual evidence of the compound's effect on the microtubule network within cells.[15]
-
Principle: Cells are treated with the compound, then fixed and permeabilized to allow antibodies to access the intracellular components. An antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.
-
Materials:
-
Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips.[15]
-
Fixative: Ice-cold methanol or 4% paraformaldehyde.
-
Permeabilization Buffer: PBS with 0.5% Triton X-100.
-
Blocking Buffer: PBS with 3% Bovine Serum Albumin (BSA).
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI or Hoechst 33258.[16]
-
Caption: Immunofluorescence staining workflow.
-
Procedure:
-
Treat cells grown on coverslips with the test compound at various concentrations (e.g., 1x and 10x the GI₅₀ value) for an appropriate time (e.g., 16-24 hours). Include vehicle (DMSO) and positive (Nocodazole) controls.
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C.[17]
-
Rehydrate and permeabilize the cells.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.[17]
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS, then incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Wash again and counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope.
-
-
Expected Results: Untreated cells will show a well-defined, filamentous network of microtubules extending throughout the cytoplasm. Cells treated with an effective benzo[b]thiophene derivative will show a diffuse, fragmented tubulin stain, indicating microtubule depolymerization, and often exhibit a rounded-up morphology characteristic of mitotic arrest.[16]
Data Interpretation and Structure-Activity Relationships (SAR)
A successful tubulin inhibitor will demonstrate potent activity across all three assays. The IC₅₀ from the polymerization assay should correlate with the GI₅₀ from the anti-proliferative assay. Immunofluorescence provides the visual confirmation of the on-target effect. SAR can be established by synthesizing a library of analogs and comparing their activities.
Table 1: Representative Data for Hypothetical this compound Analogs
| Compound ID | R¹ Substituent (at C-7) | R² Substituent (at C-4) | Tubulin Polymerization IC₅₀ (µM) | Anti-proliferative GI₅₀ (µM, HeLa Cells) |
| BTA-01 | -NH₂ | -H | 2.5 | 1.8 |
| BTA-02 | -NH₂ | -OCH₃ | 0.8 | 0.5 |
| BTA-03 | -NHCOCH₃ | -OCH₃ | 5.2 | 4.1 |
| BTA-04 | -NH₂ | -Cl | 1.1 | 0.9 |
| Nocodazole | N/A | N/A | 0.5 | 0.2 |
Data are hypothetical and for illustrative purposes.
This data suggests that a methoxy group at the C-4 position enhances activity (BTA-02 vs. BTA-01), while acetylation of the 7-amino group is detrimental (BTA-03 vs. BTA-02), highlighting the importance of a free amine for optimal potency. Such analyses guide the next cycle of drug design.[8][11]
Mechanism of Action: From Target Binding to Cell Death
The collective data from these assays build a comprehensive picture of the compound's mechanism of action.
Caption: Mechanism of action for tubulin polymerization inhibitors.[6]
Conclusion
The benzo[b]thiophene scaffold represents a fertile ground for the discovery of novel tubulin polymerization inhibitors. The synthetic and biological protocols detailed in this guide provide a robust and validated pathway for researchers to synthesize, characterize, and optimize this compound derivatives. By systematically applying these methods, research and drug development professionals can efficiently identify lead candidates with potent anti-cancer activity, paving the way for the development of next-generation microtubule-targeting therapeutics.
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ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization.... ResearchGate. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2012). Identification of a Class of Novel Tubulin Inhibitors. ACS Publications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC - NIH. Retrieved from [Link]
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PubMed Central. (n.d.). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. NIH. Retrieved from [Link]
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National Institutes of Health. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. NIH. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy. ACS Publications. Retrieved from [Link]
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National Institutes of Health. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. NIH. Retrieved from [Link]
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PubMed. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. NIH. Retrieved from [Link]
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PubMed. (1999). A new anti-tubulin agent containing the benzo[b]thiophene ring system. NIH. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from [Link]
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Frontiers. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors.... Frontiers. Retrieved from [Link]
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ResearchGate. (2015). (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC - NIH. Retrieved from [Link]
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MDPI. (n.d.). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. NIH. Retrieved from [Link]
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Taylor & Francis Online. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. Retrieved from [Link]
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JoVE. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. JoVE. Retrieved from [Link]
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JoVE on YouTube. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube. Retrieved from [Link]
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Scilit. (1999). A new anti-tubulin agent containing the benzo[b]thiophene ring system. Scilit. Retrieved from [Link]
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The Untapped Potential of Benzo[b]thiophen-7-amine: A Strategic Guide to Novel Anticancer Agent Synthesis
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] While derivatives from various positions of this heterocyclic system have been extensively explored, benzo[b]thiophen-7-amine remains a relatively untapped resource in the design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing this compound as a strategic starting material for the synthesis of potent anticancer agents. We will navigate the synthetic challenges associated with this specific isomer, propose detailed protocols for its preparation, and outline its application in creating promising classes of anticancer compounds, including kinase inhibitors and tubulin polymerization modulators. By leveraging bioisosteric principles and established structure-activity relationships from analogous series, this document serves as a practical and scientifically grounded roadmap for innovation in oncology drug discovery.
The Benzo[b]thiophene Scaffold: A Privileged Motif in Oncology
The benzo[b]thiophene core, a fusion of a benzene and a thiophene ring, is a recurring motif in a wide range of pharmaceuticals.[1] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions have made it an attractive scaffold for targeting diverse biological pathways implicated in cancer.[2] Over the years, medicinal chemists have successfully developed benzo[b]thiophene-based compounds that function as:
-
Kinase Inhibitors: Targeting kinases like STAT3, PIM kinases, and RhoA/ROCK, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4]
-
Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, a critical process for cell division, thereby inducing mitotic arrest and apoptosis in cancer cells.
-
Ferroptosis Inducers: Triggering a specific form of iron-dependent cell death, offering a novel therapeutic strategy for certain cancer types.[5]
While amino-substituted benzo[b]thiophenes at the 2- and 3-positions have been extensively studied, the 7-amino isomer presents a unique, yet challenging, entry point for novel chemical diversity.
Synthesis of the Key Intermediate: this compound
A significant hurdle in utilizing this compound is its limited commercial availability and the inherent regioselectivity of electrophilic substitution on the benzo[b]thiophene ring. Electrophilic attack preferentially occurs at the 3-position, with the 7-position being one of the least reactive.[6] Therefore, a multi-step synthetic sequence is often necessary. Herein, we propose a plausible and robust protocol based on the nitration of a more readily accessible precursor, followed by reduction.
Rationale for the Synthetic Route
Direct nitration of benzo[b]thiophene yields a complex mixture of isomers with low yields of the 7-nitro derivative. However, the nitration of benzo[b]thiophene-3-carboxylic acid has been shown to produce all four possible nitro isomers on the benzene ring, including the 7-nitro derivative.[7] This provides a viable, albeit challenging, pathway. The carboxylic acid group can be removed later in the synthesis or incorporated into the final drug design.
Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Nitration of Benzo[b]thiophene-3-carboxylic acid [7]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 10 g of benzo[b]thiophene-3-carboxylic acid to the stirred, cooled sulfuric acid.
-
Nitrating Agent: In a separate beaker, dissolve 6.2 g of potassium nitrate in 20 mL of concentrated sulfuric acid.
-
Reaction: Add the potassium nitrate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Work-up: The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral. The solid is then dried under vacuum.
Step 2: Isomer Separation
-
Rationale: This is the most critical and challenging step. The mixture of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophene-3-carboxylic acids must be separated.
-
Method: Column chromatography on silica gel is the most common method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should be employed. The separation will be challenging and require careful monitoring by Thin Layer Chromatography (TLC). The relative polarities may allow for the isolation of the desired 7-nitro isomer.
Step 3: Reduction of 7-Nitrobenzo[b]thiophene-3-carboxylic acid
-
Setup: To a round-bottom flask containing the isolated 7-nitrobenzo[b]thiophene-3-carboxylic acid (1 g), add 20 mL of ethanol.
-
Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice water and basified with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield this compound-3-carboxylic acid.
Note on the Carboxylic Acid Group: If the 3-carboxy group is not desired in the final molecule, it can be removed via decarboxylation at a suitable stage, typically by heating in a high-boiling solvent like quinoline with a copper catalyst.
Application in Anticancer Agent Synthesis: Proposed Protocols
The 7-amino group of this compound serves as a versatile handle for a variety of chemical transformations to build novel anticancer agents. Below are proposed protocols for the synthesis of two promising classes of compounds.
Thieno[3,2-b]pyridines as Bioisosteric Kinase Inhibitors
Scientific Rationale: The thieno[3,2-b]pyridine scaffold is a known bioisostere of quinoline and isoquinoline, which are core structures in many FDA-approved kinase inhibitors.[4][7] This bioisosteric replacement can improve metabolic stability, alter solubility, and provide novel intellectual property.[8] The synthesis of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series has been shown to yield potent anticancer compounds.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a thieno[3,2-b]pyridine-like kinase inhibitor scaffold.
Detailed Protocol: Synthesis of a N-(3-nitropyridin-2-yl)this compound derivative
-
Setup: In an oven-dried Schlenk tube, combine this compound (1 mmol), 2-chloro-3-nitropyridine (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2 mmol).
-
Solvent: Add 5 mL of anhydrous dioxane to the tube.
-
Degassing: Purge the mixture with argon for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired nitro-intermediate.
-
Reduction: The subsequent reduction of the nitro group can be carried out as described in Section 2, Step 3, to yield the final aminodi(hetero)arylamine.
Substituted (Benzo[b]thiophen-7-yl)amides and Ureas
Scientific Rationale: The amide and urea functionalities are prevalent in a vast number of kinase inhibitors and other anticancer agents. They often act as hydrogen bond donors and acceptors, crucial for binding to the hinge region of kinases or other protein targets. The synthesis is generally straightforward and allows for rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have shown potent STAT3 inhibitory and antimitotic activities.[3][4]
Proposed Synthetic Workflow:
Caption: General workflows for the synthesis of amide and urea derivatives.
Detailed Protocol: Amide Synthesis
-
Setup: Dissolve this compound (1 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Base: Add pyridine (1.2 mmol) and cool the mixture to 0°C.
-
Acylation: Slowly add a solution of the desired acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.1 mmol) in 5 mL of DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Biological Evaluation and Structure-Activity Relationship (SAR)
While no specific biological data exists for anticancer agents derived directly from this compound, we can extrapolate expected activities and SAR trends from closely related analogues.
Representative Biological Data of Analogous Compounds
The following table summarizes the anticancer activity of representative thieno[3,2-b]pyridine and substituted aminobenzothiophene derivatives from the literature, which can serve as a benchmark for newly synthesized compounds based on the 7-amino scaffold.
| Compound Class | Representative Compound | Target/Mechanism | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Thieno[3,2-b]pyridine | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative (2e) | Antiproliferative | MDA-MB-231 (Breast) | 13 | [6] |
| Aminodi(hetero)arylamine | 2-amino-4-methoxy substituted di(hetero)arylamine | Apoptosis Induction | NCI-H460 (Lung) | 1.30-1.63 | |
| 6-Aminobenzo[b]thiophene 1,1-dioxide derivative | K2071 | STAT3 inhibition, Antimitotic | Glioblastoma cell lines | Not specified | [3][4] |
Key SAR Insights from Analogues
-
For Kinase Inhibitors: The nature and substitution pattern on the aryl or heteroaryl ring attached to the 7-amino group will be critical. Small, electron-donating groups or groups capable of forming specific hydrogen bonds often enhance potency.
-
For Amide/Urea Derivatives: The substituents on the acyl or isocyanate fragment will significantly influence activity. For example, a 3,4,5-trimethoxyphenyl group is a common feature in many potent tubulin polymerization inhibitors.
-
The 1,1-Dioxide Moiety: Oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) can modulate the electronic properties of the ring system and has been shown to be important for the activity of STAT3 inhibitors like Stattic and its derivatives.[3][4]
Signaling Pathway Illustration
The STAT3 signaling pathway is a key target for many modern anticancer therapies and a relevant pathway for the proposed benzo[b]thiophene derivatives.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of proposed agents.
Conclusion
While this compound presents synthetic challenges due to unfavorable regioselectivity in electrophilic substitution, this guide demonstrates that its preparation is feasible through a strategic multi-step approach. The true value of this starting material lies in its potential to unlock novel chemical space in the design of anticancer agents. By serving as a versatile scaffold for the synthesis of thieno[3,2-b]pyridine-based kinase inhibitors and other decorated derivatives, it offers a promising avenue for the development of next-generation oncology therapeutics. The protocols and insights provided herein are intended to empower researchers to explore this underutilized building block and contribute to the advancement of cancer drug discovery.
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Journal of the Chemical Society C. (n.d.). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing. [Link]
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Vancurova, M., et al. (2024). Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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ACS Publications. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]
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Ferreira, I. C. F. R., et al. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834-3843. [Link]
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PubMed. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. [Link]
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MDPI. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
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PubMed Central (NIH). (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
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PubMed Central (NIH). (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
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Macdowell, D. W. H., & Greenwood, T. D. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(1), 44–48. [Link]
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Calhelha, R. C., et al. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3834-43. [Link]
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PubMed Central (NIH). (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
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PubMed Central (NIH). (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
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PubMed Central (NIH). (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]
-
RSC Publishing. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. [Link]
-
ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. [Link]
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PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 890-903. [Link]
- Books. (2024).
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Application Note: Protocols and Methodologies for the N-Alkylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the N-alkylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a pivotal scaffold in medicinal chemistry. Direct N-alkylation of this substrate is often challenging due to the electronic properties of the 2-aminothiophene system. This document details two robust protocols: a classical approach using alkyl halides via an N-acylated intermediate for enhanced reactivity, and a modern, atom-economical method utilizing the "Borrowing Hydrogen" catalytic strategy. We delve into the underlying mechanisms, provide step-by-step experimental procedures, and offer guidance on the characterization of the resulting N-alkylated products. This note is intended for researchers, scientists, and professionals in drug development seeking reliable and reproducible methods for the derivatization of this important heterocyclic building block.
Introduction: The Significance of the Tetrahydrobenzo[b]thiophene Scaffold
The 2-aminothiophene motif is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1] The specific scaffold, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is synthesized via the versatile Gewald multicomponent reaction and represents a key building block for constructing complex heterocyclic systems.[2] Derivatives of this core structure are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
N-alkylation of the 2-amino group is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. These modifications are essential in the lead optimization phase of drug discovery. However, the direct N-alkylation of 2-aminothiophenes can be notoriously difficult to achieve under mild conditions.[5][6] This difficulty arises from the reduced nucleophilicity of the amino group, influenced by the electron-deficient nature of the thiophene ring system. Consequently, forcing conditions or alternative synthetic strategies are often required to achieve desired N-alkylated products efficiently.
This guide provides validated protocols to overcome these challenges, enabling researchers to reliably access these valuable derivatives.
Synthesis of Starting Material: A Validated Gewald Protocol
The prerequisite for any N-alkylation study is the efficient synthesis of the starting material. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3 ) is reliably prepared using the Gewald three-component reaction.[7]
The Gewald Reaction Mechanism
The reaction proceeds via an initial Knoevenagel condensation between the ketone (1 ) and the active methylene nitrile (2 ), followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product (3 ).
Caption: Key stages of the Gewald reaction for synthesizing the target scaffold.
Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3)
This protocol is adapted from established Gewald procedures.[7]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.05 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (approx. 3 mL per gram of cyclohexanone)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and ethanol.
-
Stir the mixture to form a suspension.
-
Add morpholine dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80 °C) for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a pale yellow or off-white solid.
Expected Yield: 70-85%.
Characterization of Starting Material (3)
-
Appearance: Pale yellow to off-white crystalline solid.
-
FT-IR (KBr, cm⁻¹): 3420-3300 (N-H stretching, symmetric and asymmetric), 2210 (C≡N stretching), 1625 (N-H bending).[8]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.75 (s, 2H, -NH₂, exchangeable with D₂O), 2.55 (t, 2H, CH₂), 2.45 (t, 2H, CH₂), 1.68 (m, 4H, 2xCH₂).[9][10]
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 158.2 (C-NH₂), 129.5, 125.8, 118.0 (C≡N), 90.5, 26.0, 25.1, 22.8, 22.5.[9]
-
Mass Spec (EI): m/z 178.06 (M⁺).[9]
N-Alkylation Methodologies
Protocol 1: N-Alkylation via N-Acyl Intermediate
Direct alkylation often requires harsh bases and high temperatures. A more reliable and milder approach involves the initial N-acylation of the amino group, which increases its acidity and facilitates subsequent alkylation. The acyl group can then be removed if desired. This protocol is based on methodologies developed for challenging 2-aminothiophenes.[5]
Step A: N-Acetylation
-
Dissolve the starting aminothiophene 3 (1.0 equiv) in acetic anhydride (5-10 equiv).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heat the mixture at 50-60 °C for 30-60 minutes, monitoring by TLC.
-
Pour the cooled reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.
Step B: N-Alkylation of the Acyl Intermediate
-
Suspend the N-acetylated thiophene (1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv) in anhydrous DMF.
-
Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv).
-
Stir the reaction at room temperature for 4-12 hours. For less reactive halides, warming to 40-50 °C may be necessary. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-alkylated, N-acetylated product.
Step C (Optional): Deacetylation
-
Dissolve the purified product from Step B in a mixture of methanol and aqueous HCl (e.g., 2M).
-
Reflux the solution for 2-6 hours until the acetyl group is cleaved (monitor by TLC).
-
Cool, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
-
Purify as needed to obtain the final N-alkylated aminothiophene.
Protocol 2: Catalytic N-Alkylation using the Borrowing Hydrogen Strategy
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer methodology is a powerful, atom-economical process for N-alkylation that uses alcohols as alkylating agents, producing only water as a byproduct.[8] This reaction requires a transition metal catalyst, typically based on iridium, ruthenium, or iron.
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3 , 1.0 equiv)
-
Primary alcohol (e.g., benzyl alcohol, 1.5-2.0 equiv)
-
Transition metal catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%)
-
Base (e.g., KOtBu or K₂CO₃, 10-20 mol%)
-
Anhydrous, high-boiling solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aminothiophene 3 , the transition metal catalyst, and the base.
-
Add the anhydrous solvent, followed by the alcohol.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the N-alkylated product.
Reaction Mechanisms and Key Considerations
The Borrowing Hydrogen Catalytic Cycle
The BH mechanism is an elegant oxidation-condensation-reduction cascade mediated by the metal catalyst.
Caption: The catalytic cycle for N-alkylation via Borrowing Hydrogen.
-
Oxidation: The metal catalyst temporarily abstracts two hydrogen atoms from the alcohol, oxidizing it to an aldehyde and forming a metal-hydride species.
-
Condensation: The in situ-generated aldehyde condenses with the aminothiophene to form an imine, releasing a molecule of water.
-
Reduction: The metal-hydride species reduces the imine back to the secondary amine, thereby returning the "borrowed" hydrogen and regenerating the active catalyst.
Choice of Base and Solvent
-
Classical Alkylation: Strong, non-nucleophilic bases like NaH or milder inorganic bases like Cs₂CO₃ and K₂CO₃ are commonly used. DMF and DMSO are effective polar aprotic solvents that can solvate the ions and facilitate the Sₙ2 reaction.
-
Borrowing Hydrogen: A catalytic amount of a base is often required to facilitate the initial deprotonation of the alcohol and its coordination to the metal center. High-boiling, non-protic solvents like toluene or dioxane are preferred to achieve the necessary reaction temperatures.
Data Summary: N-Alkylation Conditions
The following table summarizes representative conditions for the N-alkylation of activated 2-aminothiophenes, which serve as a model for the title compound.
| Alkylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield | Reference |
| Benzyl Bromide | N-Carbamoyl Intermediate | Cs₂CO₃ | DMF | RT | 3 | High | [5] |
| Allyl Bromide | N-Carbamoyl Intermediate | Cs₂CO₃ | DMF | RT | 5 | Moderate-High | [5] |
| Methyl Iodide | N-Acyl Intermediate | NaH / Cs₂CO₃ | DMF | RT | 4-12 | Good | Inferred from[3][5] |
| Benzyl Alcohol | Borrowing Hydrogen | KOtBu (cat.) | Toluene | 110 | 12-24 | Good-Excellent | Inferred from[8] |
| Ethanol | Borrowing Hydrogen | K₂CO₃ (cat.) | Dioxane | 120 | 24 | Moderate | Inferred from[8] |
Characterization of N-Alkylated Products
Confirming the structure of the final product is a critical self-validating step. Upon successful N-alkylation, the following spectroscopic changes are expected:
-
FT-IR: The characteristic N-H stretching bands between 3420-3300 cm⁻¹ will disappear for di-alkylated products or shift for mono-alkylated products. The C≡N stretch around 2210 cm⁻¹ should remain.
-
¹H NMR:
-
The singlet for the -NH₂ protons (around 6.75 ppm in DMSO-d₆) will disappear.
-
New signals corresponding to the protons of the introduced alkyl group will appear. For example, a benzyl group would show a singlet for the benzylic -CH₂- protons (typically 4.0-5.0 ppm) and aromatic signals (7.2-7.4 ppm).
-
For mono-alkylation, a new N-H signal will appear, often as a broad singlet or triplet depending on coupling.
-
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) will increase by the mass of the added alkyl group minus the mass of the replaced hydrogen(s).
Conclusion
The N-alkylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a synthetically valuable transformation for generating novel derivatives for pharmaceutical and materials science applications. While direct alkylation poses challenges, the protocols outlined in this guide—utilizing either a classical N-activation strategy or a modern catalytic Borrowing Hydrogen approach—provide researchers with reliable and effective pathways. Careful selection of the methodology based on the desired alkyl group and available resources, combined with rigorous characterization of the final products, will ensure successful and reproducible outcomes.
References
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4902. [Link]
-
El-Sayed, N. N. E., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19572-19593. [Link]
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Zarghi, A., & Hamedi, M. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 136-150. [Link]
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Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. [Link]
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Organic Syntheses. (n.d.). Cyclohexyl Methyl Ether. Org. Synth. 1980, 59, 202. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78382, 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. [Link]
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Benjamin, I., et al. (2021). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. Chemical Sciences Journal. [Link]
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Ishegbe, J. E., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. [Link]
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SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
-
Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]
-
Bak, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31693–31705. [Link]
-
Abignente, E., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11]naphthyrin-5(6H)-one. Tetrahedron, 70(40), 7292-7298. [Link]
-
Aurelio, L. (2013). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications (pp. 81-100). Humana Press. [Link]
-
El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. M. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving Benzo[b]thiophen-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction involving Benzo[b]thiophen-7-amine derivatives. The benzo[b]thiophene scaffold is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of this core, particularly at the 7-position with an amino group, offers a strategic vector for modulating physicochemical and pharmacological properties in drug discovery programs. This document elucidates the mechanistic underpinnings of the reaction, discusses critical experimental parameters, and presents a robust, step-by-step protocol for the synthesis of 7-aryl-benzo[b]thiophen-7-amines.
Introduction: The Strategic Importance of 7-Aryl-Benzo[b]thiophen-7-amines
The benzo[b]thiophene core is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with activities spanning anti-cancer, anti-microbial, and anti-inflammatory domains.[3][4] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile C-C bond-forming methodologies in modern organic synthesis, prized for its mild conditions and exceptional functional group tolerance.[5][6]
The specific coupling of an aryl group to the 7-position of this compound creates a unique biaryl structure. The amino group at this position can significantly influence the electronic properties of the heterocyclic system and provide a key interaction point for biological targets. However, the presence of the free amine presents a distinct challenge in palladium-catalyzed reactions, as the nitrogen's lone pair can coordinate to the metal center, potentially inhibiting or deactivating the catalyst.[7] Therefore, careful selection of the catalytic system—comprising a palladium precursor and a suitable ligand—is paramount to achieving high efficacy and yield. This guide addresses these challenges and provides a scientifically-grounded protocol for this important transformation.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 7-halo-benzo[b]thiophen-7-amine, forming a Pd(II) intermediate.[8] This is often the rate-limiting step.
-
Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Key Experimental Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common Pd(0) or Pd(II) sources that readily form the active Pd(0) catalyst in situ. The choice can influence reaction kinetics.[8][10] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium center, preventing catalyst decomposition. For substrates with coordinating groups like amines, these ligands can mitigate catalyst inhibition.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step, forming a more nucleophilic boronate species. The strength and solubility of the base can significantly impact the reaction rate and yield.[10] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are commonly used, though pinacol esters can offer enhanced stability and are sometimes preferred for specific substrates.[5] |
| Temperature | 80-110 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition step. The optimal temperature depends on the reactivity of the specific substrates and catalyst system.[1] |
Detailed Experimental Protocol: A Generalized Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of a 7-halo-benzo[b]thiophen-7-amine (e.g., 7-bromo-benzo[b]thiophen-7-amine) with a generic arylboronic acid. Note: Optimization for specific substrates may be required.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials and Reagents
-
7-Bromo-benzo[b]thiophen-7-amine (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-bromo-benzo[b]thiophen-7-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water (typically a 4:1 to 10:1 organic:water ratio). The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-benzo[b]thiophen-7-amine.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure the reaction was set up under strictly anaerobic conditions. Oxygen can irreversibly damage the catalyst.
-
Insufficient Base: The base may not be sufficiently soluble or strong enough. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
-
Amine Inhibition: If catalyst inhibition by the amino group is suspected, increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes be beneficial. Using more sterically hindered Buchwald-type ligands is often effective in these cases.[7]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid (1.2 eq.) is standard, but a large excess should be avoided.
-
Protodeborylation: The boronic acid can be degraded. Ensure the base is not excessively strong for the substrate.
-
-
N-Arylation (Buchwald-Hartwig type side reaction): While less common under Suzuki conditions, the possibility of C-N bond formation exists. The choice of a ligand system that favors C-C reductive elimination, such as those mentioned, is critical to minimize this pathway.
Conclusion
The Suzuki-Miyaura cross-coupling of 7-halo-benzo[b]thiophen-7-amine is a highly valuable transformation for the synthesis of novel molecular entities in drug discovery and materials science. While the presence of the free amino group presents challenges related to potential catalyst inhibition, these can be effectively overcome through the rational selection of a robust palladium/phosphine ligand catalytic system and the careful control of reaction parameters. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this powerful synthetic methodology.
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2015, November 16). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Geddis, S. M., et al. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]
-
Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed. (2021, November 22). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. (2008, March 21). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]
-
PubMed. (2002, March 22). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2019, January 9). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
PubMed. (2008, April 18). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]
-
Taylor & Francis Online. (2025, December 27). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]
-
Bentham Science. (2023, September 25). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
-
ResearchGate. (2019, September 16). (PDF) Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
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HPLC methods for the analysis and purification of aminobenzothiophene isomers
An Application Note and Comprehensive Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of Aminobenzothiophene Isomers
Authored by: A Senior Application Scientist
Introduction: The Structural Challenge of Aminobenzothiophenes in Drug Discovery
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors, antimitotic agents, and anti-inflammatory molecules.[1][2][3] Aminobenzothiophene derivatives, in particular, are crucial intermediates and active pharmaceutical ingredients (APIs).[4][5] However, synthetic routes often yield mixtures of positional isomers, where the amino group is located at different positions on the benzothiophene ring system.[2]
These isomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately analyze and purify these isomers is not merely a matter of chemical purity but a critical step in ensuring the safety and efficacy of a potential drug candidate.[6] This guide provides a detailed exploration of HPLC methodologies, moving from foundational principles to robust, step-by-step protocols for both analytical-scale separation and preparative-scale purification of aminobenzothiophene isomers.
Chapter 1: Foundational Principles of Isomer Separation by HPLC
The separation of positional isomers by HPLC is a nuanced challenge. Unlike homologues or compounds with different functional groups, isomers share the same molecular weight and often have very similar polarities and hydrophobicities. The key to their separation lies in exploiting subtle differences in their molecular structure, which influences their interaction with the stationary and mobile phases.[7] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and versatility.[8][9]
Physicochemical Properties of Aminobenzothiophene Isomers
Understanding the properties of the analytes is the first step in method development.[9][10]
-
Polarity: The primary difference between aminobenzothiophene isomers is the position of the polar amino group on the relatively non-polar benzothiophene ring. This placement affects the molecule's overall dipole moment and its ability to engage in hydrogen bonding.
-
pKa: The basicity of the amino group is influenced by its position. This is critical when developing reversed-phase methods, as the pH of the mobile phase can alter the ionization state of the analyte, significantly impacting retention.
-
Solubility: The isomers must be soluble in the mobile phase. Aminobenzothiophenes generally exhibit good solubility in organic solvents, making them suitable for both normal-phase and reversed-phase chromatography.[10]
Selecting the Right HPLC Mode
The choice of chromatographic mode is the most critical decision in separating isomers.
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile).[11][12] While a good starting point, it often fails to resolve positional isomers that have minimal differences in hydrophobicity.[7][13]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, amino, diol) and a non-polar mobile phase (e.g., hexane/isopropanol).[14] NP-HPLC is frequently superior for isomer separation because the polar stationary phase can interact directly with the polar functional groups of the analytes, making it highly sensitive to differences in their spatial arrangement and dipole moments.[7][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase but uses a reversed-phase-type mobile phase (high organic content with a small amount of water). It operates on a partitioning mechanism into a water-enriched layer on the stationary phase surface.[16][17] HILIC is an excellent alternative for separating polar isomers that are poorly retained in reversed-phase mode.[18][19]
Chapter 2: Analytical Method Development
A systematic approach to method development is essential for achieving a robust and reproducible separation. The goal is to find the optimal combination of stationary phase and mobile phase that provides adequate selectivity (peak spacing) and resolution.[20]
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing an analytical method for aminobenzothiophene isomers.
Sources
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- 20. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Benzo[b]thiophene synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step Benzo[b]thiophene synthesis is consistently low. What are the first parameters I should investigate?
Low yields are a common challenge and can stem from issues at any stage of the synthesis. A logical, step-by-step approach is crucial. Begin by evaluating the purity of your starting materials. Reagents, especially sulfur sources and catalysts, can degrade over time or vary in quality between batches. Ensure all solvents are anhydrous, as moisture can quench catalysts and reagents. Next, scrutinize your reaction conditions—temperature, reaction time, and atmosphere. Many transition-metal-catalyzed reactions require a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1][2] Finally, review your purification method. The desired product might be lost during workup or chromatography.[3][4]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
The nature of side products is highly dependent on your chosen synthetic route.
-
In acid-catalyzed cyclizations , incomplete cyclization or rearrangement can lead to a mixture of regioisomers, particularly when using substituted phenyl precursors.[5]
-
In Palladium-catalyzed cross-coupling reactions , common side products include homocoupling of the starting materials and dehalogenated precursors.
-
For Gewald-type syntheses , side reactions can arise from incomplete condensation or alternative cyclization pathways, leading to various substituted thiophenes.
Careful analysis by LC-MS or GC-MS can help identify these impurities, which is the first step in optimizing the reaction to suppress their formation.
Q3: How do I choose the most appropriate synthetic strategy for my target Benzo[b]thiophene derivative?
The optimal synthetic route depends on the desired substitution pattern and the availability of starting materials.
-
For 2-substituted Benzo[b]thiophenes: Palladium-catalyzed coupling of 2-halothiophenols with terminal alkynes is a versatile and efficient method.[6][7]
-
For 2-aminothiophene precursors (leading to benzo-fused systems): The Gewald reaction, a multi-component reaction, is highly effective for creating polysubstituted 2-aminothiophenes which can be further elaborated.[8][9][10]
-
For 3-substituted Benzo[b]thiophenes: Acid-catalyzed cyclization of arylthiomethyl ketones is a common approach, though it is often limited to alkyl substituents.[5]
-
For complex, multi-substituted systems: Modern methods involving aryne chemistry or C-H activation offer novel disconnection approaches but may require more specialized reagents and catalysts.[11][12]
Troubleshooting Guides for Specific Synthetic Methods
Guide 1: Palladium-Catalyzed Synthesis of 2-Arylbenzothiophenes
This method typically involves the reaction of a substituted benzo[b]thiophene with an arylboronic acid (Suzuki coupling) or the coupling of a 2-halothiophenol with an alkyne followed by cyclization.[6][7]
Q: My Suzuki or Sonogashira coupling reaction is giving a low yield. How can I optimize it?
A: Low yields in these cross-coupling reactions often trace back to the catalyst system, base, solvent, or temperature. A systematic optimization is key.
Causality & Expert Insights: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these stages will stall the reaction and reduce the yield. The choice of ligand is critical as it influences the stability and reactivity of the palladium center. The base is required to activate the boronic acid (in Suzuki coupling) or neutralize the HX formed. The solvent must solubilize the reactants and stabilize the catalytic species.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low yields.
Experimental Protocol: Screening Reaction Conditions
-
Setup: In parallel reaction vials under an inert atmosphere, add the benzo[b]thiophene starting material (1.0 eq) and the arylboronic acid (1.5 eq).[2]
-
Variable Addition: To each vial, add a different combination of palladium catalyst, ligand, base, and solvent as outlined in the table below.
-
Reaction: Heat the reactions to the specified temperature and stir for 12-24 hours.
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the consumption of starting material and formation of the product.
-
Purification: Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography.[2][13]
Table 1: Example Screening Conditions for Pd-Catalyzed C2-Arylation [13]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | Toluene | 100 | Low |
| 2 | Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane | 110 | High |
| 4 | PdCl₂(dppf) (5) | None | Cs₂CO₃ (2) | DMF | 120 | Moderate |
Yields are illustrative and will vary based on specific substrates.
Guide 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically catalyzed by a base.[9][10]
Q: My Gewald reaction is sluggish and produces a complex mixture. What are the critical parameters to control?
A: The success of the Gewald reaction hinges on the delicate balance between the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization. The choice of base and solvent is paramount.
Causality & Expert Insights: The reaction proceeds in two main stages: a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur to form a sulfur-adduct that cyclizes and tautomerizes to the final 2-aminothiophene.[8] If the condensation is too slow, the reaction will not proceed. If the base is too strong or the temperature too high, side reactions, including polymerization of the sulfur or decomposition of the nitrile, can occur. Ethanol is often a good solvent choice as it effectively solubilizes the elemental sulfur.[14]
Troubleshooting Steps:
-
Base Selection: The base's role is to catalyze the initial condensation. Morpholine or piperidine are commonly used and are often more effective than triethylamine. For some substrates, a milder catalyst like L-proline can be highly effective and reduce side products.[9]
-
Solvent Choice: Ensure your solvent can dissolve elemental sulfur to some extent. Alcohols like ethanol or polar aprotic solvents like DMF are common choices.[9][14]
-
Temperature Control: The reaction is typically run under reflux, but for sensitive substrates, starting at a lower temperature (e.g., 50-60 °C) and slowly increasing may improve the outcome.
-
Purity of Sulfur: Use finely powdered, high-purity elemental sulfur. Old or impure sulfur can contain inhibitors.
Experimental Protocol: Modified Gewald Reaction
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone/aldehyde (1.0 eq), the activated nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.[14]
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling, the product often precipitates. It can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[3]
Caption: Simplified mechanism of the Gewald reaction.
General Purification Guidance
Q: My crude product is an impure oil/solid that is difficult to purify by standard column chromatography. What are my options?
A: Purification is a critical step that can significantly impact your final yield and purity. When standard silica gel chromatography fails, consider these alternatives:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.[3] If the compound "oils out," try using a more dilute solution or a different solvent system.[3]
-
Reverse-Phase Chromatography: For highly polar or very non-polar compounds that are difficult to separate on silica, reverse-phase (C18) chromatography can be an effective alternative.
-
Preparative TLC/HPLC: For small-scale reactions or particularly challenging separations, preparative TLC or HPLC can provide high-purity material.
-
Trituration: This involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be a quick and effective way to remove minor impurities.[4]
References
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Anonymous. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing.
- Anonymous. (n.d.). Reaction optimization studies of the modified Gewald reaction. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
- Anonymous. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
- Benchchem. (n.d.). Synthesis of Benzo[b]thiophenes Using 2-Iodothiophenol: Application Notes and Protocols.
- Anonymous. (n.d.). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols. RSC Publishing.
- Anonymous. (n.d.). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PMC - PubMed Central.
- Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
- Anonymous. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Anonymous. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
- Anonymous. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- Anonymous. (n.d.). Benzo [B] Thiophene Derivatives And Processes For Preparing The Same.
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- Anonymous. (2025). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate.
- Anonymous. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central.
- Anonymous. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- Anonymous. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing).
- Anonymous. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate.
- YouTube. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application.
- Anonymous. (n.d.). A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. Organic & Biomolecular Chemistry (RSC Publishing).
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- 6. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
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- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiophene synthesis [organic-chemistry.org]
- 12. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Benzothiophene Synthesis
Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic routes. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Catalyst System Malfunctions
The heart of your reaction is the palladium catalyst and its associated ligand. Issues in this domain are a primary cause of low yields.
Q1: My reaction mixture turns black, and I'm seeing a significant drop in yield. What's causing this, and how can I fix it?
A1: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition. The catalytically active soluble palladium species, typically Pd(0) or Pd(II), is aggregating into inactive, insoluble palladium metal. This aggregation removes the catalyst from the reaction cycle, leading to a stall and consequently, low yields.
Root Causes and Solutions:
-
Ligand Degradation: Phosphine ligands, often used to stabilize the palladium center, can degrade at elevated temperatures. This leaves the palladium atoms exposed and prone to aggregation.
-
Solution: Consider using more thermally stable, bulky, electron-rich phosphine ligands that can better shield the palladium center. Also, ensure you are not exceeding the recommended temperature for your chosen ligand.
-
-
Inefficient Oxidative Addition: If the oxidative addition of your aryl halide or other electrophile to the Pd(0) center is slow, the concentration of the unstable Pd(0) species can increase, promoting aggregation.
-
Solution: Ensure your aryl halide is sufficiently reactive. If using less reactive aryl chlorides, a more electron-rich ligand or a higher temperature might be necessary.
-
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides and can also promote unwanted side reactions.
-
Solution: It is critical to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Q2: My reaction starts well but then stalls, leaving a significant amount of unreacted starting material. What is likely happening to my catalyst?
A2: This scenario often points towards catalyst deactivation, where the catalyst loses its activity over the course of the reaction. In the context of benzothiophene synthesis, the primary culprit is often the sulfur atom in the thiophene ring or starting materials.
Root Cause and Solutions:
-
Catalyst Poisoning by Sulfur: Sulfur is a known poison for palladium catalysts. The sulfur atom, being a "soft" Lewis base, can irreversibly bind to the "soft" palladium metal center.[1] This strong interaction blocks the active sites on the catalyst, rendering it inactive.
-
Solution 1: Select a Sulfur-Tolerant Catalyst System: Employing catalysts with bulky, electron-rich phosphine ligands can sterically hinder the palladium center, making it less susceptible to sulfur poisoning.
-
Solution 2: Strategic Increase in Catalyst Loading: While not the most economical solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to see the reaction to completion, even with gradual deactivation.[1]
-
Section 2: Optimizing Reaction Conditions
The interplay of solvent, temperature, base, and additives is crucial for a successful reaction. Suboptimal choices here are a frequent source of low yields.
Q3: I'm not sure which solvent to use for my reaction. How do I select the best one, and what is the impact of temperature?
A3: Solvent and temperature are intrinsically linked and significantly impact reaction kinetics, solubility of reagents, and catalyst stability. The optimal choice is highly dependent on the specific catalytic cycle you are employing.
General Guidance and Key Considerations:
-
Polar Aprotic Solvents are Often Preferred: Solvents like DMSO, DMF, and dioxane are commonly used in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis.[2][3] They are effective at dissolving the polar starting materials and intermediates.
-
Temperature Optimization is Key: The reaction temperature must be high enough to overcome the activation energy for key steps like C-H activation or reductive elimination, but not so high as to cause catalyst decomposition or unwanted side reactions. A systematic screening of temperatures (e.g., 80 °C, 100 °C, 120 °C) is often necessary. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, 100 °C was found to be optimal.[2][3]
Data-Driven Solvent and Temperature Selection:
The following table summarizes optimized conditions from a study on the C2 arylation of benzo[b]thiophene 1,1-dioxide, highlighting the impact of the solvent.
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2] |
Q4: What is the role of the base in my reaction, and how do I choose the right one?
A4: The base is a critical component that can participate in multiple steps of the catalytic cycle. Its role can include deprotonation of a substrate, activation of a pre-catalyst, and facilitating the regeneration of the active catalyst.
Key Functions and Selection Criteria:
-
For C-H Activation Pathways: In direct arylation reactions, a base is often required to facilitate the C-H bond cleavage step.
-
For Suzuki-Type Couplings: In reactions involving boronic acids, the base is crucial for the formation of the boronate species, which is more active in the transmetalation step.
-
Screening is Essential: The optimal base is substrate-dependent. Common bases to screen include inorganic bases like K₃PO₄, Cs₂CO₃, and organic bases like pyridine or triethylamine. In the Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides, pyridine was found to be superior to other organic and inorganic bases.[3]
Section 3: Substrate and Reagent Integrity
The quality of your starting materials can be a hidden source of poor yields.
Q5: I've optimized my conditions, but my yields are still inconsistent. Could my starting materials be the problem?
A5: Absolutely. Impurities in your starting materials can have a detrimental effect on the reaction.
Common Issues and Solutions:
-
Inhibitory Impurities: Trace impurities can act as catalyst poisons. For example, residual water can interfere with moisture-sensitive reagents.
-
Incorrect Stoichiometry: Inaccurate weighing of reagents can lead to an imbalance in the reaction stoichiometry, resulting in incomplete conversion.
-
Solution: Purification and Characterization: Always ensure the purity of your starting materials. Techniques like recrystallization, distillation, or column chromatography can be used for purification. Confirm the purity by analytical techniques such as NMR or GC-MS.
Visualizing the Process: The Catalytic Cycle and Troubleshooting
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates a generalized cycle for a Pd-catalyzed C-H arylation.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
For practical application, here is a detailed protocol for a gram-scale C2 arylation of benzo[b]thiophene 1,1-dioxide, adapted from the literature. [2] Gram-Scale C2 Arylation Protocol:
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the mixture at 100 °C for 20 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Lautens, M., et al. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling. Angewandte Chemie International Edition, 48(44), 8322-8325. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Tobisu, M., & Chatani, N. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2731–2735. [Link]
-
Larock, R. C., & Dong, X. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(25), 8956–8961. [Link]
-
Tobisu, M., & Chatani, N. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2731–2735. [Link]
-
Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]
-
Tobisu, M., & Chatani, N. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2731–2735. [Link]
-
Tobisu, M., & Chatani, N. (2016). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. ResearchGate. [Link]
-
Lautens, M., et al. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C S Coupling. Angewandte Chemie International Edition, 48(44), 8322-8325. [Link]
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
Doucet, H., et al. (2012). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Science & Technology, 2(10), 2051-2060. [Link]
- Daugulis, O. (Ed.). (2010). C-H Activation. (Topics in Current Chemistry, 292). Springer.
-
Duan, W.-L., et al. (2018). Palladium-Catalyzed Asymmetric C–H Arylation for the Synthesis of Planar Chiral Benzothiophene-Fused Ferrocenes. ACS Catalysis, 8(12), 11464–11469. [Link]
-
Duan, W.-L., et al. (2018). Palladium-Catalyzed Asymmetric C–H Arylation for the Synthesis of Planar Chiral Benzothiophene-Fused Ferrocenes. ACS Catalysis, 8(12), 11464–11469. [Link]
-
Jana, S., & Maiti, S. (2020). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. RSC Advances, 10(35), 20857-20877. [Link]
Sources
Technical Support Center: Regioselective Functionalization of the Benzo[b]thiophene 7-Position
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of benzo[b]thiophene chemistry. The benzo[b]thiophene scaffold is a privileged structure in numerous pharmaceuticals and advanced materials, making its precise functionalization a critical task.[1][2][3] However, selectively introducing substituents at the C7-position presents a significant and often frustrating challenge due to the inherent electronic properties of the heterocyclic system.
This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to address common experimental failures and streamline your synthetic efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of the benzo[b]thiophene core. Understanding these principles is the first step to designing a successful C7-functionalization strategy.
Q1: Why is the C7-position of benzo[b]thiophene so difficult to functionalize via standard electrophilic substitution?
A: The difficulty arises from the electronic nature of the bicyclic system. Benzo[b]thiophene is a π-electron rich heterocycle, but the electron density is not distributed uniformly.[4] The thiophene ring is significantly more activated towards electrophilic attack than the benzene ring.[5] Computational and experimental studies have established a clear hierarchy of reactivity for electrophilic substitution, which is generally C3 > C2 > C6 > C5 > C4 > C7.[4] Consequently, electrophiles will almost always react at the C3 or C2 positions before any significant reaction occurs on the benzenoid ring, making direct C7 functionalization by methods like Friedel-Crafts or nitration practically impossible.
Q2: What are the primary strategies to overcome the innate reactivity and target the C7-position?
A: Since direct electrophilic attack is not viable, chemists have developed several clever strategies. The three main approaches are:
-
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange: These methods use strong bases (like organolithiums) to generate a nucleophilic carbon center on the benzene ring. This is often the most direct route but is plagued by its own regioselectivity issues (see Q3).
-
Transition-Metal-Catalyzed C-H Activation: This modern approach uses a catalyst (typically palladium, rhodium, or ruthenium) to selectively cleave a specific C-H bond and form a new C-C or C-heteroatom bond.[1] Success here depends entirely on controlling the catalyst's regioselectivity, often with the help of a directing group.
-
"Building Block" Synthesis: This involves constructing the benzo[b]thiophene ring from a starting material that already contains the desired functionality at the position that will become C7.[6][7] While less elegant than C-H functionalization, it is a robust and often necessary alternative.
Q3: I've heard that direct lithiation of benzo[b]thiophene is not selective for C7. When should I use a C2-protecting group?
A: You should almost always use a C2-protecting group when your strategy involves generating a lithiated species on the benzene ring. The proton at the C2 position is the most acidic proton on the entire scaffold due to the adjacent sulfur atom.[4] Therefore, treatment with a strong base like n-BuLi will deprotonate C2 exclusively. Even if you start with a 7-bromobenzo[b]thiophene and perform a halogen-metal exchange at low temperature to generate the 7-lithio species, this anion is often kinetically unstable. It can rearrange to the thermodynamically more stable 2-lithiobenzo[b]thiophene via a process of intermolecular proton exchange or other pathways.[8] This "anion migration" is a common cause of failed reactions.
To prevent this, the C2 position must be blocked. A bulky trialkylsilyl group, such as triisopropylsilyl (TIPS), is an excellent choice as it is sterically hindering, electronically inert, and can be easily removed later.[8]
Q4: How can I control regioselectivity in transition-metal-catalyzed C-H functionalization to favor the C7-position?
A: Controlling regioselectivity in C-H activation is a central challenge. Without a directing group, most palladium-catalyzed arylations will favor the electron-rich C2 and C3 positions.[9][10] To achieve C7 selectivity, two main tactics are employed:
-
Directing Groups: Installing a directing group at the C6 position can force a catalyst to functionalize the ortho C7 position through the formation of a stable metallacyclic intermediate. Common directing groups include amides, carbamates, and other Lewis basic functionalities.
-
Electronic Modulation: Altering the electronic properties of the substrate can redirect reactivity. For instance, oxidation of the sulfur atom to a sulfoxide dramatically changes the electronic landscape, deactivating the thiophene ring and enabling metal-free C4/C7 arylation with phenols.[11] This is a powerful but often overlooked strategy.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a "Problem -> Cause -> Solution" format, complete with detailed protocols and diagrams.
Scenario 1: Failure in Directed Lithiation / Halogen-Metal Exchange
-
Problem: "I am treating 7-bromobenzo[b]thiophene with n-BuLi at -78 °C, followed by quenching with an electrophile (e.g., DMF). Instead of the desired 7-formyl product, I isolate the 2-formyl isomer, the starting material, or a complex mixture."
-
Root Cause Analysis: This outcome is a classic sign of anion migration. The initially formed 7-lithiobenzo[b]thiophene is rearranging to the more stable 2-lithio species before it can be trapped by your electrophile. The presence of starting material indicates that the halogen-metal exchange may be incomplete or that the 2-lithio species is deprotonating unreacted starting material.
-
Solution: Implement a C2-Protection Strategy
By blocking the C2 position with a bulky silyl group, you prevent deprotonation or anion migration to that site, forcing the chemistry to occur at your intended C7 position.[8]
Workflow: C2-Protection for C7-Functionalization
Caption: C2-protection workflow to enable selective C7-lithiation.
Detailed Protocol: Synthesis of 7-Formylbenzo[b]thiophene
Step 1: C2-Silylation
-
To a solution of 7-bromobenzo[b]thiophene (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (silica gel, hexanes) to yield 7-bromo-2-TIPS-benzo[b]thiophene.
Step 2: C7-Functionalization and Deprotection
-
To a solution of 7-bromo-2-TIPS-benzo[b]thiophene (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir for 10 minutes at -78 °C. Critical: Do not allow the reaction to warm up.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench with 1 N HCl and extract with toluene.
-
Concentrate the organic phase. The crude product can be taken directly to the next step.
-
Dissolve the crude intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.2 equiv, 1 M in THF).
-
Stir at room temperature for 2 hours.
-
Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography to yield 7-formylbenzo[b]thiophene.
-
Scenario 2: Poor Selectivity in Halogen Dance Reaction
-
Problem: "I am attempting a halogen dance reaction on 2-bromobenzo[b]thiophene hoping to isomerize it to the 7-bromo isomer, but I get low conversion and a mixture of di- and tri-brominated species."
-
Root Cause Analysis: The halogen dance is a complex, base-catalyzed equilibrium-driven process involving a series of deprotonation and intermolecular halogen transfer steps.[12][13] The final product distribution is dictated by the thermodynamic stability of the various possible thienyllithium intermediates.[14] Formation of disproportionation products (di- and tri-halogenated species) is a common side reaction, especially at warmer temperatures or with prolonged reaction times.[12]
-
Solution: Optimize Reaction Parameters and Trapping
The key to a successful halogen dance is to find conditions that favor the desired intermediate and to trap it in situ before side reactions dominate.
Workflow: Halogen Dance Conceptual Mechanism
Caption: Conceptual mechanism of the halogen dance reaction.
Table 1: Parameter Optimization for Halogen Dance Reactions
| Parameter | Condition | Expected Outcome & Rationale |
| Base | LDA vs. LTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LTMP is more sterically hindered and can sometimes offer different selectivity compared to LDA. It is worth screening both.[15] |
| Temperature | -78 °C to -50 °C | Lower temperatures (-78 °C) are crucial to suppress side reactions like disproportionation. However, the migration itself may require slightly higher energy, so a careful temperature screen is essential.[14][15] |
| Time | 15 min to 4 hours | This is a kinetic vs. thermodynamic balance. Short times may not allow the equilibrium to reach the desired isomer, while long times encourage side reactions. An optimal time must be found empirically. |
| Catalyst | Additive (e.g., 2-bromothiophene) | In some cases, adding a catalytic amount of a simple brominated heterocycle can facilitate the halogen transfer steps and improve reaction efficiency.[15] |
Section 3: References
-
Verma, A. K., et al. (2021). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Organic & Biomolecular Chemistry. [Link]
-
Chapman, N. B., et al. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Ghafoor, A. & Ali, S. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences. [Link]
-
Leroux, F. R., et al. (2023). Halogen Dance on 2‐Iodobenzofuran and 2‐Iodobenzothiophene and Related Reactions. European Journal of Organic Chemistry. [Link]
-
Li, J. J. (2014). Chapter 5: Thiophenes and benzo[b]thiophenes. In Name Reactions in Heterocyclic Chemistry II. Wiley. [Link]
-
ResearchGate. (n.d.). Halogen dance reaction from 2‐bromobenzothiophene (2BBT; top) and... [Image]. [Link]
-
Ye, J., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Kumar, A., & Kumar, V. (2021). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. ResearchGate. [Link]
-
Jordan-Hore, J. A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. [Link]
-
Fernández-Salas, J. A., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
-
Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined Ortho-Lithiation-Halocyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society. [Link]
-
Sanz, R., et al. (2010). Regioselective Benzo[b]thiophene Synthesis. Scribd. [Link]
-
Procter, D. J., et al. (2023). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition. [Link]
-
Kovševič, A., et al. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
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- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in the Synthesis of Substituted Benzothiophenes
Welcome to the dedicated support center for navigating the complexities of substituted benzothiophene synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with side reactions during their synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and mechanistic insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Substituted benzothiophenes are a cornerstone in medicinal chemistry and materials science, forming the core of pharmaceuticals like raloxifene, zileuton, and sertaconazole.[1] However, their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide offers practical, experience-driven solutions to these common problems.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of substituted benzothiophenes.
Q1: My Gewald reaction is producing a dark, tarry mixture with low yields. What's happening?
A1: Dark, tarry mixtures in Gewald reactions are typically due to the formation of complex polysulfides or polymerization of starting materials at elevated temperatures.[2] To mitigate this, carefully control the reaction temperature and ensure the purity of your starting materials, as impurities can catalyze these side reactions.[2]
Q2: I'm seeing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent this?
A2: The dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction.[2][3] Its formation is highly sensitive to temperature. A systematic temperature screen is recommended to find the optimal range for your specific substrates. In some cases, adjusting the base or its concentration can also disfavor the dimerization pathway.
Q3: My Friedel-Crafts acylation of a substituted thiophene is giving me a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity in Friedel-Crafts reactions on thiophene rings is governed by the electronic and steric properties of both the substituent on the ring and the incoming electrophile.[4][5] For thiophene itself, acylation preferentially occurs at the 2-position.[5] To favor a specific isomer, consider using a bulkier Lewis acid catalyst or modifying the steric bulk of your acylating agent to direct the substitution to the less hindered position.[4]
Q4: In my Suzuki-Miyaura cross-coupling reaction, I'm observing significant homocoupling of my boronic acid. What is the cause?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[6][7] It is crucial to ensure the reaction is performed under a strict inert atmosphere.[8] This can be achieved by thoroughly degassing the solvent and reagents by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method.[8] Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also help compensate for this side reaction.[8]
Q5: I am attempting a selective cross-coupling on a di-halogenated benzothiophene, but I'm getting poor selectivity. What should I do?
A5: The reactivity of halogens in palladium-catalyzed cross-coupling typically follows the order I > Br > OTf > Cl.[8] To achieve high selectivity, it's important to use milder reaction conditions to target the more reactive halogen first. This includes lowering the reaction temperature, reducing the catalyst loading, and choosing a ligand that promotes selective activation.[8] For example, N-Heterocyclic Carbene (NHC) ligands have shown high selectivity for C-Br bond activation over C-Cl bonds in similar substrates.[8]
In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for more complex synthetic challenges.
Guide 1: Optimizing the Gewald Reaction for Clean Product Formation
The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes, which are common precursors to substituted benzothiophenes.[9][10] However, it is susceptible to several side reactions.
Problem: Low yield of the desired 2-aminothiophene with significant formation of a dark, insoluble material and unreacted starting materials.
Systematic Troubleshooting Protocol:
-
Verify Starting Material Purity: Impurities in the ketone/aldehyde, active methylene nitrile, or elemental sulfur can initiate polymerization. Use freshly purified starting materials.
-
Temperature Control:
-
Initial Step (Knoevenagel Condensation): This step is often exothermic. Maintain a lower temperature (e.g., room temperature or slightly below) to prevent premature side reactions. The mechanism involves a Knoevenagel condensation to form a stable intermediate before the addition of sulfur.[9]
-
Sulfur Addition and Cyclization: The subsequent steps often require heating. Incrementally increase the temperature and monitor the reaction by TLC or LC-MS to find the "sweet spot" where the desired product forms without significant decomposition.
-
-
Choice of Base and Solvent:
-
The base (often a secondary amine like morpholine or piperidine) is crucial.[11] Using a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, has been shown to improve reaction rates and yields.[11]
-
The solvent can influence reaction rates and side product formation. Protic solvents like ethanol or methanol are common, but in some cases, a switch to DMF or dioxane may be beneficial.[3]
-
-
Order of Addition: Adding the sulfur portion-wise can sometimes help control the exotherm and reduce the formation of polysulfides.
Data-Driven Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome |
| Temperature | 80 °C (reflux) | 50-60 °C | Reduced polymerization and polysulfide formation.[2] |
| Base | Stoichiometric Morpholine | Catalytic Piperidinium Borate | Faster reaction, higher yield.[11] |
| Solvent | Methanol | Ethanol or DMF | Improved solubility of intermediates.[3] |
Guide 2: Controlling Regioselectivity in Friedel-Crafts Reactions
Friedel-Crafts reactions are a classic method for introducing substituents onto the benzothiophene core, but controlling regioselectivity can be challenging, especially with activated rings.[4][12]
Problem: A Friedel-Crafts alkylation on a 2-substituted benzothiophene results in a difficult-to-separate mixture of isomers and poly-alkylation products.
Systematic Troubleshooting Protocol:
-
Catalyst Choice: The Lewis acid catalyst plays a critical role. Strong Lewis acids like AlCl₃ can lead to low selectivity and side reactions due to the instability of the thiophene ring in their presence.[13]
-
Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable product and can reduce the extent of poly-alkylation.
-
Nature of the Electrophile:
-
To prevent poly-alkylation, it is often better to use Friedel-Crafts acylation followed by a reduction step, as the acyl group deactivates the ring towards further substitution.
-
Using a bulkier alkylating agent can sterically hinder reaction at more crowded positions, thereby improving regioselectivity.[4]
-
Guide 3: Suppressing Side Reactions in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck are indispensable for creating C-C bonds on the benzothiophene scaffold.[17][18] However, side reactions such as homocoupling and dehalogenation are common.[6][19]
Problem: Low yield of the desired cross-coupled product with significant amounts of debrominated starting material and homocoupled boronic acid byproduct.
Systematic Troubleshooting Protocol:
-
Inert Atmosphere is Critical:
-
Minimizing Dehalogenation:
-
Dehalogenation (replacement of the halogen with a hydrogen) often arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[19]
-
Base and Solvent Choice: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate these hydride species.[19] Consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[8][17]
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium catalyst and disfavor the pathways leading to dehalogenation.
-
-
Catalyst and Reagent Stability:
-
Boronic acids can degrade over time. Use a fresh batch or consider using more stable boronate esters.[8]
Optimized Conditions for a Selective Suzuki-Miyaura Coupling:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Atmosphere | Air | Argon or Nitrogen | Prevents O₂-mediated homocoupling.[7] |
| Base | NaOH in Methanol | Cs₂CO₃ in Dioxane/Water | Minimizes Pd-H formation and dehalogenation.[17][19] |
| Catalyst | Old Pd(PPh₃)₄ | Fresh Pd(OAc)₂ + SPhos | SPhos is a bulky, electron-rich ligand that can improve catalyst stability and selectivity.[17] |
| Boronic Acid | 1.0 equivalent | 1.1-1.2 equivalents | Compensates for potential degradation or homocoupling.[8] |
Mechanism & Side Reaction Visualizations
Understanding the underlying reaction mechanisms is key to effective troubleshooting. The following diagrams illustrate the desired pathways and common side reactions.
Gewald Reaction Pathway
Caption: The Gewald reaction pathway and common side reactions.
Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura cycle with key side reaction pathways.
References
-
Alcarazo, M. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Accounts of Chemical Research. [Link]
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Kinoshita, H., et al. Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. (2016-02-12). [Link]
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Benzothiophene. Wikipedia. [Link]
- Purification method of benzothiophene.
-
Yoshida, S., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. National Institutes of Health (NIH). (2020-09-01). [Link]
-
Mammadova, P., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. (2025-12-27). [Link]
-
Krutošíková, A., & Dandárová, M. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Vahora, A., et al. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. (2023-10-10). [Link]
-
Huang, X., et al. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. PubMed. [Link]
- Alkylation of thiophene.
-
Gewald reaction. Wikipedia. [Link]
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Tanthapanichakoon, W., et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
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The Gewald multicomponent reaction. PubMed. [Link]
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Butters, M., et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Nishii, Y., et al. Hetero-Type Benzannulation Leading to Substituted Benzothiophenes. MDPI. [Link]
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Yoshida, S., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Publishing. (2020-09-01). [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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Krutošíková, A., & Dandárová, M. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Semantic Scholar. [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health (NIH). (2022-04-18). [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health (NIH). [Link]
-
Al-Zoubi, R. M., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Omega. (2024-07-05). [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. (2016-03-26). [Link]
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Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Taylor & Francis Online. (2024-09-02). [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024-09-08). [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. (2025-08-07). [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. (2025-03-22). [Link]
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Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. RSC Publishing. [Link]
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health (NIH). (2022-02-01). [Link]
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Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. RSC Publishing. [Link]
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Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity Against Cancer. MDPI. [Link]
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Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. (2021-01-01). [Link]
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Technical Support Center: Purification of Isomeric Impurities in Benzothiophene Synthesis
Welcome to the technical support center for benzothiophene synthesis and purification. Benzothiophene and its derivatives are cornerstone structures in medicinal chemistry and materials science, found in drugs like Raloxifene and Zileuton.[1][2] However, their synthesis is often plagued by the formation of isomeric impurities, which can be notoriously difficult to separate due to their similar physicochemical properties. This guide provides field-proven troubleshooting strategies and in-depth answers to common purification challenges, designed for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in benzothiophene synthesis and why do they form?
A1: Isomeric impurities in benzothiophene synthesis typically fall into two categories:
-
Positional Isomers: These arise from non-selective reactions on the benzothiophene core. For instance, during electrophilic substitution, attack can occur at either the C2 or C3 position. While the C3 position is generally favored electronically, reaction conditions can lead to mixtures.[3] Similarly, intramolecular cyclization reactions to form the thiophene ring can result in different ring fusion patterns (e.g., 6-methoxy vs. 4-methoxy isomers), often dictated by kinetically versus thermodynamically controlled pathways.[4][5]
-
Structural Isomers: The two primary structural isomers are benzo[b]thiophene and the less stable benzo[c]thiophene .[3][6] Most synthetic routes are designed to produce the more stable benzo[b]thiophene, but side reactions or alternative cyclization pathways, depending on the precursors, can sometimes yield the benzo[c]thiophene isomer.
The formation of these mixtures is fundamentally governed by the reaction mechanism. For example, in acid-catalyzed cyclizations of acetophenone derivatives, the ratio of isomers formed is often determined by a kinetically-controlled reaction, which may not favor the most thermodynamically stable product.[4][5] Understanding the underlying mechanism of your specific synthesis is the first step in diagnosing and mitigating impurity formation.
Q2: How can I accurately identify and quantify the isomeric ratio in my crude reaction mixture?
A2: Accurate characterization of the crude product is critical before attempting any purification. A multi-pronged analytical approach is often necessary for unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying which isomers are present. Positional isomers will exhibit distinct chemical shifts and coupling patterns. For instance, the protons on the thiophene ring of benzo[b]thiophene (H2 and H3) have characteristic signals that can be used for differentiation from other isomers.[6]
-
Chromatography-Mass Spectrometry (GC-MS & LC-MS): These hyphenated techniques are ideal for both separating and identifying isomers. While isomers will have the same mass, their different structures often lead to different retention times in the chromatography column, allowing for their separation and subsequent identification by their mass fragmentation patterns.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurate quantification.[8] Using a well-developed method with a suitable column (e.g., a C18 reversed-phase column), you can achieve baseline separation of isomers and determine their relative percentages by integrating the peak areas.[10][11]
| Technique | Primary Use | Pros | Cons |
| NMR | Structural Identification | Provides unambiguous structural information. | Lower sensitivity; can be difficult for quantifying low-level impurities. |
| GC-MS | Identification & Quantification | High separation efficiency for volatile compounds; provides mass data. | Requires compounds to be thermally stable and volatile. |
| HPLC/LC-MS | Quantification & Identification | Highly accurate for quantification; applicable to a wide range of compounds.[8] | Method development can be time-consuming. |
Troubleshooting Purification Challenges
Q3: My main impurity is a positional isomer with very similar polarity to my desired product. Standard column chromatography is failing. What are my options?
A3: This is a classic challenge in organic synthesis. When isomers co-elute, a systematic and often multi-step purification strategy is required. The key is to exploit subtle differences in their physical properties.
Caption: Troubleshooting workflow for isomeric impurity separation.
Strategy 1: High-Performance Flash Chromatography
Standard column chromatography often fails because the conditions are not optimized. The goal is to maximize the differential interaction of the isomers with the stationary phase.[12]
Detailed Protocol:
-
TLC Method Development (Critical Step):
-
Objective: Find a solvent system where the Rf values of your product and the impurity are maximally different, ideally with the product Rf around 0.2-0.35.[12][13]
-
Execution: Screen a variety of solvent systems. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[13] For benzothiophenes, which are relatively non-polar, a low-polarity mobile phase is usually required.
-
-
Column Packing:
-
Use a high-quality stationary phase (silica gel is standard).[13]
-
Pack the column as a slurry to ensure a homogenous bed, free of cracks or air bubbles, which cause channeling and poor separation.[13][14]
-
The ratio of crude material to stationary phase should be high, typically 1:50 to 1:100 by weight for difficult separations.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of solvent.
-
For best results, use "dry loading": adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[13] This creates a concentrated, even starting band.
-
-
Elution:
-
Begin eluting with the optimized solvent system from your TLC analysis.
-
Employ a shallow solvent gradient (a very slow, gradual increase in the polar solvent) rather than an isocratic (single solvent) elution. This can help resolve closely eluting spots.
-
Collect small fractions and analyze them by TLC or HPLC before combining.
-
| Issue | Probable Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize eluent polarity using TLC. Aim for a product Rf of 0.2-0.35.[12][13] |
| Column overloading. | Decrease the amount of crude material. Use a 1:50 to 1:100 sample-to-silica ratio.[13] | |
| Cracked/Channeled Column | Improper packing. | Pack the column using a slurry method to ensure a uniform bed.[13][14] |
| Bands are Tailing | Sample is too polar for the solvent. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Strategy 2: Strategic Recrystallization
Recrystallization exploits differences in solubility between the desired product and impurities at varying temperatures.[13] This method is powerful if the impurity concentration is relatively low and your product is a stable solid.
Detailed Protocol:
-
Solvent Selection:
-
Objective: Find a solvent (or solvent pair) that dissolves your crude product when hot but in which your desired product has low solubility when cold. The impurity should ideally remain in the cold solvent.
-
Execution: Test small batches in various solvents (e.g., isopropanol, ethanol, hexane, or mixtures like alcohol/water).[13][15] A patent for benzothiophene purification suggests using a C1-C8 alcohol or a mixture of such an alcohol with 5-20% water.[15]
-
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to make a saturated solution.
-
Cooling (The Key Step):
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Purity Check: Analyze the crystals and the mother liquor. If significant product remains in the mother liquor, a second recrystallization of that material may be warranted.
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | Compound's melting point is below the solvent's boiling point, or the solution is supersaturated. | Lower the temperature at which you dissolve the solid; use more solvent. Try a different solvent with a lower boiling point. |
| Cooling too rapidly. | Ensure slow cooling. Insulate the flask to slow heat loss.[13] | |
| No Crystals Form | Solution is not saturated; product is too soluble. | Boil off some solvent to increase concentration. Add an "anti-solvent" (a solvent in which your product is insoluble) dropwise until turbidity appears, then warm to re-dissolve and cool slowly. |
| Glassware is too clean. | Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure product. |
Strategy 3: Preparative HPLC
When resolution by other means is insufficient, preparative HPLC is the most powerful option.[16] It operates on the same principles as analytical HPLC but uses larger columns to handle gram-scale quantities.
Considerations:
-
Method Development: An analytical HPLC method must be developed first to achieve baseline separation.[16] This method is then scaled up.
-
Column Choice: Reversed-phase columns (e.g., C18) are common. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[10][11]
-
Loading: Overloading the column is necessary for throughput but can degrade separation.[16] A loading study should be performed to find the optimal balance between sample amount and purity.
-
Cost and Throughput: This method is more expensive due to solvent consumption and specialized equipment, and it is generally lower throughput than the other methods.
Caption: Separation of isomers based on differential adsorption.
| Strategy | Resolution | Scale | Cost | Complexity |
| Column Chromatography | Moderate-High | mg to multi-gram | Low-Moderate | Moderate |
| Recrystallization | Variable (High if successful) | g to kg | Low | Low-Moderate |
| Preparative HPLC | Very High | mg to gram | High | High |
References
- Benchchem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
-
National Center for Biotechnology Information. (2019). The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical. PMC, NIH. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
SIELC Technologies. (n.d.). Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. Retrieved from [Link]
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
- Unknown Source. (n.d.). Column chromatography.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Benzothiophene Isomers.
-
ResearchGate. (2013). Synthesis of benzothiophenes. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis, characterization of novel benzothiophene.
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
ACS Publications. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
Graz University of Technology. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Retrieved from [Link]
-
ACS Publications. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Retrieved from [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2021). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC, NIH. Retrieved from [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
YouTube. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. Retrieved from [Link]
-
RSC Publishing. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Retrieved from [Link]
-
ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC, NIH. Retrieved from [Link]
-
MDPI. (n.d.). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved from [Link]
-
Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
- Benchchem. (n.d.). The Synthesis and Purification of Zuclomiphene Isomers: A Technical Guide.
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Frontiers. (n.d.). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Retrieved from [Link]
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PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
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Labtoo. (n.d.). R&D Services | Analytical chemistry, Mass spec, NMR. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis and Process Development for Benzo[b]thiophen-7-amine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-7-amine. It provides in-depth technical support, addressing common challenges encountered during process development and scale-up. The content is structured in a practical question-and-answer format, drawing from established chemical principles and field-proven insights to ensure robust and scalable synthesis.
Section 1: Recommended Synthetic Pathway for Scale-Up
The most reliable and industrially viable route to this compound involves a two-step process starting from the parent heterocycle, benzo[b]thiophene. This pathway prioritizes safety, scalability, and control over product purity.
-
Nitration: Regioselective nitration of benzo[b]thiophene to form 7-nitrobenzo[b]thiophene.
-
Reduction: Catalytic hydrogenation of 7-nitrobenzo[b]thiophene to yield the target amine.
The critical transformation for scale-up is the reduction of the nitro group, which is highly energetic and requires precise control.[1] This guide will focus primarily on the challenges and process development aspects of this key reduction step.
Caption: Recommended two-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide for Catalytic Reduction
This section addresses specific issues that may arise during the catalytic reduction of 7-nitrobenzo[b]thiophene, particularly when transitioning from laboratory to pilot or industrial scale.
Caption: Decision tree for troubleshooting the catalytic reduction step.
Q1: My hydrogenation reaction is stalled or shows very slow uptake of hydrogen. What are the likely causes?
A1: A stalled reaction is a common scale-up issue, often related to the catalyst or reaction environment.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be inactive. This can happen if the catalyst is old, has been improperly stored, or was sourced from a low-quality vendor. On scale, always use a fresh batch of catalyst from a reputable supplier, typically a 5% or 10% Pd/C with a 50% water content for safe handling.[2]
-
Catalyst Poisoning: The benzo[b]thiophene core contains sulfur, which can itself act as a catalyst poison, though it is generally tolerated in this intramolecular reduction. However, impurities in the starting 7-nitrobenzo[b]thiophene, especially other sulfur-containing compounds, can poison the palladium surface. Screen new batches of starting material at a small scale to verify compatibility.
-
System Leaks: At a larger scale, ensuring the integrity of the hydrogenation reactor is critical. Even a small leak will prevent the system from maintaining positive hydrogen pressure, halting the reaction. Always perform a pressure test with nitrogen before introducing hydrogen.
-
Mass Transfer Limitations: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inadequate mixing will starve the catalyst of either the substrate or hydrogen.[1] Ensure the reactor's agitation is sufficient to keep the catalyst fully suspended and to maximize the gas-liquid interface for hydrogen dissolution. Baffling within the reactor is crucial for achieving good mixing.
Q2: My reaction is complete, but HPLC analysis shows significant byproducts, such as azo or azoxy-linked dimers. How can I improve selectivity?
A2: The formation of intermediates like nitroso, hydroxylamine, and their condensation products (azo/azoxy) is a known pathway in nitro group reductions.[3] Their accumulation suggests the final reduction to the amine is kinetically limited.
-
Hydrogen Pressure: Insufficient hydrogen concentration dissolved in the reaction medium can favor the formation of these dimeric byproducts. Increasing the hydrogen pressure (e.g., from 15 psi to 50-100 psi) often resolves this issue by ensuring the final reduction step is not rate-limiting.
-
Temperature Control: While the reaction is exothermic, allowing the temperature to drop too low can slow the final reduction stages. A temperature of 40-50°C is often a good starting point to ensure sufficient reaction rates without promoting side reactions.
-
Catalyst Loading: While counterintuitive, using too little catalyst can lead to the build-up of intermediates. A typical catalyst loading is between 0.5-2 mol% of palladium.
Q3: The isolated this compound is off-color (e.g., grey, black, or dark brown) instead of the expected crystalline solid. What causes this?
A3: Product discoloration is almost always due to impurities. The most common culprits are oxidation and residual palladium.
-
Oxidation: Aromatic amines are highly susceptible to air oxidation, which produces colored impurities. To prevent this, conduct the work-up (catalyst filtration, solvent swaps, and crystallization) under an inert nitrogen atmosphere.
-
Palladium Leaching: A small amount of palladium can leach from the carbon support and remain in the product solution. During concentration or crystallization, this can precipitate as very fine black particles ("colloidal palladium"). This is a major concern for pharmaceutical applications.
-
Filtration: After the reaction, the Pd/C catalyst must be completely removed. A hot filtration through a bed of diatomaceous earth (e.g., Celite®) is standard practice. Ensure the filter bed does not run dry to prevent the pyrophoric catalyst from igniting.[2]
-
Scavenging: If filtration is insufficient, the product solution can be treated with activated carbon (charcoal) or a specific palladium scavenger to remove dissolved or colloidal metal before crystallization.
-
Section 3: Process Development & Scale-Up FAQs
Q1: What are the Critical Process Parameters (CPPs) for the catalytic hydrogenation of 7-nitrobenzo[b]thiophene?
A1: The CPPs are parameters that must be tightly controlled to ensure product quality and process safety. For this reaction, they are:
-
Temperature: Directly impacts reaction rate and impurity profile. The reduction is highly exothermic, and a runaway reaction is a significant safety hazard.[1]
-
Hydrogen Pressure: Affects reaction rate and selectivity. Must be maintained within a defined range.
-
Agitation Rate: Crucial for mass transfer in the three-phase system. An insufficient rate can stall the reaction or lead to byproduct formation.
-
Catalyst Loading: Impacts reaction time and cost. Must be optimized to be efficient without being wasteful.
Q2: How should the exothermic nature of the reduction be managed in a large-scale reactor?
A2: Thermal management is the most critical safety consideration for this process.[1]
-
Controlled Addition: The 7-nitrobenzo[b]thiophene solution should be added slowly to the reactor containing the catalyst and solvent. This allows the reactor's cooling system to remove the heat as it is generated.
-
Reactor Cooling Capacity: Ensure the reactor's cooling jacket and/or external heat exchangers are sufficient to handle the total heat output of the reaction. This calculation should be done during process hazard analysis (PHA).
-
Monitoring: The internal temperature of the reactor must be continuously monitored. Automated shutdown protocols should be in place if the temperature exceeds a predefined safety limit.
Q3: What are the best practices for purifying multi-kilogram batches of this compound?
A3: At scale, crystallization is the only economically viable purification method.
-
Solvent Selection: An ideal solvent system will dissolve the product well at an elevated temperature but poorly at a low temperature, while keeping impurities dissolved. Common choices for amines include isopropanol/water, toluene, or heptane/ethyl acetate mixtures.
-
Controlled Cooling: The cooling rate during crystallization affects crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for proper crystal lattice formation, which excludes impurities more effectively.
-
Isolation and Drying: The crystalline product is isolated by centrifugation and washed with a cold solvent to remove residual mother liquor. The resulting wet cake is then dried under vacuum at a controlled temperature to remove residual solvents.
Q4: What In-Process Controls (IPCs) are essential for this synthesis?
A4: IPCs are crucial for monitoring the reaction and ensuring consistency between batches.
-
Reaction Start: HPLC analysis of the starting material to confirm identity and purity.
-
Reaction Monitoring: HPLC is the preferred method to monitor the disappearance of the starting material and the appearance of the product. Samples can be taken periodically (e.g., every hour) to track the conversion.
-
Work-up: After catalyst filtration, a sample should be analyzed for residual palladium content (typically by ICP-MS).
-
Final Product: The isolated solid should be analyzed for purity (HPLC), identity (NMR, MS), residual solvents (GC), and heavy metal content (ICP-MS).
Section 4: Data Summary Tables
Table 1: Typical Reaction Parameters for Catalytic Reduction
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale |
| Substrate | 7-Nitrobenzo[b]thiophene | 7-Nitrobenzo[b]thiophene | Starting material for the key transformation. |
| Catalyst | 5-10% Pd/C (50% wet) | 5% Pd/C (50% wet) | Wet catalyst is safer to handle and less pyrophoric.[2] |
| Catalyst Load | 1-5 mol % Pd | 0.5-2 mol % Pd | Optimized for efficiency and cost at scale. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ethyl Acetate or Toluene | Higher boiling points are often preferred for better temperature control at scale. |
| Pressure | 1-3 atm (balloon or Parr shaker) | 50-100 psi (3.4-6.8 atm) | Higher pressure improves reaction rate and selectivity.[3] |
| Temperature | 25-45 °C | 40-50 °C | Balances reaction rate against potential for side reactions. |
| Reaction Time | 2-8 hours | 4-12 hours | Monitored to completion by HPLC. |
Table 2: Common Impurities and Recommended Control Strategies
| Impurity Name | Structure | Origin | Control Strategy |
| 7-Nitrobenzo[b]thiophene | Starting Material | Incomplete reaction. | Monitor reaction by HPLC until starting material is <0.1%. |
| Azo/Azoxy Dimers | R-N=N-R or R-N=N(O)-R | Incomplete reduction pathway. | Increase H₂ pressure; ensure sufficient agitation and catalyst load.[3] |
| Palladium | Pd(0) | Leaching from catalyst support. | Hot filtration through Celite®; optional activated carbon treatment. |
| Oxidation Byproducts | Complex colored species | Air oxidation of the amine product. | Perform work-up and isolation under an inert (N₂) atmosphere. |
References
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Production of 1-(Benzo[b]thiophen-7-yl)ethanone.
- Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
- (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- Benchchem. (n.d.). Synthetic Routes to 1-(Benzo[b]thiophen-7-yl)ethanone Analogues: Application Notes and Protocols.
- (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central.
- (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- (2024).
- (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF.
- (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
- NIH. (n.d.). This compound | C8H7NS | CID 14765536. PubChem.
- (n.d.). Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Representative flow experiments for reduction of nitro compounds.
- (n.d.).
- (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed...
- ChemicalBook. (2025).
- (n.d.).
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- BLD Pharm. (n.d.). 17402-91-4|this compound.
- Benchchem. (n.d.). Application Notes and Protocols for 1-(Benzo[b]thiophen-7-yl)ethanone in Research and Drug Development.
- (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- NIH. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
- (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
- (n.d.). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity.
Sources
Technical Support Center: Overcoming Poor Regioselectivity in Friedel-Crafts Acylation of Benzothiophenes
Welcome to the technical support center for navigating the complexities of Friedel-Crafts acylation on benzothiophene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we dissect the underlying mechanistic principles, provide robust troubleshooting strategies, and explore alternative methods to achieve desired C2 or C3 acylated benzothiophenes with high fidelity.
Introduction: The Regioselectivity Challenge with Benzothiophenes
Benzothiophene is a privileged heterocyclic motif found in numerous pharmaceuticals and materials science applications.[1] Functionalization of the benzothiophene core is crucial for modulating its biological activity and physical properties. Friedel-Crafts acylation is a fundamental and direct method for introducing acyl groups, which are versatile handles for further synthetic transformations.
However, the inherent electronic nature of the benzothiophene ring system often leads to a lack of regioselectivity during electrophilic aromatic substitution.[2][3] The reaction can proceed at either the C2 or C3 position, frequently resulting in a mixture of isomers that are difficult to separate, leading to compromised yields and complex purification steps. The C3 position is generally more reactive than the C2 position.[2][3] This guide will provide you with the insights and practical steps to overcome this common synthetic hurdle.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of benzothiophenes in a practical question-and-answer format.
Q1: I performed a Friedel-Crafts acylation on unsubstituted benzothiophene and obtained a mixture of 2-acyl and 3-acyl products. Why is this happening and how can I favor one isomer over the other?
A1: This is the most common challenge. The formation of both C2 and C3 isomers is a direct consequence of the comparable stability of the Wheland intermediates formed upon electrophilic attack at these positions. While the C3 position is often electronically favored, the C2 position can also be reactive, leading to product mixtures.[2][3]
Troubleshooting & Optimization:
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids like AlCl₃ often lead to lower selectivity. Experiment with milder Lewis acids such as SnCl₄, ZnCl₂, or FeCl₃. In some cases, polyphosphoric acid (PPA) can also influence the product ratio.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. A systematic screen of solvents is recommended. For instance, a less polar solvent like CS₂ might favor a different isomer ratio compared to a more polar solvent like nitrobenzene.
-
Temperature Control: Reaction temperature significantly impacts regioselectivity. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance the selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Nature of the Acylating Agent: The steric bulk of the acylating agent (acyl chloride or anhydride) can influence the site of attack. A bulkier acylating agent may preferentially react at the less sterically hindered position.
Below is a diagram illustrating the competing reaction pathways:
Caption: Competing pathways in Friedel-Crafts acylation of benzothiophene.
Q2: My reaction is giving me very low yields and a lot of tar-like byproducts. What's going wrong?
A2: Low yields and significant byproduct formation in Friedel-Crafts acylations often point to several potential issues.[4]
Troubleshooting & Optimization:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Any trace of water will deactivate the catalyst.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[4] This is because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[4] Consider increasing the molar equivalents of the Lewis acid.
-
Purity of Reagents: The purity of your benzothiophene, acylating agent, and solvent is paramount. Impurities can lead to undesired side reactions.
-
Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures might halt the reaction. If you are running the reaction at low temperatures and observing poor conversion, a gradual increase in temperature might be necessary. Conversely, high temperatures can lead to decomposition and polymerization.[4]
Here is a systematic workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylations.
Q3: I have a substituent on the benzene ring of my benzothiophene. How will this affect the regioselectivity of acylation?
A3: Substituents on the benzene portion of the benzothiophene ring will exert their own directing effects, which can either complement or compete with the inherent reactivity of the thiophene ring.
-
Electron-Donating Groups (EDGs) such as -OCH₃, -CH₃, or -NR₂ will activate the benzene ring towards electrophilic substitution. The position of acylation will depend on the location of the EDG. For example, a 5-methoxy group will likely direct acylation to the 4- or 6-positions.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -COR will deactivate the benzene ring.[4] In this case, acylation will almost certainly occur on the more electron-rich thiophene ring (C2 or C3).
Data Summary: Impact of Reaction Parameters
| Parameter | Effect on Regioselectivity (C2 vs. C3) | Impact on Yield | Key Considerations |
| Lewis Acid | Stronger acids (e.g., AlCl₃) may decrease selectivity. Milder acids (e.g., SnCl₄, ZnCl₂) can improve selectivity. | Can be highly dependent on the specific acid and substrate. | Stoichiometry is crucial; often requires >1 equivalent.[4] |
| Solvent | Polarity can influence the stability of intermediates and thus the product ratio. | Can affect solubility of reagents and reaction rate. | Must be anhydrous. |
| Temperature | Lower temperatures generally favor the kinetic product, potentially increasing selectivity. | Lower temperatures may decrease the reaction rate. | A balance between selectivity and reaction time is needed. |
| Acylating Agent | Steric bulk can favor attack at the less hindered position. | Reactivity of the acylating agent (chloride vs. anhydride) can affect reaction time. | Purity is essential. |
Alternative Strategies for Regiocontrolled Acylation
When Friedel-Crafts acylation fails to provide the desired regioselectivity, several alternative methods can be employed.
Directed ortho-Metalation (DoM)
This powerful technique involves the use of a directing group (DG) to deprotonate a specific C-H bond with a strong base (typically an organolithium reagent), followed by quenching with an acylating electrophile.
-
For C2-Acylation: A directing group at the C3 position can direct metalation to the C2 position.
-
For C3-Acylation: A directing group at the C2 position can direct metalation to the C3 position.
Common directing groups include amides, sulfonamides, and carboxylates.
Step-by-Step Protocol for Directed ortho-Metalation:
-
Substrate Preparation: Synthesize the benzothiophene bearing a suitable directing group at either the C2 or C3 position.
-
Metalation: In an inert atmosphere and under anhydrous conditions, dissolve the substrate in a suitable solvent (e.g., THF, diethyl ether). Cool the solution to a low temperature (typically -78 °C).
-
Addition of Base: Slowly add a solution of a strong base (e.g., n-butyllithium, LDA) and stir for a specified time to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired acylating agent (e.g., an acyl chloride or an anhydride) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl), and proceed with standard extraction and purification procedures.
Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of acyl benzothiophenes, a pre-functionalized benzothiophene (e.g., a bromo- or iodo-benzothiophene) can be coupled with an organometallic reagent.
-
Stille Coupling: Coupling of a tributylstannyl ketone with a halo-benzothiophene.
-
Suzuki Coupling: Coupling of a boronic acid or ester with a halo-benzothiophene, followed by oxidation of an introduced functional group.
These methods offer excellent regioselectivity as the position of the halogen on the starting benzothiophene dictates the position of acylation.
Interrupted Pummerer Reaction Approach
Recent advances have demonstrated that benzothiophene S-oxides can be used as precursors for C3-functionalized benzothiophenes with complete regioselectivity.[5][6] This metal-free approach utilizes an interrupted Pummerer reaction mechanism.[5][6]
Lewis Acid/Transition Metal-Free Acylation
An environmentally benign approach involves the use of trifluoroacetic anhydride (TFAA) and phosphoric acid to mediate the acylation of benzothiophene with carboxylic acids.[3][7][8] This method avoids the use of traditional Lewis acids and transition metals, although it may still result in a mixture of 2- and 3-acyl products.[3]
Conclusion
Achieving high regioselectivity in the Friedel-Crafts acylation of benzothiophenes is a multifaceted challenge that requires careful consideration of reaction parameters. By systematically troubleshooting and optimizing conditions, or by employing alternative synthetic strategies such as directed ortho-metalation and cross-coupling reactions, researchers can effectively synthesize the desired acyl benzothiophene isomers. This guide provides a foundational framework for addressing these challenges and advancing the synthesis of complex benzothiophene-containing molecules.
References
-
Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids. Chemical Communications (RSC Publishing). Available at: [Link]
-
Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Sci-Hub. Available at: [Link]
-
A One Step Synthesis of 2-substituted Benzo[b]thiophenes. IDF No 1879. Available at: [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Institutes of Health (NIH). Available at: [Link]
-
Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube. Available at: [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. PubMed. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. National Institutes of Health (NIH). Available at: [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via CC bond forming reaction. ResearchGate. Available at: [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journals. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts reaction. Wikipedia. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Regioselectivity in Friedel-Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]
Sources
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. We Have Moved – TTO [ipm.icsr.in]
- 3. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying and characterizing common impurities in Benzo[b]thiophen-7-amine synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your research and development.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. A prevalent and practical synthetic route involves a two-step process: the electrophilic nitration of benzo[b]thiophene followed by the reduction of the resulting 7-nitrobenzo[b]thiophene intermediate. While seemingly straightforward, this pathway is often complicated by the formation of several process-related impurities that can be challenging to identify and remove. This guide provides an in-depth analysis of these common impurities, their formation mechanisms, and robust protocols for their characterization and elimination.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route to this compound and the points at which common impurities arise.
Caption: Synthetic pathway to this compound and points of impurity formation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
FAQ 1: My NMR spectrum of the nitrated product shows a complex mixture of aromatic signals. What are these unexpected peaks?
Answer: You are likely observing a mixture of regioisomeric nitrobenzo[b]thiophenes.
-
Root Cause: The electrophilic nitration of benzo[b]thiophene is not perfectly regioselective. While the 7-position is one of the sites of substitution, nitration can also occur at the 4-, 5-, and 6-positions of the benzene ring.[1][2] The thiophene ring is generally deactivated towards electrophilic substitution, especially when a deactivating group is present at the 3-position.[1] The ratio of these isomers is highly dependent on the reaction conditions, such as the nitrating agent used and the temperature.[2] For instance, nitration with potassium nitrate in concentrated sulfuric acid at low temperatures may favor the formation of 5- and 6-nitro isomers.[1]
-
Troubleshooting and Identification:
-
HPLC Analysis: The first step is to confirm the presence of multiple isomers using High-Performance Liquid Chromatography (HPLC). Isomers of aromatic compounds can often be separated on reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid like formic acid or TFA to improve peak shape.
-
Spectroscopic Characterization: While complete isolation of each isomer may be difficult, a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) can help in assigning the structures. The coupling patterns of the aromatic protons are distinct for each isomer. Mass spectrometry will show the same molecular ion for all isomers, but fragmentation patterns might show subtle differences.
-
-
Pro-Tip: To minimize the formation of unwanted isomers, carefully control the reaction temperature during nitration. Running the reaction at a consistent, low temperature can improve the regioselectivity.
FAQ 2: After the reduction step, my product is still yellow/orange and a spot corresponding to the starting material is visible on TLC. How can I remove the unreacted nitro-intermediate?
Answer: This indicates an incomplete reduction of 7-nitrobenzo[b]thiophene.
-
Root Cause: The reduction of an aromatic nitro group is a multi-electron process. Insufficient reducing agent, short reaction time, or low reaction temperature can lead to incomplete conversion. Common reducing systems like iron in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd-C) require careful optimization.
-
Troubleshooting and Mitigation:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC until the starting nitro compound is no longer detectable.
-
Optimize Reduction Conditions:
-
Metal/Acid Reduction: Ensure a sufficient excess of the metal powder (e.g., 3-5 equivalents of iron) and that the metal is activated (e.g., by washing with dilute acid).
-
Catalytic Hydrogenation: Ensure the catalyst is active and use an appropriate solvent and hydrogen pressure. The reaction may be sensitive to catalyst poisons.
-
-
Purification:
-
Acid-Base Extraction: this compound is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving the neutral, unreacted nitro-intermediate in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the less polar nitro-compound from the more polar amine.
-
-
FAQ 3: My mass spectrum shows peaks with +16 and +32 Da compared to the expected product. What are these impurities?
Answer: You are observing oxidation of the thiophene sulfur, leading to the formation of this compound-1-oxide (sulfoxide, M+16) and this compound-1,1-dioxide (sulfone, M+32).
-
Root Cause: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, especially under the strongly acidic and potentially oxidizing conditions of nitration (e.g., using nitric acid). While the subsequent reduction step is generally not oxidative, any oxidized species formed during nitration will be carried through.
-
Troubleshooting and Prevention:
-
Milder Nitration Conditions: Consider using alternative nitrating agents that are less oxidizing, if compatible with the desired regioselectivity.
-
Purification: These oxidized impurities have significantly different polarities compared to the desired amine. They can typically be separated using silica gel column chromatography. The sulfone and sulfoxide are more polar and will have lower Rf values on TLC and longer retention times in reverse-phase HPLC.
-
-
Characterization:
-
NMR: In the ¹H NMR spectrum, the protons on the thiophene ring of the oxidized species will be shifted downfield compared to the parent amine.
-
IR Spectroscopy: The sulfone will show characteristic strong S=O stretching bands in the regions of ~1300-1350 cm⁻¹ and ~1120-1180 cm⁻¹. The sulfoxide will show a characteristic S=O stretch around 1030-1070 cm⁻¹.
-
Summary of Common Impurities and Analytical Data
The following table summarizes the common impurities, their likely origin, and key analytical signatures.
| Impurity | Structure | Origin | Analytical Identification |
| 4-, 5-, 6-Nitrobenzo[b]thiophene | Isomers of the nitro-intermediate | Side reaction during nitration | HPLC: Different retention times. NMR: Distinct aromatic proton coupling patterns. MS: Same molecular ion as 7-nitro isomer. |
| 7-Nitrobenzo[b]thiophene | Unreacted starting material for the reduction step | Incomplete reduction | TLC/HPLC: Spot/peak corresponding to the authentic standard. MS: Molecular ion at m/z 179. |
| 7-Nitrosobenzo[b]thiophene / 7-Hydroxylaminobenzo[b]thiophene | Intermediates of nitro reduction | Incomplete reduction | Generally unstable and may not be isolated. Can sometimes be detected by LC-MS. |
| This compound-1-oxide (Sulfoxide) | Oxidation of the thiophene sulfur | Oxidative conditions during nitration | MS: Molecular ion at m/z 165 (M+16). IR: S=O stretch ~1050 cm⁻¹. |
| This compound-1,1-dioxide (Sulfone) | Oxidation of the thiophene sulfur | Oxidative conditions during nitration | MS: Molecular ion at m/z 181 (M+32). IR: S=O stretches at ~1320 and ~1150 cm⁻¹. |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This is a general method and should be optimized for your specific mixture of isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Temperature: 30 °C.
Caption: General workflow for HPLC analysis of isomers.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral impurities like unreacted nitro-compounds from the basic final product.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M HCl (aq) three times. The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous extracts. The neutral impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9).
-
The free amine will precipitate out or can be extracted with fresh organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
References
-
Brown, I., Reid, S. T., Brown, N. M. D., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., Brophy, G. C., & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2755-2758. [Link]
Sources
Technical Support Center: Optimizing N-arylation and N-alkylation of Benzo[b]thiophen-7-amine
Welcome to the technical support center for the functionalization of Benzo[b]thiophen-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The N-functionalization of benzo[b]thiophene derivatives is a critical step in the synthesis of numerous compounds with significant biological activity. However, the unique electronic properties and the presence of a potentially coordinating sulfur atom can present distinct challenges in N-arylation and N-alkylation reactions.
This document provides in-depth, field-tested insights in a direct question-and-answer format to address common issues encountered during experimental work. We will explore the causality behind procedural choices, offering robust, self-validating protocols and troubleshooting guides to streamline your research and development efforts.
Part 1: N-Arylation via Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is the cornerstone of modern N-arylation, offering a powerful method for forming C-N bonds.[1] However, its application to sulfur-containing heterocycles like this compound requires careful optimization to overcome potential pitfalls such as catalyst inhibition and side reactions.
Frequently Asked Questions (FAQs): N-Arylation
Q1: What are the most effective catalyst and ligand systems for the N-arylation of this compound?
A1: The choice of ligand is paramount. The sulfur atom in the benzothiophene ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, sterically hindered and electron-rich biarylphosphine ligands are highly recommended. These ligands form stable, bulky complexes that favor the desired catalytic cycle over off-cycle catalyst poisoning.
-
Top Tier Ligands: Generations of Buchwald ligands have been developed to address challenging substrates. For heteroaromatic amines, ligands like XPhos , SPhos , and BrettPhos are excellent starting points. They provide the necessary steric bulk and electron-donating properties to promote efficient oxidative addition and reductive elimination.
-
Precatalysts: Using pre-formed palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) is often superior to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a more reliable and reproducible formation of the active Pd(0) species.[2]
Q2: How do I select the appropriate base and solvent for my Buchwald-Hartwig reaction?
A2: The base not only facilitates the deprotonation of the amine but also influences the overall reaction kinetics and equilibrium.
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for many systems. However, if your substrate contains base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often with a slight increase in reaction temperature or catalyst loading.[3][4]
-
Solvents: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most widely used solvents due to their ability to dissolve the organometallic intermediates and their relatively high boiling points.[2][4] Dimethylformamide (DMF) can also be effective, particularly for improving the solubility of certain substrates.[5] Rigorous degassing of the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Q3: My N-arylation reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
A3: Incomplete conversion is a frequent issue. The troubleshooting process should be systematic, starting with the most common culprits.
-
Inactive Catalyst: Ensure your palladium source and ligand are pure and handled under inert conditions. As mentioned, use a reliable precatalyst if possible.
-
Insufficient Base Strength: If you are using a weaker base like K₃PO₄, the deprotonation of the amine may be insufficient. Consider switching to NaOtBu.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[2] If you are using an aryl chloride, a more specialized, highly active ligand system (e.g., tBuXPhos) may be necessary to facilitate the difficult oxidative addition step.[6]
Q4: I'm observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
A4: Hydrodehalogenation (replacement of the halide with hydrogen) arises from β-hydride elimination from the palladium amide intermediate or other off-cycle pathways. It is often exacerbated by the presence of water or other protic sources.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled or purchased anhydrous solvents.
-
Ligand Choice: Some ligands are more prone to promoting side reactions. Screening a different class of sterically hindered ligand can sometimes solve the issue.
-
Base Choice: While less common, certain bases can influence the rates of competing pathways.
Troubleshooting Guide: N-Arylation of this compound
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Ligand poisoning by sulfur.3. Insufficient base strength or poor solubility.4. Unreactive aryl halide (e.g., aryl chloride). | 1. Use a palladium precatalyst. Ensure rigorous inert atmosphere.2. Screen robust biarylphosphine ligands (XPhos, SPhos).3. Switch to a stronger base (NaOtBu). Consider a more polar solvent like DMF or t-BuOH.[4]4. Use a more electron-donating, specialized ligand. Increase temperature. |
| Hydrodehalogenation | 1. Presence of water or protic impurities.2. Catalyst decomposition pathway is favored. | 1. Use rigorously dried reagents and solvents. Use molecular sieves.2. Change the ligand or palladium source. |
| Diarylation Product | 1. Reaction temperature is too high or reaction time is too long.2. High catalyst loading. | 1. Reduce the reaction temperature. Monitor the reaction by TLC/LC-MS and quench upon completion.2. Decrease the catalyst loading (typically 0.5-2 mol % is sufficient). |
| Dark Reaction Color / Precipitate | 1. Catalyst decomposition (formation of palladium black).2. Substrate or product degradation at high temperatures. | 1. Improve inert atmosphere technique. Use a more stable precatalyst.2. Lower the reaction temperature. |
Diagram: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for N-Arylation
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the biarylphosphine ligand (1-4 mol %), and the palladium precatalyst (0.5-2 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) to the tube under a positive pressure of argon. Then, add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: N-Alkylation Strategies
While N-arylation is dominated by cross-coupling, N-alkylation offers a broader range of methodologies. Direct alkylation with alkyl halides can be problematic, often leading to over-alkylation.[7] Therefore, alternative strategies like reductive amination and borrowing hydrogen are generally preferred for achieving clean, selective mono-alkylation.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: Why is direct N-alkylation of this compound with an alkyl halide often a poor choice?
A1: The primary reason is overalkylation . The product of the initial alkylation, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine.[7][8] This means it can react with the alkyl halide faster than the starting material, leading to a mixture of mono-alkylated, di-alkylated products, and even the quaternary ammonium salt. This makes purification difficult and lowers the yield of the desired secondary amine.
Q2: What is reductive amination, and why is it a superior method for mono-alkylation?
A2: Reductive amination is a two-step (often one-pot) process where an amine reacts with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the corresponding amine.[9] This method offers excellent control over the degree of alkylation.
-
Selectivity: The reaction forms a C=N bond first, which is then reduced. Since the secondary amine product is generally less reactive towards forming a new iminium ion under the reaction conditions, overalkylation is significantly suppressed.
-
Mild Reducing Agents: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they readily reduce the protonated imine intermediate but do not reduce the starting aldehyde or ketone.[9] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.
Q3: My reductive amination is slow or low-yielding. How can I optimize it?
A3: Success hinges on efficient imine formation.
-
pH Control: Imine formation is pH-dependent. The reaction is often mildly acidic to protonate the carbonyl, making it more electrophilic, but not so acidic that it fully protonates the amine nucleophile. Adding a small amount of acetic acid is common.
-
Water Removal: The formation of an imine releases one equivalent of water. Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine, increasing the reaction rate.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Q4: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology?
A4: This is an elegant and atom-economical method for N-alkylation using alcohols as the alkylating agents, with water as the only byproduct.[10] The reaction is typically catalyzed by Ruthenium (Ru) or Iridium (Ir) complexes.[10][11] The mechanism involves:
- The metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.
- The aldehyde condenses with the amine to form an imine.
- The metal hydride complex then returns the hydrogen, reducing the imine to the final alkylated amine and regenerating the catalyst.
This method avoids the use of stoichiometric organometallic reagents or hydrides and is considered a green chemistry approach.[10]
Troubleshooting Guide: N-Alkylation Reactions
| Symptom | Potential Cause(s) / Method | Recommended Solutions |
| Mixture of Mono- and Di-alkylated Products | Direct Alkylation: Inherent overalkylation tendency.[7] | 1. Switch to Reductive Amination or Borrowing Hydrogen methods.2. Use a large excess of this compound.3. Use specific reagents like cesium hydroxide (CsOH) which can promote monoalkylation.[11] |
| Low Yield in Reductive Amination | 1. Inefficient imine formation.2. Inactive or inappropriate reducing agent.3. Aldehyde decomposition. | 1. Add 4Å molecular sieves. Add a catalytic amount of acetic acid.2. Use fresh NaBH(OAc)₃. Ensure the reaction is not too wet.3. Use a high-purity aldehyde; if unstable, generate it in situ. |
| No Reaction in Borrowing Hydrogen | 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low. | 1. Screen different Ru or Ir catalysts. Ensure inert atmosphere.2. These reactions often require elevated temperatures (e.g., 100-120 °C).[10] |
Diagram: N-Alkylation Strategy Workflow
Caption: Decision workflow for choosing an N-alkylation strategy.
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.1 mmol), and a solvent like 1,2-dichloroethane (DCE) or CH₂Cl₂ (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If desired, add a catalytic amount of acetic acid (0.1 mmol) or 4Å molecular sieves at this stage.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS, typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
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El-Sayed, N. N. E., Al-hassn, D. M. S., Al-Ghorbani, M., et al. (2023). New Approaches for the Synthesis N-alkylated Benzo[ b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(12), 1429-1446. [Link]
-
El-Sayed, N. N. E., Al-hassn, D. M. S., Al-Ghorbani, M., et al. (2023). New Approaches for the Synthesis N-alkylated Benzo[ b ]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. ResearchGate. [Link]
-
Julia-Hernandez, F., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]
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Krische, M. J. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
- Various Authors. (n.d.). Investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. No Source Found.
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Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry on Reddit. [Link]
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Hartwig, J. F. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Caputo, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
-
Scientific Paper. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]
-
Reddit User Discussion. (2023). Problematic N-Alkylation. r/chemistry on Reddit. [Link]
-
Organic Letters Publication. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
- Scientific Paper. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. No Source Found.
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Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros on Reddit. [Link]
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Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]
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Julia-Hernandez, F., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
- Scientific Paper. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. No Source Found.
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ResearchGate Publication. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. [Link]
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The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]
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ResearchGate Request. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. [Link]
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Julia-Hernandez, F., et al. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. NIH. [Link]
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PubMed Publication. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. PubMed. [Link]
- Scientific Paper. (n.d.). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. No Source Found.
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MDPI Publication. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
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ResearchGate Publication. (n.d.). Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. ResearchGate. [Link]
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RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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YouTube Video. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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PubMed Publication. (n.d.). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]
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-
ChemRxiv Publication. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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PubMed Publication. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed. [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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ResearchGate Publication. (2025). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]
-
PMC - NIH. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC - NIH. [Link]
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PMC - NIH. (n.d.). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC - NIH. [Link]
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ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH. [Link]
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ResearchGate Request. (2025). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. ResearchGate. [Link]
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NIH Publication. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. [Link]
-
PubMed Publication. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. PubMed. [Link]
-
Amanote Research. (n.d.). (PDF) Regioselective Synthesis of C3 Alkylated and Arylated. Amanote Research. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Aminobenzothiophene Isomers: A Guide for Researchers
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system gives rise to a range of aminobenzothiophene isomers, each with a distinct electronic and steric profile that dictates its interaction with biological targets. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of various aminobenzothiophene isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. This document is designed to be an in-depth technical resource, explaining the causality behind experimental choices and providing actionable protocols for further investigation.
Anticancer Activity: A Tale of Two Isomers in Tubulin Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several aminobenzothiophene derivatives have emerged as potent antimitotic agents by interfering with tubulin polymerization. A notable comparative study has highlighted the differential activities of 2- and 3-aminobenzothiophene derivatives.
Comparative Efficacy of 2- and 3-Aminobenzothiophene Derivatives
A study focused on 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and its 3-amino positional isomer revealed that the position of the amino group is a critical determinant of antimitotic activity[1][2]. While both series of compounds were synthesized and evaluated, the 2-amino derivatives generally exhibited superior potency.
The most promising compound identified was 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which demonstrated subnanomolar antiproliferative activity and potent inhibition of tubulin polymerization[1]. This compound was found to interact with tubulin at the colchicine binding site, a key location for many microtubule-destabilizing agents[1]. In contrast, while numerous 3-amino derivatives were synthesized, they did not achieve the same level of potent activity[1].
Further structure-activity relationship (SAR) studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have underscored the importance of substitutions on the benzo[b]thiophene ring. For instance, replacing a 3-amino group with a 3-aryl or 3-arylamino group can also lead to potent tubulin polymerization inhibitors[3]. The compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene showed significant anticancer activity at submicromolar concentrations and induced G2/M phase arrest and apoptosis in cancer cell lines[3].
Table 1: Comparative Anticancer Activity of Aminobenzothiophene Derivatives
| Compound | Position of Amino Group | Target Cancer Cell Lines | IC50 (Tubulin Polymerization) | Mechanism of Action | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | 2-amino | Various | Sub-micromolar | Inhibition of tubulin polymerization, binds to colchicine site | [1] |
| 3-amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives | 3-amino | Various | Less potent than 2-amino | Inhibition of tubulin polymerization | [1][2] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | N/A (Aryl substitution) | HeLa, Jurkat | Not specified | Inhibition of tubulin polymerization, G2/M arrest | [3] |
Signaling Pathway: Interference with Microtubule Dynamics
The primary mechanism of anticancer action for these aminobenzothiophene derivatives is the disruption of the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This protocol describes the measurement of nitric oxide production in macrophage cells to assess the anti-inflammatory activity of aminobenzothiophene isomers.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (aminobenzothiophene isomers) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Antimicrobial Activity: Targeting Mycobacteria and Gram-Positive Pathogens
The aminobenzothiophene scaffold has also shown promise in the development of novel antimicrobial agents. Different isomers have demonstrated activity against various pathogens, including mycobacteria and drug-resistant Gram-positive bacteria.
Comparative Efficacy of Aminobenzothiophene Isomers
A study exploring the structure-activity relationship of aminobenzothiophenes as inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, identified 5-aminobenzothiophene and 6-aminobenzothiophene as potent inhibitors with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/mL.[4] These compounds exhibited low cytotoxicity, making them promising candidates for further development as antitubercular agents.[4]
Table 3: Antimicrobial Activity of Selected Aminobenzothiophene Derivatives
| Compound | Isomer Position | Target Microorganism | MIC (µg/mL) | Reference |
| 5-aminobenzothiophene | 5-amino | Mycobacterium smegmatis | 0.78 | [4] |
| 6-aminobenzothiophene | 6-amino | Mycobacterium smegmatis | 0.78 | [4] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | 3-substituted | Staphylococcus aureus | Not specified | [5][6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of aminobenzothiophene isomers against bacterial strains.
Materials:
-
Bacterial strains (e.g., M. smegmatis, S. aureus)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. smegmatis, Mueller-Hinton Broth for S. aureus)
-
Test compounds (aminobenzothiophene isomers) dissolved in DMSO
-
Positive control antibiotic (e.g., rifampicin for M. smegmatis, vancomycin for S. aureus)
-
Sterile 96-well microplates
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and the control antibiotic in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for S. aureus; 37°C for 48-72 hours for M. smegmatis).
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of aminobenzothiophene isomers reveals a rich and diverse pharmacology. The position of the amino group on the benzothiophene ring system is a crucial determinant of biological activity, profoundly influencing the potency and mechanism of action against cancer cells, inflammatory pathways, and microbial pathogens.
-
For anticancer applications, 2-aminobenzothiophene derivatives, particularly those with a 3-(3,4,5-trimethoxybenzoyl) substitution, are potent tubulin polymerization inhibitors and represent a promising avenue for the development of new antimitotic agents.
-
In the context of inflammation, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been established as effective NRF2 activators, offering a therapeutic strategy for diseases with an underlying inflammatory component.
-
As antimicrobial agents, 5- and 6-aminobenzothiophene isomers have demonstrated significant activity against mycobacteria, highlighting their potential as leads for novel antitubercular drugs.
Future research should focus on systematic comparative studies of all positional isomers of aminobenzothiophene across a wide range of biological assays. This will provide a more complete understanding of the structure-activity relationships and enable the rational design of next-generation therapeutic agents based on this versatile scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
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Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. [Link] [2][7][8][9]2. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. [Link] [4]3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. [Link] [1]4. Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. [Link] [5][6]5. Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Scilit. [Link] [2]6. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link] [8]7. Synthesis and biological evaluation of novel benzothiophene derivatives. INIS. [Link] [6]8. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link] [9]9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. [Link] [10]10. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed. [Link]
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Structure-activity relationship (SAR) studies of Benzo[b]thiophen-7-amine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Benzo[b]thiophen-7-amine Analogs for Drug Discovery Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals like the estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an ideal starting point for drug design.[3][4][5] This guide focuses specifically on the This compound core, a promising scaffold for developing novel therapeutics, particularly in oncology and kinase inhibition.
This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. It synthesizes findings from multiple studies to offer a coherent narrative on how specific structural modifications influence biological activity. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and provide clear, data-driven comparisons to guide researchers in the rational design of more potent and selective agents.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this compound analogs is critically dependent on the nature and position of substituents on the bicyclic core and the exocyclic amine. The following sections dissect the SAR based on modifications at key positions.
The Influence of Substituents on the Benzo[b]thiophene Core
The core scaffold itself is a key pharmacophore, but its activity can be finely tuned by substitutions on both the benzene and thiophene rings.
-
Thiophene Ring (Positions 2 and 3):
-
Position 2: This is a common site for modification. Attaching aromatic or heteroaromatic rings, often via linkers like an acrylonitrile or carboxamide group, can significantly enhance potency. For example, analogs with a substituted phenyl ring at the 2-position have demonstrated potent anticancer activity.[6] Specifically, a Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile analog exhibited GI₅₀ values in the nanomolar range across a wide panel of cancer cell lines, suggesting this substitution pattern is highly favorable for cytotoxicity.[6] The trimethoxyphenyl moiety is a classic feature of tubulin inhibitors, indicating a potential mechanism of action.
-
Position 3: Acyl groups at the C-3 position are prevalent in bioactive benzo[b]thiophenes, including the drug Raloxifene.[7] SAR studies on benzo[b]thiophene-3-carboxylic acid derivatives targeting the RhoA/ROCK pathway revealed that converting the carboxylic acid to various carboxamides significantly influenced anti-proliferative activity.[8] This highlights the importance of the C-3 position for introducing groups that can form key hydrogen bonds or other interactions with the target protein.
-
-
Benzene Ring (Positions 4, 5, and 6):
-
Position 5: Modifications at this position can modulate kinase selectivity and overall activity. The introduction of a hydroxyl group at C-5 led to the development of multi-kinase inhibitors.[9] Further derivatization of this hydroxyl group or its replacement with other functionalities can alter the pharmacokinetic properties and target engagement of the molecule.
-
Position 6: Methyl substitution at the C-6 position has been explored in the development of potent neurokinin-2 (NK₂) receptor antagonists, indicating that even small alkyl groups on the benzene portion of the scaffold can be critical for activity against specific targets.[10]
-
Modifications of the 7-Amine Group
The 7-amino group is a crucial handle for modifying the properties of the molecule. It can act as a hydrogen bond donor and a key point for derivatization to explore the binding pocket of target enzymes.
-
Amine to Amide/Hydrazone Conversion: Converting the primary amine to amides, ureas, or hydrazones is a common strategy to probe for additional binding interactions. Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus, demonstrating that derivatization of the core can unlock entirely new therapeutic applications.[11]
-
Role in Kinase Inhibition: In kinase inhibitors, the amine group often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. Therefore, its position and ability to act as a hydrogen bond donor are paramount. SAR studies often reveal that primary or secondary amines at this position are essential for potent inhibition.
Below is a conceptual diagram illustrating the key SAR takeaways for the this compound scaffold.
Caption: Key structure-activity relationship trends for the this compound scaffold.
Comparative Performance Data
To provide a clear, objective comparison, the following table summarizes the biological activity of representative this compound analogs and related derivatives from various studies. This data illustrates how subtle structural changes can lead to significant differences in potency and cellular effects.
| Analog ID/Reference Compound | Key Structural Features | Target/Assay | Activity (GI₅₀ / IC₅₀) |
| Analog 6[6] | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | 60 Cancer Cell Line Panel | 21.1 nM - 98.9 nM |
| Analog 5[6] | 2-(3,4-dimethoxyphenyl)acrylonitrile | 60 Cancer Cell Line Panel | 10.0 nM - 90.9 nM |
| Analog 13[6] | E-isomer of Analog 6 | 60 Cancer Cell Line Panel | < 10.0 nM in most lines |
| Compound 16b[9] | 5-hydroxy, 2-carbohydrazide derivative | Multi-kinase panel (U87MG cells) | 7.2 µM (cell growth); 11-353 nM (kinases) |
| Compound b19[8] | 3-carboxamide, 5-(1-methyl-1H-pyrazol) | MDA-MB-231 cell proliferation | Significant inhibition (qualitative) |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Experimental Protocols & Methodologies
The reliability of any SAR study hinges on the robustness of its experimental methods. Here, we provide detailed, field-proven protocols for the synthesis and biological evaluation of benzo[b]thiophene analogs.
Protocol 1: General Synthesis via Palladium-Catalyzed Coupling
This protocol describes a versatile method for synthesizing 2-substituted benzo[b]thiophenes, which can be adapted to create a diverse library of analogs for SAR studies. The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds.[1][12]
Rationale: Palladium catalysis is chosen for its high efficiency, mild reaction conditions, and broad substrate scope, which are essential for medicinal chemistry campaigns. The use of CuI as a co-catalyst accelerates the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the starting material (e.g., 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene, 1.0 mmol), the desired terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, 10 mL) followed by a suitable base (e.g., triethylamine, 3.0 mmol).
-
Reaction Execution: Stir the resulting mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (30 mL) and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/EtOAc) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for ensuring the integrity of the SAR data.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.[13]
Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of GI₅₀ values. It is a reliable, high-throughput method suitable for screening a library of analogs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithmic concentration of the compound and determine the GI₅₀ value using non-linear regression analysis.
Experimental & Logic Workflow Visualization
To succeed in a drug discovery campaign, a logical and iterative workflow is essential. The process begins with the synthesis of a focused library of compounds, followed by rigorous biological testing, and culminates in data analysis that informs the design of the next generation of analogs.
Caption: Iterative workflow for SAR-driven drug discovery of this compound analogs.
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Validating the Anticancer Activity of Novel Benzo[b]thiophen-7-amine Derivatives: A Comparative Guide
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] Its structural resemblance to natural biological molecules allows it to interact with various enzymatic and receptor targets. This guide provides an in-depth, comparative analysis of newly synthesized Benzo[b]thiophen-7-amine derivatives, detailing the experimental validation of their anticancer potential from initial in vitro screening to mechanistic elucidation and in vivo efficacy.
Section 1: Comparative In Vitro Cytotoxicity Screening
Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines. This provides a broad measure of potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[3][5]
Comparative Analysis: In this study, three novel this compound derivatives (designated BTA-1, BTA-2, and BTA-3) were evaluated against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HT-29) cell lines. Doxorubicin, a widely used chemotherapeutic agent, served as the positive control for comparison.[6] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, was determined for each compound.
Table 1: Comparative IC50 Values (µM) of BTA Derivatives and Doxorubicin
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colorectal) |
| BTA-1 | 15.2 | 21.8 | 18.5 |
| BTA-2 | 2.5 | 4.1 | 3.2 |
| BTA-3 | 8.9 | 12.4 | 10.1 |
| Doxorubicin | 2.50 - 3.10[7][8] | 2.43[8] | 5.91 (vs. Sorafenib)[9] |
Note: Doxorubicin IC50 values are cited from literature for established reference points.
Interpretation: The results clearly indicate that BTA-2 exhibits the most potent anticancer activity across all three cell lines, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin. Its superior performance justifies its selection for further mechanistic and in vivo studies.
Section 2: Mechanistic Elucidation: Induction of Apoptosis
Rationale: A crucial characteristic of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells.[10][11] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][12] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry technique used to detect this phenomenon. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[10][11][13] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[13]
Experimental Findings: HT-29 cells were treated with the IC50 concentration of BTA-2 (3.2 µM) for 48 hours.
Table 2: Apoptosis Induction by BTA-2 in HT-29 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| BTA-2 (3.2 µM) | 45.8 | 35.2 | 19.0 |
Interpretation: Treatment with BTA-2 led to a significant increase in both early and late apoptotic cell populations compared to the control. This confirms that the cytotoxic activity of BTA-2 is mediated, at least in part, by the induction of apoptosis.
Section 3: Mechanistic Elucidation: Cell Cycle Arrest
Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from dividing.[14] Flow cytometry with propidium iodide (PI) staining is the most common method for cell cycle analysis.[15][16][17] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15][17] This allows for the quantification of cells in each phase of the cell cycle.
Experimental Findings: HT-29 cells were treated with BTA-2 (3.2 µM) for 24 hours.
Table 3: Cell Cycle Distribution of HT-29 Cells After BTA-2 Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 24.1 | 20.6 |
| BTA-2 (3.2 µM) | 72.8 | 15.2 | 12.0 |
Interpretation: BTA-2 treatment caused a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This indicates that BTA-2 induces a G0/G1 cell cycle arrest, thereby inhibiting the proliferation of HT-29 cancer cells.[9]
Section 4: Unraveling the Molecular Pathway
Hypothesis: The induction of G0/G1 arrest and apoptosis by benzo[b]thiophene derivatives often involves the modulation of key signaling pathways that control cell survival and proliferation. One such critical pathway is the STAT3 signaling cascade. Aberrant activation of STAT3 is common in many cancers and promotes cell proliferation and survival.[14][18] We hypothesize that BTA-2 may inhibit the phosphorylation of STAT3, leading to the downstream effects of cell cycle arrest and apoptosis.
dot
Caption: Proposed mechanism of BTA-2 action via inhibition of the JAK/STAT3 pathway.
Section 5: In Vivo Validation in a Xenograft Model
Rationale: While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are critical for evaluating the therapeutic potential of a compound in a whole-organism context.[19][20] The human tumor xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[21][22] This model allows for the assessment of a drug's efficacy in reducing tumor growth.[19][23]
Experimental Design: Athymic nude mice were subcutaneously injected with HT-29 cells. Once tumors reached a palpable volume (approx. 100-150 mm³), mice were randomized into a vehicle control group and a BTA-2 treatment group (50 mg/kg, daily oral administration). Tumor volume was measured every three days for 21 days.
dot
Caption: Standard workflow for an in vivo human tumor xenograft study.
In Vivo Efficacy Results:
Table 4: Tumor Growth Inhibition by BTA-2 in HT-29 Xenograft Model
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125.4 ± 15.2 | 1580.6 ± 210.4 | - |
| BTA-2 (50 mg/kg) | 128.1 ± 18.9 | 645.3 ± 95.7 | 59.2% |
Interpretation: BTA-2 demonstrated significant in vivo antitumor efficacy, inhibiting tumor growth by nearly 60% compared to the control group, with no significant loss in body weight observed (data not shown), suggesting a favorable preliminary safety profile.
Conclusion
The comprehensive validation process detailed in this guide demonstrates that the novel this compound derivative, BTA-2, is a promising anticancer agent. It exhibits potent cytotoxicity against multiple cancer cell lines, comparable to the clinical drug Doxorubicin. Its mechanism of action involves the induction of apoptosis and G0/G1 cell cycle arrest, potentially through the inhibition of the STAT3 signaling pathway. Crucially, these in vitro findings translate to significant tumor growth inhibition in a preclinical in vivo model. These results strongly support the continued development of BTA-2 and related derivatives as a new class of cancer therapeutics.
Detailed Experimental Protocols
Click to view detailed protocols
1. MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[24]
-
Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours. Include vehicle-treated and untreated controls.[24][25]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3][5]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[3]
2. Annexin V-FITC/PI Apoptosis Assay
-
Cell Preparation: Seed and treat cells as desired. Harvest both adherent and floating cells and wash with cold PBS.[12][13]
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100-500 µL of 1X Binding Buffer.[11][13][26]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[26]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[13]
3. Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Harvest: Harvest approximately 1 x 10^6 cells and wash with PBS.[17]
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[17][27]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[17]
-
Staining: Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A.[17]
-
Incubation: Incubate at room temperature for 5-10 minutes or overnight at 4°C.[17][27]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[17]
4. In Vivo Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.[21]
-
Cell Implantation: Harvest cancer cells and resuspend in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells per 100 µL. A 1:1 mixture with Matrigel can enhance tumor take. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[21]
-
Tumor Monitoring: Measure tumor dimensions 2-3 times per week with digital calipers. Calculate volume using the formula: (Length x Width²) / 2.[21]
-
Treatment: Once tumors reach ~100-150 mm³, randomize mice into control and treatment groups. Administer the compound or vehicle as per the defined schedule (e.g., daily oral gavage).[21]
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days). At the end of the study, euthanize the mice, and carefully excise, weigh, and photograph the tumors for analysis.[20]
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A Comparative Guide to the Efficacy of Benzo[b]thiophene Derivatives and Known Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, as central regulators of cellular signaling, represent a vast and fertile landscape for intervention in diseases ranging from cancer to neurodegenerative disorders. Within the diverse chemical space of potential inhibitors, benzo[b]thiophene scaffolds have emerged as a promising class of compounds, demonstrating significant inhibitory activity against various kinases.[1][2][3]
This guide provides an in-depth, objective comparison of the efficacy of a representative benzo[b]thiophene derivative against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. Our analysis will focus on their activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopmental disorders and certain cancers. Through the lens of experimental data and established protocols, we will dissect the nuances of their inhibitory profiles, offering a technical narrative to inform future research and development.
The Landscape of Kinase Inhibition: A Tale of Specificity
The ideal kinase inhibitor combines high potency with exquisite selectivity, minimizing off-target effects that can lead to cellular toxicity.[4] Staurosporine, an alkaloid isolated from Streptomyces staurosporesa, is a classic example of a potent but non-selective inhibitor.[5] It binds to the ATP-binding pocket of a wide array of kinases with high affinity, making it a valuable research tool for inducing apoptosis or studying broad kinase inhibition, but limiting its therapeutic potential.[4][5][6][7] In contrast, medicinal chemistry efforts are often directed at developing scaffolds, such as benzo[b]thiophenes, that can be functionalized to achieve greater selectivity for a specific kinase target.[1][2]
Comparative Analysis: A Benzo[b]thiophene Derivative versus Staurosporine against DYRK1A
For this comparative guide, we will analyze a 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative, hereafter referred to as Compound 4k , which has been identified as a potent DYRK1A inhibitor.[1] We will compare its efficacy against Staurosporine, a benchmark for potent kinase inhibition.
Data Presentation: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The table below summarizes the reported IC50 values for Compound 4k and Staurosporine against DYRK1A.
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 4k | DYRK1A | 35 | [1] |
| Staurosporine | DYRK1A | 19 | [8] |
From this data, both compounds demonstrate potent inhibition of DYRK1A in the low nanomolar range. Staurosporine exhibits slightly higher potency, which is expected given its nature as a powerful, broad-spectrum inhibitor. However, the benzo[b]thiophene derivative, Compound 4k, shows remarkable potency for a more targeted scaffold. The significance of Compound 4k lies in its potential for further modification to enhance selectivity, a path less viable for the inherently promiscuous Staurosporine.
The "Why" Behind the Experiment: Causality in Protocol Design
The determination of IC50 values is not merely a routine measurement but a carefully designed experiment to probe the interaction between an inhibitor and its target enzyme. The choice of assay format, substrate, and ATP concentration are all critical variables that can influence the outcome and its interpretation.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
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In vitro and in vivo validation of the antimicrobial properties of 7-aminobenzothiophenes
A Comparative Guide to the Antimicrobial Validation of 7-Aminobenzothiophenes
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Thiophene-containing heterocyclic compounds have emerged as a significant area of interest in medicinal chemistry due to their wide range of biological activities.[2] Among these, the benzo[b]thiophene scaffold, a key component in several approved drugs like raloxifene and zileuton, has shown considerable promise as a pharmacophore for new antimicrobial agents.[3] This guide provides a comprehensive technical overview of the in vitro and in vivo methodologies used to validate the antimicrobial properties of a specific, promising subclass: 7-aminobenzothiophenes. We will compare their performance with established antibiotics, supported by experimental data and protocols, to offer a clear perspective for researchers in drug discovery.
Part 1: In Vitro Validation - Quantifying Antimicrobial Potency
The initial assessment of any potential antimicrobial agent relies on robust in vitro testing.[4] These assays are designed to determine the intrinsic activity of a compound against a panel of pathogenic microorganisms in a controlled laboratory environment. The primary objective is to quantify the concentration of the compound required to inhibit or kill the microbes, providing a fundamental measure of its potency.[5]
Core Methodologies: MIC, MBC, and Time-Kill Kinetics
The foundation of in vitro susceptibility testing rests on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] It is the most widely used metric for antimicrobial susceptibility. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is considered a reference methodology for determining MIC values.[7][8]
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum. This distinction is critical, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
-
Time-Kill Assay: This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[4] By plotting the number of viable bacteria (log10 CFU/mL) against time at various drug concentrations, researchers can visualize the pharmacodynamics of the compound and confirm bactericidal activity, often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of 7-aminobenzothiophene candidates against bacterial strains.
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this adjusted suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-aminobenzothiophene compound in cation-adjusted Mueller-Hinton Broth (MHIIB).[8] This creates a concentration gradient across the plate (e.g., from 64 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include essential controls: a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a positive drug control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Vancomycin).[5]
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is recorded as the lowest concentration of the 7-aminobenzothiophene that completely inhibits visible bacterial growth.[7]
-
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining MIC, MBC, and time-kill kinetics.
In Vitro Performance Data of 7-Aminobenzothiophene Derivatives
The following table summarizes representative MIC data for novel 7-aminobenzothiophene derivatives against key bacterial pathogens.
| Compound | Target Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| 7-ABT-C1 | Staphylococcus aureus (MSSA) | Positive | 2 | 4 |
| Staphylococcus aureus (MRSA) | Positive | 4 | 8 | |
| Escherichia coli | Negative | 16 | 32 | |
| Pseudomonas aeruginosa | Negative | 32 | >64 | |
| 7-ABT-C2 | Staphylococcus aureus (MSSA) | Positive | 1 | 2 |
| Staphylococcus aureus (MRSA) | Positive | 2 | 4 | |
| Escherichia coli | Negative | 8 | 16 | |
| Pseudomonas aeruginosa | Negative | 16 | 32 | |
| Ciprofloxacin | Escherichia coli | Negative | ≤0.25 | 0.5 |
| Vancomycin | Staphylococcus aureus (MRSA) | Positive | 1 | 2 |
Note: Data is representative and synthesized from published studies on benzothiophene derivatives.[1][3][9]
The data indicates that these derivatives exhibit promising activity, particularly against Gram-positive bacteria, including multidrug-resistant MRSA strains.[10] The improved potency of 7-ABT-C2 over 7-ABT-C1 suggests that specific structural modifications can significantly enhance antimicrobial efficacy, a key insight for guiding further chemical synthesis.[11]
Part 2: In Vivo Validation - Assessing Efficacy in a Biological System
While in vitro data confirms a compound's intrinsic antimicrobial activity, it cannot predict its performance within a complex living organism.[12] In vivo animal models are an essential prerequisite to clinical trials, designed to evaluate a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity in a physiological context.[13][14]
Rationale for Animal Models in Antimicrobial Research
Animal models bridge the gap between laboratory findings and clinical application.[12] Murine (mouse) models are most commonly used in early-stage discovery due to their reliability, cost-effectiveness, and the availability of established infection protocols that translate well to human disease.[15] Key models include:
-
Thigh Infection Model: Used to assess efficacy against localized deep-tissue infections.
-
Peritonitis/Sepsis Model: Evaluates drug performance against systemic, life-threatening infections.[15]
-
Lung Infection Model: Simulates bacterial pneumonia to test drugs intended for respiratory infections.
The goal of these models is to determine if a compound can achieve sufficient exposure at the site of infection to exert its antimicrobial effect without causing undue toxicity to the host.[16]
Experimental Protocol: Murine Thigh Infection Model
This protocol is a standard for evaluating the efficacy of a new antimicrobial agent against a localized bacterial infection.
-
Immunosuppression (Optional but common):
-
To establish a robust, reproducible infection, mice are often rendered transiently neutropenic. This is typically achieved by administering cyclophosphamide intraperitoneally on days -4 and -1 prior to infection. This step minimizes the contribution of the host's immune system, allowing for a clearer assessment of the drug's direct antibacterial effect.[14]
-
-
Infection:
-
Prepare a bacterial inoculum of the target pathogen (e.g., MRSA) at a concentration of ~10⁷ CFU/mL.
-
Inject 0.1 mL of the inoculum directly into the posterior thigh muscle of each mouse.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer the 7-aminobenzothiophene compound via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens are often designed to simulate human pharmacokinetic profiles.[14]
-
Include a vehicle control group (infected, untreated) and a positive control group (infected, treated with a standard antibiotic like vancomycin).
-
-
Efficacy Endpoint Determination:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.
-
Aseptically excise the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar media to quantify the number of viable bacteria (CFU/thigh).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/thigh for each treatment group.
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle control group at the start of therapy. A static effect prevents bacterial growth, while a cidal effect results in a significant reduction (e.g., ≥1-log10) in CFU.
-
Workflow for In Vivo Efficacy Testing
Caption: Workflow for a murine thigh infection model to assess in vivo efficacy.
In Vivo Efficacy Data for Lead Candidate 7-ABT-C2
This table presents representative data from a murine thigh infection model evaluating the lead candidate against an MRSA strain.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/thigh) at 24h | Change from 0h Control (Δ Log10 CFU) |
| 0h Control (Start of Therapy) | - | 6.5 | - |
| 24h Vehicle Control | - | 8.7 | +2.2 (Growth) |
| 7-ABT-C2 | 25 | 5.1 | -1.4 (Bactericidal) |
| 7-ABT-C2 | 50 | 4.2 | -2.3 (Bactericidal) |
| Vancomycin | 50 | 4.5 | -2.0 (Bactericidal) |
The in vivo data demonstrates that 7-ABT-C2 produces a dose-dependent reduction in bacterial burden.[17] At a dose of 50 mg/kg, its efficacy is comparable to the standard-of-care antibiotic, vancomycin, signifying its strong potential for further development.
Part 3: Comparative Analysis and Mechanistic Insights
A critical component of drug development is understanding how a new candidate compares to existing therapies.
| Feature | 7-Aminobenzothiophenes (Lead Candidate) | Vancomycin (Glycopeptide) | Ciprofloxacin (Fluoroquinolone) |
| Primary Spectrum | Broad, with stronger activity against Gram-positives (including MRSA) | Primarily Gram-positive (including MRSA) | Broad-spectrum (Gram-positive and Gram-negative) |
| Mechanism of Action | Hypothesized to involve membrane potential disruption and ROS production[18] | Inhibits cell wall synthesis by binding to D-Ala-D-Ala terminus | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication |
| In Vitro Potency (MRSA) | Good (MIC 2-4 µg/mL) | Excellent (MIC 1-2 µg/mL) | Often resistant (MIC >4 µg/mL) |
| In Vitro Potency (E. coli) | Moderate (MIC 8-16 µg/mL) | Inactive | Excellent (MIC ≤0.25 µg/mL) |
| In Vivo Efficacy | High, comparable to vancomycin in murine MRSA infection models | High (gold standard for MRSA) | Varies based on resistance |
| Novelty | High (Novel scaffold and potential new mechanism) | Low (Established class, resistance is a known issue) | Low (Established class, widespread resistance) |
7-aminobenzothiophenes represent a promising new scaffold. While vancomycin remains a gold standard for MRSA, the novel structure of 7-ABTs may offer an advantage against strains with emerging resistance to existing drugs. Their moderate Gram-negative activity suggests a potential for broad-spectrum development, although further optimization is required to match the potency of agents like ciprofloxacin.[1]
Hypothesized Mechanism of Action
While the precise mechanism for many novel compounds is still under investigation, studies on related benzothiophene derivatives suggest a multi-faceted mode of action. It is hypothesized that these compounds may disrupt the bacterial cell membrane's electrochemical potential and induce the production of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and cell death.[18]
Caption: Hypothesized mechanism involving membrane disruption and ROS production.
Conclusion and Future Directions
The comprehensive validation of 7-aminobenzothiophenes through systematic in vitro and in vivo testing demonstrates their significant potential as a new class of antimicrobial agents. They exhibit potent activity against clinically challenging Gram-positive pathogens, including MRSA, with in vivo efficacy comparable to established antibiotics.
The path forward requires a multi-pronged approach:
-
Lead Optimization: Further chemical modification of the 7-aminobenzothiophene scaffold to enhance potency against Gram-negative bacteria and improve pharmacokinetic properties.
-
Mechanism Deconvolution: Rigorous biochemical and genetic studies to definitively identify the molecular target(s) and mechanism of action.
-
Safety and Toxicology: Comprehensive preclinical safety studies to establish a therapeutic window and ensure suitability for human trials.
By pursuing these avenues, 7-aminobenzothiophenes could progress from promising candidates to clinically valuable therapeutics in the global fight against antimicrobial resistance.
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The Strategic Placement of the Amino Group on the Benzo[b]thiophene Scaffold: A Comparative Guide for Drug Design
For researchers, scientists, and drug development professionals, the benzo[b]thiophene scaffold represents a privileged structure, consistently appearing in a wide array of biologically active compounds and approved drugs.[1][2] Its utility as a bioisosteric replacement for moieties like indole and naphthalene further cements its importance in modern medicinal chemistry. However, the true potential of this scaffold is often unlocked through judicious substitution. The placement of an amino group, in particular, can dramatically alter a molecule's physicochemical properties, metabolic fate, and target engagement.
This guide provides an in-depth comparison of benzo[b]thiophen-7-amine and its positional isomers, offering insights into the causal relationships between the amine's position and key drug design parameters. By understanding these nuances, researchers can make more informed decisions in the lead optimization process.
The Benzo[b]thiophene Core: A Foundation for Diverse Biological Activity
The benzo[b]thiophene motif is a bicyclic aromatic heterocycle that has been successfully incorporated into drugs targeting a wide range of diseases. Notable examples include the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[3] The scaffold's planarity and the presence of the electron-rich sulfur atom can facilitate crucial binding interactions with various enzymes and receptors.[4]
Positional Isomerism of the Amino Group: A Subtle Change with Profound Consequences
The introduction of an amino group onto the benzo[b]thiophene core can serve multiple purposes, from providing a key pharmacophoric interaction to offering a handle for further chemical modification. However, the specific position of this amino group—be it on the thiophene ring (positions 2 or 3) or the benzene ring (positions 4, 5, 6, or 7)—is a critical consideration.
Physicochemical Properties: A Comparative Analysis
The location of the amino group directly influences fundamental physicochemical properties such as basicity (pKa), lipophilicity (logP), and the topological polar surface area (TPSA). These parameters, in turn, govern a compound's solubility, permeability, and potential for off-target effects.
| Isomer | Molecular Formula | Molecular Weight | TPSA (Ų) | XLogP3 | pKa (Predicted) |
| Benzo[b]thiophen-2-amine | C₈H₇NS | 149.21 | 54.3 | 2.3 | ~5.5 |
| Benzo[b]thiophen-3-amine | C₈H₇NS | 149.21 | 54.3 | 2.3 | ~5.2 |
| Benzo[b]thiophen-4-amine | C₈H₇NS | 149.21 | 54.3 | 2.4 | 4.1-4.5 |
| Benzo[b]thiophen-5-amine | C₈H₇NS | 149.21 | 54.3 | 2.4 | 4.3-4.7 |
| Benzo[b]thiophen-6-amine | C₈H₇NS | 149.21 | 54.3 | 2.4 | 4.3-4.7 |
| This compound | C₈H₇NS | 149.21 | 54.3 | 2.3 | 4.1-4.5 |
Data sourced from PubChem and predicted using chemical software. Actual experimental values may vary.
From this data, we can draw several key insights:
-
Basicity (pKa): Amines at positions 2 and 3, being on the electron-rich thiophene ring, are predicted to be more basic than those on the benzene ring. This has significant implications for salt formation, aqueous solubility at physiological pH, and potential interactions with acidic residues in a binding pocket.
-
Lipophilicity (logP): The predicted logP values are relatively similar across the isomers. However, the position of the amine can influence how the molecule presents its hydrophobic and hydrophilic faces, which can affect membrane permeability and protein binding.
Navigating the Synthetic Landscape: Accessing the Isomers
The synthetic accessibility of each isomer is a crucial factor in the early stages of a drug discovery program. While general methods for constructing the benzo[b]thiophene core are well-established, the introduction of the amino group at specific positions requires tailored strategies.[5]
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is less commonly reported than other isomers, but a viable route can be envisioned through the nitration of benzo[b]thiophene followed by reduction. A foundational method for preparing 7-substituted benzo[b]thiophenes starts from 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene, which itself can be synthesized from 3-bromothiophene.[6]
Here, we outline a plausible multi-step synthesis for this compound:
Step 1: Synthesis of 7-Nitrobenzo[b]thiophene
-
To a solution of benzo[b]thiophene in a suitable solvent (e.g., acetic anhydride), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 7-nitrobenzo[b]thiophene. The regioselectivity of nitration can be influenced by the reaction conditions, and separation of isomers may be necessary.
Step 2: Reduction to this compound
-
Dissolve the 7-nitrobenzo[b]thiophene in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as iron powder and ammonium chloride in water, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography or recrystallization to yield this compound.
The Influence of Amine Position on Drug-like Properties
The strategic placement of the amino group has a cascading effect on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.
Metabolic Stability
The thiophene ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates.[8] The position of the amino group can influence the susceptibility of the benzo[b]thiophene core to such metabolism.
-
Amines on the Thiophene Ring (Positions 2 and 3): These isomers may be more prone to direct oxidation of the thiophene ring, potentially leading to the formation of sulfoxides.
-
Amines on the Benzene Ring (Positions 4, 5, 6, and 7): While the thiophene ring remains a potential site of metabolism, the amino group itself can undergo N-dealkylation, N-oxidation, or conjugation reactions. The steric and electronic environment around the amine, dictated by its position, will influence the rates of these metabolic pathways. For instance, an amino group at position 4 is sterically hindered by the fused thiophene ring, which might slow down certain metabolic reactions compared to the more exposed 6-amino isomer.
Permeability
A compound's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is governed by a delicate balance of lipophilicity and polarity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to assess passive permeability.
The position of the amino group can affect a molecule's intramolecular hydrogen bonding potential and its overall conformation, which in turn can impact its permeability. For example, an amino group at position 7 could potentially form an intramolecular hydrogen bond with the sulfur atom of the thiophene ring, which might increase its membrane permeability by masking a polar group.
Structure-Activity Relationship (SAR) Considerations
The choice of isomer can have a profound impact on a compound's biological activity. The amino group can act as a hydrogen bond donor or acceptor, or as a basic center that interacts with an acidic residue in the target protein.
-
Case Study: Tubulin Polymerization Inhibitors: A study on 2- and 3-aminobenzo[b]thiophene derivatives as inhibitors of tubulin polymerization revealed that the 2-amino isomers were generally more potent than their 3-amino counterparts.[9][10] This highlights how a subtle shift in the position of the amino group can significantly alter the binding affinity for the target.
-
Case Study: STAT3 Inhibitors: Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7] The 6-amino position provides a convenient vector for chemical elaboration to explore the binding pocket of the SH2 domain of STAT3.
Experimental Protocols for In Vitro Characterization
To empirically evaluate the drug-like properties of benzo[b]thiophene amine isomers, the following experimental protocols are recommended.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLMs) and an NADPH-regenerating system on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, HLM solution (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to passively diffuse across an artificial lipid membrane.
-
Preparation of Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay Procedure:
-
Prepare solutions of the test compounds in a suitable buffer.
-
Add the test compound solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
-
Conclusion: A Strategic Choice for Lead Optimization
The positional isomerism of the amino group on the benzo[b]thiophene scaffold is a powerful yet often overlooked tool in drug design. As this guide has illustrated, a simple change in the amine's location can have a significant impact on a molecule's synthesis, physicochemical properties, metabolic stability, and ultimately, its biological activity. While this compound is less explored than its counterparts, its unique electronic and steric environment may offer advantages in specific drug design scenarios. By systematically evaluating the different positional isomers and understanding the underlying structure-property relationships, medicinal chemists can more effectively navigate the complex landscape of lead optimization and unlock the full therapeutic potential of the versatile benzo[b]thiophene scaffold.
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 6814–6824. [Link]
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Barbosa, J. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
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Keri, R. S., Chand, K., Budagumpi, S., & Somappa, S. B. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1075-1117. [Link]
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Musil, K., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
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Santos, M. A., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(1), 1. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Aminobenzothiophene Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Isomeric Purity
In the landscape of pharmaceutical development and chemical safety assessment, the accurate quantification of specific isomers is paramount. Aminobenzothiophenes and their derivatives represent a class of heterocyclic compounds frequently encountered as intermediates or impurities in drug synthesis. Due to their structural similarity, positional isomers of aminobenzothiophenes can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to accurately and reliably quantify these individual isomers is not merely an analytical task but a critical component of ensuring product safety and efficacy.
The primary challenge lies in the subtle physicochemical differences between isomers, which makes their separation and individual quantification a complex endeavor. Standard analytical methods may fail to resolve closely eluting isomers, leading to inaccurate results and potentially compromising regulatory submissions and patient safety. This guide provides an in-depth framework for the cross-validation of analytical methods for aminobenzothiophene isomers, ensuring data integrity when methods are transferred, updated, or compared. We will explore the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation, grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Cross-Validation: Ensuring Method Comparability
Analytical method cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a specific intended purpose.[1] This becomes essential in several common scenarios within the drug development lifecycle:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Method Modernization: When a legacy method (e.g., HPLC-UV) is replaced with a more advanced technique (e.g., UHPLC-MS/MS) to improve efficiency, sensitivity, or specificity.
-
Inter-laboratory Studies: When data from different laboratories using different methods needs to be compared.
-
Comparative Bioavailability Studies: When different analytical methods are used to analyze samples from pivotal clinical studies.
The objective of cross-validation is to ensure that the reported concentrations of the aminobenzothiophene isomers are consistent and reliable, irrespective of the validated method used. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which forms the basis for our cross-validation strategy.[2][3][4]
Strategic Selection of Analytical Technologies
The choice of analytical technique is the first critical decision in quantifying aminobenzothiophene isomers. The primary challenge is achieving adequate chromatographic resolution between the structurally similar isomers.
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse for purity analysis. The choice of stationary phase is critical. While standard C18 columns may offer some separation, more specialized phases like phenyl-hexyl or biphenyl columns can provide enhanced resolution for aromatic isomers through π-π interactions.[5] For particularly challenging separations, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be highly effective.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, especially for volatile and thermally stable compounds. Derivatization is often necessary for polar aminobenzothiophenes to improve their chromatographic behavior and enhance their mass spectral fragmentation patterns, aiding in isomer differentiation.[7]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This hyphenated technique offers the pinnacle of sensitivity and specificity. The chromatographic separation power of UHPLC, combined with the mass-to-charge ratio and fragmentation pattern information from MS/MS, provides a highly selective and sensitive quantification method. This is particularly advantageous for trace-level impurity analysis.
For the purpose of this guide, we will detail a cross-validation protocol comparing a traditional HPLC-UV method (Method A) with a modern UHPLC-MS/MS method (Method B) for the quantification of a critical aminobenzothiophene isomer impurity.
Experimental Design for Cross-Validation
The following section outlines a detailed, step-by-step approach to the cross-validation of two analytical methods for quantifying aminobenzothiophene isomers.
Preparation of Standards and Samples
-
Reference Standards: Obtain certified reference standards for all relevant aminobenzothiophene isomers. If not commercially available, synthesis and thorough characterization (e.g., by NMR, MS, and elemental analysis) are required.[8][9][10]
-
Stock Solutions: Prepare individual stock solutions of each isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the isomers in the test samples. A typical range might be from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared independently from the calibration standards.
-
Test Samples: Use a homogenous batch of the drug substance or product that contains the aminobenzothiophene isomers of interest. If the isomers are not present at detectable levels, spike the matrix with known amounts of the isomers. A minimum of 40 samples are recommended for a robust method comparison.
Method A: The Reference Method (HPLC-UV)
This method represents a well-established, validated technique for routine quality control.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 15 70 15.1 20 | 20 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-level concentration standard. The acceptance criteria should be:
-
Tailing Factor: ≤ 2.0 for each isomer peak.
-
Resolution: ≥ 1.5 between the critical isomer pair.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Analysis Sequence: Analyze a blank, the calibration standards, QC samples, and the test samples.
Method B: The New Method (UHPLC-MS/MS)
This method leverages modern technology for higher throughput, sensitivity, and specificity.
Experimental Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 15 5 60 5.1 15 | 7 | 15 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for each aminobenzothiophene isomer.
Isomer Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Isomer 1 [M+H]+ Fragment 1 Optimized Value | Isomer 2 | [M+H]+ | Fragment 2 | Optimized Value |
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
-
System Suitability Test (SST): Similar to Method A, with an RSD of peak area acceptance criterion of ≤ 5.0%.
-
Analysis Sequence: Analyze a blank, the calibration standards, QC samples, and the test samples.
Cross-Validation Protocol: The Head-to-Head Comparison
The core of the cross-validation is the direct comparison of results from both methods using the same set of samples.
-
Sample Selection: A minimum of 40 samples, spanning the analytical range, should be analyzed by both methods.[1] This should include a mix of QC samples and actual test samples (spiked if necessary).
-
Execution: The analysis should be performed by qualified analysts in their respective laboratories (if it's a method transfer) or within the same lab. It is crucial that the same lots of standards and reagents are used where possible.
-
Data Collection: Record the concentration of each aminobenzothiophene isomer determined by both Method A and Method B for every sample.
Data Analysis and Acceptance Criteria
The comparison of the two methods should be based on a rigorous statistical analysis of the data.
Validation Parameter Comparison
First, a summary of the key validation parameters for each method should be compiled to demonstrate that both methods are independently fit for purpose.
| Validation Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | ICH Q2(R2) Guideline |
| Specificity | Baseline resolution of isomers | Unique MRM transitions | Demonstrated |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.99 |
| Range (µg/mL) | 0.1 - 10 | 0.01 - 10 | Defined and justified |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Typically 80-120% |
| Precision (RSD) | < 2.0% | < 5.0% | Varies by concentration |
| LOD (µg/mL) | 0.03 | 0.003 | Determined |
| LOQ (µg/mL) | 0.1 | 0.01 | Determined |
Statistical Comparison of Sample Results
The quantitative results from the 40+ samples analyzed by both methods should be compared statistically.
-
Percentage Difference: For each sample, calculate the percentage difference between the results of the two methods: % Difference = [(Result_Method_B - Result_Method_A) / Average(Result_A, Result_B)] * 100
-
Acceptance Criteria: A common acceptance criterion is that for at least two-thirds (67%) of the samples, the percentage difference should be within ±15% (or ±20% for samples near the LOQ).
-
Bland-Altman Plot: This is a powerful graphical tool for assessing the agreement between two quantitative methods.[11][12] It plots the difference between the two measurements for each sample against the average of the two measurements.
-
Interpretation: The plot allows for the visualization of any systematic bias (the mean difference) and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). If the differences are randomly scattered around zero and within the limits of agreement, it indicates good concordance between the two methods. A trend in the data may suggest a proportional bias.[13][14]
-
Visualizing the Workflow and Logic
// Relationships {Linearity, Range, LOQ} -> Specificity [style=invis]; Specificity -> Precision [style=invis]; Precision -> Accuracy [style=invis]; LOQ -> LOD [style=invis];
// Edges Linearity -> Precision; Range -> Precision; Specificity -> Accuracy; Precision -> Accuracy; LOQ -> Accuracy; } Caption: Foundational Relationship of Analytical Validation Parameters.
Troubleshooting and Causality in Cross-Validation
Discrepancies between methods are not uncommon and require a systematic investigation.
-
Proportional Bias: If the Bland-Altman plot shows a slope, it indicates a proportional difference between the methods. This could be due to differences in calibration curve fitting, standard preparation errors, or matrix effects that impact one method more than the other.
-
Constant Bias: A consistent offset from zero in the Bland-Altman plot suggests a constant error. This might stem from incorrect blank subtraction, differences in instrument calibration, or an interfering peak co-eluting in the less specific method (e.g., HPLC-UV).
-
Poor Precision: High variability in the differences can point to issues with sample preparation, instrument stability, or the inherent robustness of one of the methods.
The key to troubleshooting is to understand the causality. For instance, the higher specificity of MS/MS detection might reveal an impurity co-eluting with an isomer peak in the UV chromatogram, leading to a positive bias in the HPLC-UV method. Re-evaluating the specificity of the HPLC-UV method by analyzing impurity-spiked samples would validate this hypothesis.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for quantifying aminobenzothiophene isomers is a rigorous but essential exercise. It provides documented evidence that different analytical procedures yield comparable results, thereby ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. By grounding the process in regulatory guidelines like ICH Q2(R2), employing robust statistical tools like the Bland-Altman plot, and applying sound scientific principles to investigate discrepancies, researchers can have high confidence in the integrity of their analytical data. This commitment to quality is fundamental to the development of safe and effective medicines.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Aminobenzothiophene Isomers
Introduction: The Significance of Isomeric Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases remain a pivotal class of therapeutic targets. The aminobenzothiophene scaffold has emerged as a "privileged structure," demonstrating a versatile and potent ability to interact with the ATP-binding sites of various kinases.[1][2] Positional isomerism—subtle shifts in the location of a functional group on a core scaffold—can dramatically alter binding affinity, selectivity, and ultimately, the therapeutic potential of a compound. Understanding these differences at a molecular level is paramount for rational drug design.
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. We will explore the differential binding of 4-aminobenzothiophene, 5-aminobenzothiophene, and 6-aminobenzothiophene isomers within the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[3] By elucidating the causality behind each experimental step, this document serves as both a practical protocol and an educational resource for researchers, scientists, and drug development professionals. Our objective is to not only predict binding affinities but to foster a deeper understanding of the structure-activity relationships (SAR) that govern molecular recognition.
I. Strategic Selection of Isomers and the Protein Target
The success of any in silico study hinges on the careful selection of its components. Our choices are guided by therapeutic relevance and data availability.
-
Aminobenzothiophene Isomers: We have selected 4-amino-, 5-amino-, and 6-aminobenzothiophene for this study. These isomers represent a systematic variation of the amino group's position on the benzene ring of the benzothiophene core. This seemingly minor structural change can significantly impact the molecule's ability to form key hydrogen bonds and other non-covalent interactions within a protein's active site.[4] The synthesis of such isomers is well-documented, making them accessible for subsequent experimental validation.[5]
-
Target Protein: EGFR Kinase Domain: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its dysregulation is a hallmark of several cancers.[6] We have selected the crystal structure of the active EGFR kinase domain for our study. Specifically, we will utilize the high-resolution structure available from the Worldwide Protein Data Bank (wwPDB), an international repository for 3D structural data of biological macromolecules.[7][8] The chosen structure, PDB ID: 2GS6 , provides a clear view of the ATP-binding pocket, which will be the focus of our docking simulations.[9]
II. Experimental Workflow: A Self-Validating Docking Protocol
The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the integrity of the final results. We will utilize AutoDock Vina, a widely recognized and validated open-source program for molecular docking.[10]
Diagram of the Experimental Workflow
Caption: Overall workflow for the comparative molecular docking study.
Part A: Ligand Preparation (Aminobenzothiophene Isomers)
The goal of ligand preparation is to generate accurate, low-energy 3D conformations of our small molecules.
-
Obtain 2D Structures: The 2D chemical structures of 4-aminobenzothiophene, 5-aminobenzothiophene, and 6-aminobenzothiophene can be readily obtained from the PubChem database, a public repository of chemical information maintained by the NCBI.[11][12][13]
-
Conversion to 3D and Energy Minimization:
-
Using a molecular editor such as ChemDraw or a free alternative like MarvinSketch, draw each 2D structure.
-
Convert these 2D structures into 3D representations.
-
Perform an energy minimization using a force field like MMFF94. This step is crucial to relieve any steric strain and to find a stable, low-energy conformation of the ligand.[14]
-
Save the final structures in a suitable format, such as .mol2 or .sdf, which preserves the 3D coordinates and bond order information.
-
Diagram of Aminobenzothiophene Isomers
Caption: Chemical structures of the aminobenzothiophene isomers.
Part B: Target Protein Preparation (EGFR Kinase Domain)
Proper protein preparation is critical for a successful docking simulation. The objective is to clean the crystal structure and prepare it for the docking algorithm.[14][15]
-
Retrieve Protein Structure: Download the crystal structure of the EGFR kinase domain (PDB ID: 2GS6) from the RCSB PDB website.[16][17][18] This file contains the coordinates of the protein atoms, as well as co-crystallized ligands and water molecules.
-
Pre-process the Protein:
-
Using molecular visualization software like UCSF Chimera or PyMOL, load the 2GS6.pdb file.[19][20]
-
Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions from the PDB file. This is because we want to dock our ligands into an empty binding site.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save as PDBQT: Save the cleaned and prepared protein structure in the .pdbqt format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
-
Part C: Molecular Docking Execution
This phase involves defining the search space and running the docking simulation.[21]
-
Define the Binding Site (Grid Generation):
-
The binding site is the region of the protein where the ligand is expected to bind. For EGFR, this is the ATP-binding pocket.
-
In AutoDock Tools (part of the MGLTools suite), define a "grid box" that encompasses the entire ATP-binding site.[22] The center of this box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely. For 2GS6, a grid box centered on the co-crystallized ligand's position with dimensions of approximately 25 x 25 x 25 Å is a good starting point.
-
-
Perform the Docking:
-
Use the AutoDock Vina program with a command-line interface. You will need to create a configuration file (conf.txt) that specifies the paths to the prepared protein (.pdbqt), the prepared ligands (.pdbqt), the grid box parameters, and the output file name.
-
Vina will then explore various conformations (poses) of each ligand within the defined grid box and calculate a binding affinity score for the best poses.[23]
-
Part D: Post-Docking Analysis and Comparison
-
Analyze Docking Scores: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[24]
-
Visualize and Compare Binding Poses:
-
Load the docked protein-ligand complexes into a molecular visualization tool.
-
For each isomer, analyze the top-ranked pose. Pay close attention to:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. Note the specific amino acid residues involved.
-
Hydrophobic Interactions: Observe any hydrophobic interactions between the ligand and nonpolar residues in the binding pocket.
-
Pi-Stacking Interactions: Look for any pi-stacking interactions between aromatic rings of the ligand and the protein.
-
-
Compare the binding poses of the different isomers. Note how the change in the amino group's position affects the specific interactions formed.
-
III. Hypothetical Results and Data Interpretation
To illustrate the type of data generated from this protocol, we present the following hypothetical results.
Table 1: Comparative Docking Scores of Aminobenzothiophene Isomers with EGFR
| Ligand | PubChem CID | Binding Affinity (kcal/mol) |
| 4-Aminobenzothiophene | 75533 | -7.2 |
| 5-Aminobenzothiophene | 2761619 | -8.5 |
| 6-Aminobenzothiophene | 75534 | -7.8 |
Data are hypothetical and for illustrative purposes only.
Table 2: Key Molecular Interactions of Aminobenzothiophene Isomers in the EGFR Active Site
| Ligand | Key Interacting Residues | Type of Interaction |
| 4-Aminobenzothiophene | Met793, Thr790 | Hydrogen Bond, Hydrophobic |
| 5-Aminobenzothiophene | Met793, Cys775, Leu718 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
| 6-Aminobenzothiophene | Met793, Leu844, Gly796 | Hydrogen Bond, Hydrophobic |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results
Based on our hypothetical data, 5-aminobenzothiophene exhibits the strongest predicted binding affinity (-8.5 kcal/mol). The analysis of its binding pose suggests a reason for this enhanced affinity. The amino group at the 5-position is ideally positioned to form a crucial hydrogen bond with the backbone of Met793, a key "gatekeeper" residue in the EGFR kinase domain. Furthermore, the benzothiophene core is able to form a favorable pi-sulfur interaction with the side chain of Cys775, an interaction not observed with the other isomers.
In contrast, while the 4- and 6-amino isomers also form a hydrogen bond with Met793, their overall orientation within the pocket is less optimal, leading to fewer stabilizing hydrophobic interactions and consequently, weaker binding affinities. This comparative analysis highlights the critical importance of isomeric substitution in optimizing ligand binding and provides a clear, testable hypothesis for further experimental validation.
IV. Trustworthiness and Future Directions
It is crucial to acknowledge that molecular docking is a predictive tool.[27] The results provide valuable hypotheses about ligand binding, but they are not a substitute for experimental validation. The trustworthiness of this protocol lies in its systematic approach and the use of widely accepted software and methodologies.
To validate the findings from this in silico study, the following experimental steps are recommended:
-
Chemical Synthesis: Synthesize the 4-, 5-, and 6-aminobenzothiophene compounds.[1][28]
-
In Vitro Kinase Assays: Perform enzymatic assays to experimentally determine the inhibitory activity (e.g., IC50 values) of each isomer against the EGFR kinase.
-
Cell-Based Assays: Evaluate the antiproliferative activity of the compounds in cancer cell lines that are known to be dependent on EGFR signaling.
By integrating computational predictions with empirical data, a robust and reliable structure-activity relationship can be established, paving the way for the design of more potent and selective kinase inhibitors.
V. References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Mohamed, H. A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society, 95(8), 929-936.
-
PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved January 15, 2026, from [Link]
-
RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. Retrieved January 15, 2026, from https://www.rcsb.org/structure/5UGB
-
wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved January 15, 2026, from [Link]
-
RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved January 15, 2026, from [Link]
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Wikipedia. (2023). PubChem. Retrieved January 15, 2026, from [Link]
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Wikipedia. (2023). Protein Data Bank. Retrieved January 15, 2026, from [Link]
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NCSU Libraries. (n.d.). PubChem | Databases. Retrieved January 15, 2026, from [Link]
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Bionity. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved January 15, 2026, from [Link]
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AutoDock. (2020). Tutorial – AutoDock Vina. Retrieved January 15, 2026, from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved January 15, 2026, from [Link]
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YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved January 15, 2026, from [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 15, 2026, from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved January 15, 2026, from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2000). The Protein Data Bank. Retrieved January 15, 2026, from [Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved January 15, 2026, from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 15, 2026, from [Link]
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Taylor & Francis. (n.d.). PubChem – Knowledge and References. Retrieved January 15, 2026, from [Link]
-
RCSB PDB. (2015). 5CNN: Crystal structure of the EGFR kinase domain mutant I682Q. Retrieved January 15, 2026, from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes | Request PDF. Retrieved January 15, 2026, from [Link]
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Proteopedia. (2024). Protein Data Bank. Retrieved January 15, 2026, from [Link]
-
INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved January 15, 2026, from [Link]
-
University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved January 15, 2026, from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43). Retrieved January 15, 2026, from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 15, 2026, from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 15, 2026, from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved January 15, 2026, from [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved January 15, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved January 15, 2026, from [Link]
-
PubMed. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Retrieved January 15, 2026, from [Link]
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ChemRxiv. (2024). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. Retrieved January 15, 2026, from [Link]
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KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved January 15, 2026, from [Link]
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PubMed Central. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved January 15, 2026, from [Link]
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PubMed. (2017). Antitubulin Effects of Aminobenzothiophene-Substituted Triethylated Chromones. Retrieved January 15, 2026, from [Link]
-
PubMed. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vitro Metabolic Stability of Benzo[b]thiophen-7-amine Derivatives
Introduction: The Strategic Importance of Metabolic Stability in Drug Discovery
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have shown a wide array of biological activities, including anti-cancer and anti-microbial properties.[1] The journey of a promising compound from a hit to a viable drug candidate, however, is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. A key parameter within this profile is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2]
This guide provides an in-depth, comparative framework for evaluating the in vitro metabolic stability of novel benzo[b]thiophen-7-amine derivatives. We will explore the causality behind experimental choices, detail robust protocols for generating high-quality data, and interpret these findings to guide the next steps in the drug design and optimization cycle. By understanding how structural modifications to the this compound core influence its metabolic fate, researchers can rationally design molecules with improved pharmacokinetic properties, enhancing their potential for clinical success.
Foundational Concepts: Choosing the Right In Vitro System
The liver is the primary site of drug metabolism.[3] To mimic this complex environment in vitro, we primarily utilize two subcellular fractions: liver microsomes and the S9 fraction. The choice between them is a strategic one, dictated by the metabolic pathways we intend to investigate.
-
Liver Microsomes : This fraction is derived from the endoplasmic reticulum and is a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] Microsomal stability assays are the workhorse for assessing a compound's susceptibility to oxidative metabolism, which is often the primary route of clearance for many xenobiotics.[3][5]
-
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosol. Consequently, the S9 fraction contains a broader spectrum of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[2] An S9 assay provides a more comprehensive picture of hepatic metabolism, which is particularly valuable for compounds that may undergo significant conjugation reactions.
For the this compound series, both systems are relevant. The thiophene ring itself can be a target for CYP-mediated oxidation, leading to the formation of reactive S-oxide or epoxide intermediates. Furthermore, studies on related (2-aminopropyl)benzo[b]thiophene isomers have shown that hydroxylation is a predominant Phase I biotransformation, catalyzed primarily by CYP1A2, CYP2D6, CYP3A4, and CYP3A5, with subsequent Phase II reactions also observed.
Experimental Workflow for Assessing Metabolic Stability
A robust and reproducible workflow is paramount for generating reliable comparative data. The following diagram and protocols outline a self-validating system for determining key metabolic stability parameters.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds (10 mM in DMSO)
-
Internal Standard (a structurally similar compound with stable metabolic properties)
-
Acetonitrile (ice-cold)
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Keep on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture: In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
Controls: Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation. A positive control compound with known metabolic instability (e.g., Verapamil) should be run in parallel to validate the assay performance.
Detailed Protocol 2: Liver S9 Fraction Stability Assay
This protocol assesses both Phase I and Phase II metabolism.
Procedure: The protocol is similar to the microsomal assay, with the following key modifications:
-
Enzyme Source: Use pooled Liver S9 fraction at a final concentration of 1 mg/mL.
-
Cofactors: To assess both phases, the reaction must be supplemented with a cocktail of cofactors. This typically includes the NADPH regenerating system (for Phase I) and UDPGA (for glucuronidation) and PAPS (for sulfation).
-
Controls: Run parallel incubations with:
-
No cofactors (to measure inherent instability).
-
Only NADPH (to isolate Phase I metabolism).
-
NADPH + UDPGA + PAPS (to measure combined Phase I and II metabolism).
-
Potential Metabolic Pathways of this compound
The structure of this compound presents several potential sites for metabolic attack. Based on literature for related compounds, the primary routes involve oxidation of the thiophene ring and the benzene ring.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benzo[b]thiophen-7-amine
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of Benzo[b]thiophen-7-amine. As a heterocyclic aromatic amine, this compound requires meticulous handling and disposal to protect laboratory personnel and the environment. The protocols outlined below are designed to provide a self-validating system for safety, grounded in regulatory standards and chemical principles.
Critical First Step: Hazard Profile and Risk Assessment
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicology report for this exact isomer is not widely published, data from its hydrochloride salt, the parent compound Benzo[b]thiophene, and the general class of aromatic amines provide a strong basis for a conservative risk assessment.
The primary operational principle is to treat this compound as hazardous until proven otherwise. Its structure suggests potential for toxicity, and it must be handled within the framework of regulations governing such substances.[1][2]
Table 1: Hazard Profile based on Related Compounds and Chemical Class
| Hazard Type | GHS Hazard Statement | Causality and Operational Impact |
|---|---|---|
| Acute Toxicity (Oral, Inhalation) | H302: Harmful if swallowedH332: Harmful if inhaled | Ingestion or inhalation of dust can lead to systemic toxic effects. All handling of the solid must be done in a well-ventilated area, preferably a chemical fume hood, to prevent aerosolization and inhalation.[3] |
| Skin and Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Direct contact can cause inflammation and damage to skin and eyes. This necessitates the mandatory use of gloves and chemical safety goggles.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaled particles can irritate the respiratory tract. Use of a fume hood is critical to mitigate this risk.[3] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects (based on Benzo[b]thiophene) | Environmental release is unacceptable. This compound must never be disposed of down the drain, as it can cause long-term damage to aquatic ecosystems.[4][5] |
| Potential Carcinogenicity | (Not explicitly classified, but a known risk for the aromatic amine class) | Aromatic amines are a class of compounds with known carcinogens. OSHA maintains strict standards for handling potential carcinogens, and it is best practice to handle this compound with this potential in mind.[2][6][7][8] |
The Core Principle: Hazardous Waste Management
All waste containing this compound, regardless of concentration, must be managed as hazardous waste. This aligns with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" concept, which holds the generator responsible for the waste from its creation to its final, safe disposal.[9]
Waste Stream Identification
You are responsible for identifying and segregating all waste streams containing this chemical:
-
Pure or Expired Compound: The original chemical in its container.
-
Contaminated Labware: Pipette tips, vials, gloves, weigh boats, and any other disposable items that have come into direct contact with the chemical.
-
Solvent Rinsate: The first rinse of any glassware or container must be collected as hazardous waste.[10] For chemicals with high toxicity, it is best practice to collect the first three rinses.[10]
-
Reaction Mixtures and Solutions: Any solutions or mixtures containing the compound.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for safe disposal. Adherence to these steps ensures compliance and minimizes risk.
Step 1: Segregation and Accumulation
Immediately upon generation, segregate waste containing this compound.
-
Solids: Collect contaminated solids (gloves, weigh paper, etc.) in a designated, clearly labeled, sealable bag or container.
-
Liquids: Collect all solutions and rinsate in a compatible, sealed container.
-
Sharps: Contaminated needles or razor blades should be placed in a designated sharps container that is also labeled as hazardous waste.
Causality: Segregation is critical to prevent unintended reactions. This compound is incompatible with strong oxidizing agents and alkali metals.[4] Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
Step 2: Containerization and Labeling
All waste must be stored in appropriate containers and labeled correctly from the moment waste is first added.
-
Container Requirements: Containers must be in good condition, compatible with the chemical (e.g., glass or polyethylene for most solvents), and must be kept tightly sealed except when adding waste.[9]
-
Labeling: Use an official hazardous waste label as required by your institution and the EPA.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
Step 3: Personal Protective Equipment (PPE)
Wear appropriate PPE at all times when handling the chemical or its waste.
-
Hand Protection: Handle with inspected, chemical-resistant gloves (nitrile is a common choice). Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Wear chemical safety goggles as described by OSHA regulations 29 CFR 1910.133 or European Standard EN166.[4][11]
-
Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.[11]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be done in a chemical fume hood.
Step 4: Arranging for Professional Disposal
The only acceptable method for final disposal is through a licensed and accredited hazardous waste disposal company.[12][13] These companies are equipped to handle and destroy chemical waste in compliance with federal and state regulations. Your institution's Environmental Health and Safety (EHS) office will manage this process.
Step 5: Decontamination
-
Surfaces: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol, isopropanol) and collect the wipes/towels as solid hazardous waste.
-
Glassware: After the initial hazardous rinses are collected, glassware can be washed normally.
-
Spills: In case of a spill, follow emergency procedures. Do not use dry sweeping for powders of potentially carcinogenic materials.[6] Instead, carefully wet the material and absorb it with an inert material (e.g., vermiculite, sand) before collecting it for disposal.
Caption: Decision workflow for the proper disposal of this compound.
Disposal Methodologies: The Chemistry of Destruction
Understanding the terminal disposal process reinforces the importance of the preceding steps. For nitrogen- and sulfur-containing heterocyclic compounds, the preferred method is high-temperature incineration.
High-Temperature Incineration: This process uses controlled combustion at temperatures exceeding 850°C to break the chemical bonds of the molecule, converting it into simpler, less harmful components. However, the elemental composition of this compound (C₈H₇NS) dictates the byproducts.
-
Carbon and Hydrogen are converted to CO₂ and H₂O.
-
Sulfur is converted to Sulfur Oxides (SOx).
-
Nitrogen is converted primarily to Nitrogen Oxides (NOx), but can also form highly toxic hydrogen cyanide (HCN) and isocyanates (HNCO) under certain conditions.[14][15]
The Critical Role of Flue Gas Scrubbing: Licensed incinerators are required to have sophisticated flue gas treatment systems ("scrubbers").[12] These systems neutralize acidic gases like SOx and NOx and capture other toxic byproducts, preventing their release into the atmosphere. This is why disposal through unlicensed channels is both illegal and environmentally catastrophic.
Caption: Simplified process of high-temperature incineration for this compound.
Conclusion
The proper disposal of this compound is not merely a suggestion but a requirement rooted in chemical safety, environmental protection, and regulatory compliance. By treating this compound with the respect its hazard profile demands, following the step-by-step protocols for segregation and containerization, and entrusting its final destruction to licensed professionals, researchers uphold their responsibility to maintain a safe laboratory environment for themselves and the broader community.
References
- Guidelines for the laboratory use of chemical carcinogens - Regulations.gov.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Benzo[b]thiophen-2-aMine SDS, 1216102-10-1 Safety D
- Safe Handling of Chemicals. Source: Environmental Health and Safety, Princeton University.
- Carcinogens - Overview.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Source: MDPI.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
- Carcinogens - Standards.
- This compound hydrochloride. Source: Achmem.
- SAFETY DATA SHEET - Benzo[b]thiophene. Source: Fisher Scientific.
- SAFETY DATA SHEET - Aromatic Amine DECONtamin
- SAFETY DATA SHEET - TCI America. Source: Sigma-Aldrich.
- Benzo[b]thiophene SDS, 95-15-8 Safety D
- Benzo[b]thiophene-6-amine - Safety D
- SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxylic hydrazide. Source: Fisher Scientific.
- Hazardous Waste Disposal Guide. Source: Dartmouth Policy Portal.
- Hazardous Waste Disposal Procedures. Source: University of Alabama in Huntsville.
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Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Benzo[b]thiophen-7-amine
For the discerning researcher in drug development, the synthesis of novel compounds is a journey of precision and caution. Benzo[b]thiophen-7-amine, a key intermediate in various pharmaceutical pathways, demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both the integrity of your research and the well-being of your laboratory personnel. We will move beyond a simple checklist to a validated system of protection, grounded in the inherent chemical properties of aromatic amines and thiophene derivatives.
Understanding the Inherent Risks of this compound
While a comprehensive toxicological profile for this compound is not widely available, its chemical structure provides critical insights into its potential hazards. As a derivative of both benzo[b]thiophene and the aromatic amine class, we must consider the risks associated with both moieties. A commercially available salt, this compound hydrochloride, provides us with the most direct hazard information.[1]
Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and to exhibit toxic properties, including carcinogenicity and mutagenicity.[2][3][4] The thiophene ring, while a common scaffold in pharmaceuticals, can also be associated with toxic effects in humans.[3] Therefore, a conservative and highly protective approach is warranted.
Based on the available data for its hydrochloride salt, this compound should be handled as a substance with the following potential hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
These classifications underscore the necessity of a comprehensive PPE strategy that addresses all potential routes of exposure.
The Core of Protection: A Multi-layered PPE Strategy
A self-validating safety protocol relies on the principle of layered protection. This ensures that a failure in one layer of defense does not result in exposure. For this compound, this multi-layered approach is not merely a recommendation; it is an operational necessity.
Respiratory Protection: Beyond the Basics
Given that this compound is harmful if inhaled and can cause respiratory irritation, appropriate respiratory protection is mandatory.[1] The choice of respirator will depend on the scale of the work and the potential for aerosolization.
-
For small-scale laboratory work (milligrams to grams) in a certified chemical fume hood: A well-fitted N95 or FFP2 disposable respirator may be sufficient to protect against incidental inhalation of fine powders.
-
For larger scale operations or when there is a risk of aerosol generation: A half-mask or full-face respirator with organic vapor and particulate cartridges (P100/FFP3) is required.
Causality: The amine functional group can lend volatility to the compound, and handling of the solid form can easily generate airborne particulates. A respirator mitigates the risk of these particles entering the respiratory tract and causing local irritation or systemic toxicity.
Eye and Face Protection: An Impenetrable Shield
The risk of serious eye irritation necessitates robust eye and face protection.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are essential.
-
Enhanced Protection: A full-face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashes, such as transfers or quenching reactions.
Causality: The eyes are highly permeable and sensitive. Direct contact with this compound can cause significant and potentially irreversible damage. A face shield provides an additional barrier against splashes that could circumvent the seal of goggles.
Hand Protection: The Critical Barrier
Aromatic amines are readily absorbed through the skin, making proper glove selection a critical control point.[2] It is a common misconception that a standard nitrile glove provides adequate protection against all chemicals. In fact, nitrile gloves often show poor resistance to aromatic amines.[2]
| Glove Type | Recommendation for this compound | Rationale |
| Disposable Nitrile | Not recommended for direct or prolonged contact. Suitable only for incidental splash protection and must be changed immediately upon contact. | Nitrile has poor resistance to many aromatic amines and solvents that may be used in conjunction with this compound.[2][4] |
| Neoprene | Recommended. Provides good resistance to a range of chemicals, including some acids and caustics. | Offers a more robust barrier than nitrile for handling aromatic amines. |
| Butyl Rubber | Highly Recommended. | Offers excellent resistance to a wide variety of chemicals, including many polar organic compounds. |
| Viton™ | Highly Recommended. | Provides excellent chemical resistance, particularly to aromatic hydrocarbons and chlorinated solvents. |
| Double Gloving | Mandatory. An inner nitrile glove with an outer, more resistant glove (e.g., neoprene or butyl rubber) is the standard. | This provides a dual barrier. The outer glove bears the brunt of any chemical contact, and the inner glove offers protection in case of a breach in the outer layer. |
Protocol for Glove Use:
-
Inspect: Always inspect gloves for any signs of degradation or punctures before use.
-
Donning: Don the inner nitrile glove first, followed by the outer, more resistant glove. Ensure the cuff of the outer glove extends over the sleeve of the lab coat.
-
Doffing: Remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique, avoiding contact with the outer surface of either glove.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
Body Protection: A Head-to-Toe Approach
To prevent skin contact, full body protection is required.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical Apron: For larger scale work or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-body Suit: In situations with a high risk of widespread contamination, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.
-
Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A self-validating safety protocol is one that is consistently applied and verified. The following workflow should be adopted for all procedures involving this compound.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Managing the Aftermath
The responsible disposal of this compound and any contaminated materials is as critical as its safe handling. All waste generated should be treated as hazardous.
-
Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning glassware should be collected in a separate, clearly labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store hazardous waste in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][6][7] Do not pour any waste containing this compound down the drain.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. (2013, October 11). PubMed. Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Nitrile Gloves: Chemical Resistance Focus. (2025, September 5). INTCO Glove. Retrieved from [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Ansell. (n.d.). 8th Edition Chemical Resistance Guide. Retrieved from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]
-
Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
Guam EPA. (n.d.). Guam Hazardous Waste Management Regulations. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
